Product packaging for Siderochelin C(Cat. No.:CAS No. 93973-61-6)

Siderochelin C

Cat. No.: B1197691
CAS No.: 93973-61-6
M. Wt: 249.27 g/mol
InChI Key: PUARYECATSVDEK-JVXZTZIISA-N
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Description

Siderochelin C is a member of the siderochelin family, which are specialized siderophores known for their unique ability to preferentially chelate ferrous iron (Fe²⁺) over the more common ferric form . This characteristic is shared by a small group of related compounds, including collismycins and caerulomycins, and distinguishes them from the majority of known siderophores . The compound features a pyrrolidine-carboxamide core structure linked to a pyridinyl ring . Its molecular formula is C12H15N3O3, with a molecular weight of 249.27 g/mol and a CAS Registry Number of 93973-61-6 . Research into siderochelin biosynthesis has revealed that its production is directed by a specific biosynthetic gene cluster (BGC) and involves a distinct type II polyketide synthase that utilizes a methylmalonyl extender unit, a deviation from the typical malonyl unit used by most type II PKSs . In the context of microbial competition, the production of siderochelins can be significantly upregulated, for instance during coculture with other actinobacteria, highlighting its ecological role in iron acquisition . From a functional perspective, siderophores like this compound are vital for microbial iron acquisition and have been investigated for their antimicrobial properties, with studies showing activity against multi-drug resistant pathogens . This makes this compound a compound of interest for researchers studying bacterial iron homeostasis, host-pathogen interactions, and the development of novel anti-infective strategies . This product is intended for laboratory research purposes only and is not classified as an in vitro diagnostic (IVD) . It is supplied as "For Research Use Only" and is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3 B1197691 Siderochelin C CAS No. 93973-61-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93973-61-6

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C12H15N3O3/c1-2-12(18)6-7(11(13)17)15-10(12)9-8(16)4-3-5-14-9/h3-5,7,16,18H,2,6H2,1H3,(H2,13,17)/t7-,12+/m0/s1

InChI Key

PUARYECATSVDEK-JVXZTZIISA-N

SMILES

CCC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Isomeric SMILES

CC[C@]1(C[C@H](N=C1C2=C(C=CC=N2)O)C(=O)N)O

Canonical SMILES

CCC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Synonyms

3,4-dihydro-4-ethyl-4-hydroxy-5-(3-hydroxy-2-pyridyl)-2H-pyrrole-2-carboxamide
siderochelin C

Origin of Product

United States

Foundational & Exploratory

Siderochelin C: A Technical Guide to its Discovery and Isolation from Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a member of the siderochelin family of siderophores, which are small, high-affinity iron-chelating compounds produced by various microorganisms. Siderophores play a crucial role in microbial survival by scavenging iron, an essential nutrient, from the environment. The unique iron-binding properties of siderochelins, particularly their preference for ferrous iron (Fe²⁺), have garnered interest in the scientific community for their potential applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the discovery, microbial sources, isolation protocols, and physicochemical properties of this compound and its related analogues.

Discovery and Microbial Provenance

The siderochelin family was first reported in 1981 with the isolation of a novel ferrous-ion chelating agent from the fermentation broths of Nocardia sp. SC 11340.[1][2] This initial discovery laid the groundwork for identifying other members of this siderophore family. While Siderochelin A and B are the most extensively studied, the isolation and structural determination of this compound from a fermentation product of an unusual Actinomycetes sp. has also been reported.

Subsequent research has identified other microbial sources of siderochelins, including species from the genus Amycolatopsis.[3][4] Notably, the production of Siderochelin A and B by Amycolatopsis strain WAC04611 was found to be significantly enhanced when co-cultured with Tsukamurella strain WAC06889b, highlighting the role of microbial interactions in activating silent biosynthetic gene clusters.[3]

Microbial Producers of Siderochelins:
Microbial GenusSpecific Strain(s)Siderochelin Analogue(s) Produced
Nocardiasp. SC 11340Siderochelin (mixture of diastereoisomers)
Actinomycetesan unusual sp.This compound
Amycolatopsisstrain WAC04611Siderochelin A, Siderochelin B
Amycolatopsissp. LZ149Siderochelins with anti-mycobacterial activity

Physicochemical Properties

The siderochelins share a common structural scaffold. Siderochelin A, for instance, has a molecular formula of C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol .[1][5] The structure was elucidated through elemental analysis, mass spectrometry, and X-ray crystallography.[1] Limited specific quantitative data for this compound is available in the public domain. However, based on the shared core structure of the siderochelin family, its properties are expected to be very similar to those of Siderochelin A.

Key Physicochemical Properties of Siderochelin A (as a proxy for this compound):
PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃
Molecular Weight235.24 g/mol
AppearanceYellowish crystals
Key Functional GroupsDihydropyrrole ring, hydroxyl group, carboxamide
SolubilitySoluble in organic solvents like ethyl acetate

Experimental Protocols

The isolation and purification of siderochelins generally involve submerged culture fermentation followed by solvent extraction and chromatographic techniques. The following is a generalized protocol based on published methods.

Fermentation and Production

Microbial strains are typically cultured in a suitable fermentation medium under iron-deficient conditions to induce siderophore production.

  • Microorganism: Nocardia sp. SC 11340 or a relevant Amycolatopsis strain.

  • Culture Type: Conventional submerged culture.

  • Medium: A nutrient-rich broth with controlled low iron concentration.

  • Incubation: Aerobic conditions at an appropriate temperature (e.g., 28-30°C) for a period of 7-10 days.

For enhanced production in certain strains like Amycolatopsis strain WAC04611, a co-culture approach with an inducer strain like Tsukamurella strain WAC06889b can be employed.

Isolation and Purification
  • Extraction: The fermentation broth is harvested and the supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) with a suitable solvent system to separate the different siderochelin analogues.

  • Crystallization: The purified siderochelin fraction is crystallized from a solvent like acetonitrile to obtain pure crystals.

Biosynthesis of Siderochelins

The biosynthesis of siderochelins involves a complex enzymatic pathway. The biosynthetic gene cluster (BGC) for siderochelins has been identified and characterized. The proposed pathway involves several key enzymatic steps, including the synthesis of a 3-hydroxypicolinic acid (3-HPA) precursor, polyketide synthase (PKS) mediated chain extension, and subsequent tailoring reactions.

The deletion of specific genes in the BGC of Amycolatopsis strain WAC04611 has provided insights into the functions of key enzymes. For example, the deletion of the predicted aminotransferase sidA led to the accumulation of the carboxylate precursor, Siderochelin D, and abolished the production of the carboxamide-containing Siderochelins A and B.[3] Similarly, the deletion of the predicted hydroxylase sidB was found to be essential for siderochelin production.[3]

Proposed Biosynthetic Pathway of Siderochelins

Siderochelin_Biosynthesis Precursors Primary Metabolites (e.g., Amino Acids, Malonyl-CoA) 3HPA_Synthase 3-Hydroxypicolinic Acid (3-HPA) Synthesis Precursors->3HPA_Synthase PKS Polyketide Synthase (PKS) - Chain Elongation - Incorporation of Methylmalonyl-CoA 3HPA_Synthase->PKS 3-HPA Tailoring_Enzymes Tailoring Enzymes - OAS Production & Incorporation - Dihydropyrrole Ring Closure - Hydroxylation (SidB) - Amination (SidA) PKS->Tailoring_Enzymes Polyketide Intermediate Siderochelin_D Siderochelin D (Carboxylate Intermediate) Tailoring_Enzymes->Siderochelin_D Siderochelin_C This compound (and other analogues) Siderochelin_D->Siderochelin_C Amidation (SidA)

Caption: Proposed biosynthetic pathway for the siderochelin family.

Experimental Workflow for this compound Isolation

Siderochelin_Isolation_Workflow Fermentation 1. Microbial Fermentation (e.g., Nocardia sp. or Amycolatopsis sp.) Harvesting 2. Broth Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Chromatography 5. Column Chromatography (e.g., Silica Gel) Concentration->Chromatography Purification 6. Further Purification (e.g., HPLC) Chromatography->Purification Crystallization 7. Crystallization (e.g., from Acetonitrile) Purification->Crystallization Characterization 8. Structural Characterization (MS, NMR, X-ray Crystallography) Crystallization->Characterization Siderochelin_C Pure this compound Characterization->Siderochelin_C

Caption: Generalized experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, as part of the broader siderochelin family, represents an intriguing class of natural products with significant potential. While detailed information specifically on this compound is limited, the knowledge gained from studying its analogues provides a solid foundation for further research. Future work should focus on the targeted isolation and comprehensive characterization of this compound to fully elucidate its structure-activity relationship and explore its potential applications in drug development, particularly as an antimicrobial or as a drug delivery agent. The use of modern techniques such as genome mining and co-cultivation will undoubtedly accelerate the discovery of novel siderochelins and the elucidation of their biosynthetic pathways.

References

Unveiling Siderochelin C: A Technical Guide to its Biosynthetic Gene Cluster Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C, a member of the siderophore family of iron-chelating molecules, plays a crucial role in microbial iron acquisition.[1][2][3] The increasing interest in siderophores as potential virulence factors and targets for novel antimicrobial strategies necessitates a thorough understanding of their biosynthesis.[2][3] Many microbial biosynthetic gene clusters (BGCs) responsible for producing such specialized metabolites are transcriptionally silent under standard laboratory conditions, posing a significant challenge to their discovery and characterization.[1][2] This guide provides an in-depth overview of the identification and analysis of the this compound biosynthetic gene cluster, leveraging recent advancements in microbial coculture, genetic manipulation, and metabolic analysis. The significance of this research lies in expanding our knowledge of siderophore biosynthesis, which can inform the development of pharmaceuticals targeting these pathways.[1][2]

Identification of the this compound Biosynthetic Gene Cluster

The identification of the this compound biosynthetic gene cluster (sid BGC) was achieved through a combination of microbial coculture to induce its expression and subsequent genome mining.

Activation of a Silent BGC through Coculture

The production of Siderochelin A and B, closely related to this compound, was observed to be significantly increased during the coculture of Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b.[1][2] This observation suggested that inter-microbial competition can activate otherwise silent BGCs, providing a powerful tool for natural product discovery.[1][2]

Genome Mining and Bioinformatic Analysis

Based on the structural similarity of siderochelins to the siderophore proferrorosamine, a bioinformatic search was conducted on the genome of Amycolatopsis strain WAC04611.[3] This led to the identification of a putative sid gene cluster containing genes predicted to be involved in the biosynthesis of 3-hydroxypicolinic acid (3HPA), a key precursor.[3][4] The identified BGC from WAC04611 consists of 24 predicted open reading frames (ORFs).[1][3]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and their Putative Functions

GenePredicted FunctionRole in Siderochelin Biosynthesis
sidAAminotransferaseEssential for the conversion of the carboxylate siderochelin D to the carboxamides siderochelin A/B.[1][2]
sidBHydroxylaseEssential for the overall production of siderochelin.[1][2]
sidCO-acetylserine productionProvides the O-acetylserine precursor.[3]
sidDPLP-dependent enzymeInvolved in the generation of dehydroalanine from O-acetylserine.[3]
sidHIJ3-hydroxypicolinic acid (3HPA) biosynthesisSynthesizes the 3HPA precursor.[3]
sidKLMNOType I Polyketide Synthase (PKS)Catalyzes the incorporation of methylmalonyl-CoA.[3]
sidOAcyltransferase of the Type I PKSPredicted to select methylmalonyl-CoA as a substrate.[3]
sidR3GntR-family transcription factorActs as a repressor of siderochelin production.[1][2]

Proposed Biosynthetic Pathway of Siderochelin

The proposed biosynthetic pathway for siderochelin is initiated with the synthesis of 3-hydroxypicolinic acid (3HPA).[3][4] This is followed by the incorporation of a methylmalonyl-CoA unit via a Type I Polyketide Synthase (PKS).[3][4] Subsequently, O-acetylserine (OAS) is produced and incorporated into the scaffold, leading to the closure of the dihydropyrrole ring and further tailoring reactions to yield the final siderochelin molecules.[3][4]

Siderochelin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Scaffold Assembly and Modification 3HPA_synthesis 3-Hydroxypicolinic Acid (3HPA) Synthesis (sidHIJ) PKS_incorporation PKS-catalyzed incorporation of Methylmalonyl-CoA (sidKLMNO) 3HPA_synthesis->PKS_incorporation OAS_production O-Acetylserine (OAS) Production (sidC) OAS_incorporation OAS Incorporation (sidD) OAS_production->OAS_incorporation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_incorporation PKS_incorporation->OAS_incorporation Ring_closure Dihydropyrrole Ring Closure and Tailoring OAS_incorporation->Ring_closure Hydroxylation Hydroxylation (sidB) Ring_closure->Hydroxylation Siderochelin_D Siderochelin D (Carboxylate) Hydroxylation->Siderochelin_D Intermediate Siderochelin_A_B Siderochelin A/B (Carboxamide) Siderochelin_D->Siderochelin_A_B Amidation (sidA)

Caption: Proposed biosynthetic pathway of Siderochelin.

Experimental Protocols for Gene Cluster Analysis

A series of key experiments are crucial for the functional characterization of the sid gene cluster.

1. Microbial Coculture for Activation of Silent Gene Clusters

  • Objective: To induce the expression of the silent sid BGC.

  • Methodology:

    • Grow strains of interest, such as Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b, in a suitable liquid medium (e.g., SAM medium) at 30°C with shaking for 4 days.[1]

    • Inoculate agar plates with the individual strains or in coculture.

    • Incubate the plates and visually inspect for changes in pigmentation, which can be indicative of siderophore production.[5]

    • Extract metabolites from the agar or liquid culture for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

2. Heterologous Expression of the sid Gene Cluster

  • Objective: To confirm that the identified sid BGC is sufficient for siderochelin production.

  • Methodology:

    • Capture the entire sid gene cluster (e.g., the 24 predicted ORFs from WAC04611) using a suitable capture vector (e.g., pCAP03-aac).[1][3]

    • Integrate the captured cluster into a suitable chassis strain, such as Streptomyces coelicolor M1154, which is optimized for heterologous expression.[3]

    • Cultivate the resulting strain (e.g., pCAP-Sid) in minimal media with and without iron supplementation.[3]

    • Analyze the culture supernatant for siderochelin production using HPLC-MS.

3. Gene Deletion Studies

  • Objective: To determine the function of individual genes within the sid BGC.

  • Methodology:

    • Create in-frame deletions of target genes (e.g., sidA, sidB, sidR3) in the siderochelin-producing strain.

    • Cultivate the deletion mutant strains under iron-depleted and iron-replete conditions.

    • Analyze the metabolic profile of the mutants by HPLC-MS and compare it to the wild-type strain.

    • For example, deletion of sidA is expected to lead to the accumulation of Siderochelin D and the abolishment of Siderochelin A/B production.[1][2] Deletion of sidB should abolish the production of all siderochelins.[1][2]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Observation of Silent BGC Coculture Microbial Coculture (e.g., WAC04611 + WAC06889b) Start->Coculture Activation Activation of Siderochelin Production Coculture->Activation Genome_Mining Genome Mining & Bioinformatic Analysis Activation->Genome_Mining BGC_Identification Identification of Putative 'sid' BGC Genome_Mining->BGC_Identification Heterologous_Expression Heterologous Expression in Chassis Strain BGC_Identification->Heterologous_Expression Gene_Deletion Gene Deletion Studies (sidA, sidB, sidR3) BGC_Identification->Gene_Deletion Metabolic_Analysis Metabolic Analysis (HPLC-MS) Heterologous_Expression->Metabolic_Analysis Gene_Deletion->Metabolic_Analysis Functional_Characterization Functional Characterization of BGC and Genes Metabolic_Analysis->Functional_Characterization

References

Spectroscopic Properties of Siderochelin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a naturally occurring siderophore, a small molecule with a high affinity for iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of compounds. The unique structure of this compound, identified as (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₅N₃O₃[1]

  • IUPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide

  • Molecular Weight: 249.27 g/mol

  • Appearance: Yellowish crystals

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass of this compound and to study its fragmentation patterns.

IonObserved m/zTheoretical m/zNotes
[M+H]⁺250.1187250.1186Protonated molecule
[M+Na]⁺272.1006272.1006Sodium adduct
[M-H₂O+H]⁺232.1081232.1081Loss of a water molecule
[M-CONH₂+H]⁺206.1285206.1285Loss of the carboxamide group

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds and may vary depending on the specific mass spectrometer and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available tables of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are currently limited. The initial structure elucidation of the related Siderochelin A was primarily determined by X-ray crystallography. While modern studies have utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for this compound specifically are not readily found in the literature. Researchers are encouraged to consult primary research articles for spectral images and discussions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of siderochelins, adapted from recent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton experiment is performed.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition:

    • A proton-decoupled one-dimensional carbon experiment is performed.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • 2D NMR Experiments: To aid in structure elucidation and assignment, a suite of 2D NMR experiments should be conducted, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • LC-MS Method:

    • The sample is injected onto a C18 reversed-phase HPLC column.

    • A gradient elution is typically used, with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient is programmed to separate this compound from any impurities.

  • Mass Spectrometry Parameters:

    • The ESI source is operated in positive ion mode.

    • The mass spectrometer is set to acquire data over a relevant m/z range (e.g., 100-500).

    • For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is performed on the protonated molecular ion ([M+H]⁺). The collision energy is optimized to produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation from Natural Source Purification Purification (e.g., HPLC) Isolation->Purification MassSpec Mass Spectrometry (HRMS, MS/MS) Purification->MassSpec NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS_Data Determine Molecular Formula & Fragmentation MassSpec->MS_Data NMR_Data Assign Signals & Determine Connectivity NMR->NMR_Data Structure Propose/Confirm Chemical Structure MS_Data->Structure NMR_Data->Structure

A typical workflow for the isolation and spectroscopic characterization of a natural product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general signaling concept of siderophore-mediated iron uptake, a key biological role of this compound.

Siderophore_Uptake Siderochelin_C This compound FerriSiderochelin Ferri-Siderochelin Complex Siderochelin_C->FerriSiderochelin Chelation Fe3_ext Fe³⁺ (extracellular) Fe3_ext->FerriSiderochelin Receptor Outer Membrane Receptor FerriSiderochelin->Receptor Binding Transport Periplasmic Transport & Cytoplasmic Uptake Receptor->Transport Fe2_int Fe²⁺ (intracellular) Transport->Fe2_int Iron Release (Reduction) Metabolism Cellular Metabolism Fe2_int->Metabolism

Generalized pathway of siderophore-mediated iron uptake by a bacterial cell.

References

The Biological Function of Siderochelin C in Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide delves into the biological function of Siderochelin C, a siderophore involved in microbial iron acquisition. It covers its discovery, biosynthesis, proposed mechanism of action, and the current understanding of its regulation. Recognizing the nascent stage of this compound research, this guide also provides detailed experimental protocols for its characterization and quantitative analysis, alongside comparative data from analogous siderophores to contextualize its potential properties.

Introduction to this compound

This compound is a microbial siderophore, a small molecule with a high affinity for iron, produced by various bacteria to scavenge this essential nutrient from their environment. First isolated from Nocardia sp., it plays a crucial role in the survival and pathogenesis of producing microorganisms by sequestering iron from the host or environment.[1] The molecular formula of this compound is C11H13N3O3.[1] Like other siderophores, its function is critical in iron-limited conditions, making its biosynthetic and transport pathways potential targets for novel antimicrobial therapies. Recent studies have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for this compound production, paving the way for a deeper understanding of its role in microbial physiology.[2][3][4]

Biosynthesis of this compound

The biosynthetic gene cluster (sid) for this compound has been identified in Amycolatopsis sp. WAC04611.[2][5] The cluster contains genes predicted to be involved in the synthesis of the precursor 3-hydroxypicolinic acid (3-HPA), a polyketide synthase (PKS) module for the incorporation of methylmalonyl-CoA, and enzymes for the production and incorporation of O-acetylserine.[2][6] The proposed biosynthetic pathway involves the assembly of these precursors and subsequent cyclization and tailoring reactions to form the final this compound molecule.[2]

Key genes in the sid cluster include:

  • sidHIJ : Predicted to be involved in 3-HPA biosynthesis.[6]

  • sidKLMNO : A type I PKS with a predicted methylmalonyl-CoA module.[6]

  • sidC : Involved in O-acetylserine production.[6]

  • sidD : A PLP-dependent enzyme.[6]

  • sidA : A predicted aminotransferase responsible for the conversion of the carboxylate siderochelin D to the carboxamide siderochelin A/B.[2][5]

  • sidB : A predicted hydroxylase essential for siderochelin production.[2][5]

The regulation of the sid gene cluster is complex and not yet fully elucidated. However, a GntR-family transcription factor, SidR3 , has been identified as a negative regulator of this compound production.[2][3][4] Deletion of sidR3 leads to an increase in siderochelin production, even in iron-replete conditions.[2]

Siderochelin_Biosynthesis_and_Regulation cluster_precursors Precursor Synthesis cluster_assembly Assembly and Modification cluster_genes Biosynthetic Genes cluster_regulation Regulation 3-HPA 3-HPA PKS_NRPS PKS-NRPS Assembly 3-HPA->PKS_NRPS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_NRPS O-acetylserine O-acetylserine O-acetylserine->PKS_NRPS Intermediate Siderochelin D (Carboxylate form) PKS_NRPS->Intermediate Cyclization Siderochelin_C This compound (Carboxamide form) Intermediate->Siderochelin_C sidHIJ sidHIJ sidHIJ->3-HPA catalyzes sidKLMNO sidKLMNO sidKLMNO->PKS_NRPS catalyzes sidC sidC sidC->O-acetylserine catalyzes sidD sidD sidD->PKS_NRPS catalyzes sidA sidA sidA->Intermediate amidates sidB sidB sidB->Intermediate hydroxylates SidR3 SidR3 sid_operon sid operon SidR3->sid_operon represses

Caption: Proposed biosynthetic pathway and regulation of this compound.

Iron Acquisition Mechanism

The precise mechanism of this compound-mediated iron uptake is yet to be fully elucidated. However, based on the general principles of siderophore function in bacteria, a multi-step process is anticipated.

  • Secretion: Apo-Siderochelin C (iron-free) is secreted by the producing bacterium into the extracellular environment.

  • Iron Chelation: In the extracellular milieu, this compound binds to ferric iron (Fe³⁺) with high affinity, forming the Ferro-Siderochelin C complex.

  • Receptor Recognition and Transport: The Ferro-Siderochelin C complex is recognized by a specific outer membrane receptor on the bacterial cell surface. This recognition triggers the active transport of the complex across the outer membrane into the periplasm, a process that is typically dependent on the TonB-ExbB-ExbD energy-transducing system.

  • Periplasmic Transport and Inner Membrane Translocation: In the periplasm, a periplasmic binding protein (PBP) binds the Ferro-Siderochelin C complex and delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. The ABC transporter then translocates the complex into the cytoplasm.

  • Iron Release: Once inside the cytoplasm, iron is released from the this compound molecule. This can occur through reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a lower affinity, or through enzymatic degradation of the siderophore.

The specific outer membrane receptor, PBP, and ABC transporter involved in this compound uptake have not yet been identified.

Iron_Acquisition_Workflow cluster_extracellular Extracellular Environment cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm Apo_Siderochelin Apo-Siderochelin C Ferro_Siderochelin Ferro-Siderochelin C Apo_Siderochelin->Ferro_Siderochelin Chelation Fe3_ion Fe³⁺ Fe3_ion->Ferro_Siderochelin OM_Receptor Outer Membrane Receptor Ferro_Siderochelin->OM_Receptor Binding Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Fe2_ion Fe²⁺ Metabolism Cellular Metabolism Fe2_ion->Metabolism PBP Periplasmic Binding Protein OM_Receptor->PBP Transport TonB TonB-ExbB-ExbD TonB->OM_Receptor Energizes ABC_Transporter ABC Transporter PBP->ABC_Transporter Delivery ABC_Transporter->Fe2_ion Translocation & Release

Caption: Proposed mechanism of this compound-mediated iron acquisition.

Quantitative Data

As of the time of this writing, specific quantitative data for this compound, such as its iron-binding affinity and transport kinetics, are not available in the peer-reviewed literature. To provide a framework for comparison, the following table summarizes key quantitative parameters for other well-characterized siderophores. It is important to note that these values are for comparative purposes only and may not be representative of this compound.

SiderophoreProducing Organism(s)Iron CoordinationStability Constant (log β)pFe³⁺
This compound Nocardia sp., Amycolatopsis sp. Unknown Not Determined Not Determined
EnterobactinEscherichia coli, Salmonella entericaCatecholate~4935.5
Desferrioxamine BStreptomyces pilosusHydroxamate30.626.6
AminochelinAzotobacter vinelandiiCatecholamide41.317.6
PetrobactinBacillus anthracis3,4-Dihydroxybenzoyl~4330.1

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological function of this compound.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and semi-quantifying siderophore production.

Principle: The CAS assay solution contains a complex of iron (Fe³⁺) with the dye Chrome Azurol S. Siderophores, with their higher affinity for iron, will remove the iron from the dye complex, resulting in a color change from blue to orange/yellow.

Materials:

  • CAS agar plates or CAS liquid assay solution

  • Bacterial culture of the producing strain (e.g., Amycolatopsis sp. WAC04611)

  • Iron-depleted and iron-replete growth media

  • Sterile culture tubes, plates, and micropipette tips

Protocol (Agar Plate Method):

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Grow the bacterial strain in iron-depleted liquid medium to induce siderophore production.

  • Spot a small volume (e.g., 10 µL) of the liquid culture onto the center of a CAS agar plate.

  • Incubate the plate at the optimal growth temperature for the bacterium.

  • Observe the plate for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.

  • The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.

Protocol (Liquid Assay Method):

  • Grow the bacterial strain in iron-depleted liquid medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix a defined volume of the supernatant with CAS assay solution in a microplate well or cuvette.

  • Incubate for a set period.

  • Measure the change in absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.

  • A standard curve can be generated using a known siderophore (e.g., desferrioxamine) to quantify the siderophore production in terms of siderophore equivalents.

CAS_Assay_Workflow start Start culture Culture bacteria in iron-depleted medium start->culture separate Separate cells and supernatant culture->separate spot Spot supernatant on CAS agar separate->spot mix_liquid Mix supernatant with CAS solution separate->mix_liquid incubate_agar Incubate plate spot->incubate_agar observe_halo Observe for orange halo incubate_agar->observe_halo end End observe_halo->end incubate_liquid Incubate mix_liquid->incubate_liquid measure_abs Measure A630 incubate_liquid->measure_abs measure_abs->end

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Determination of Iron-Binding Affinity

5.2.1. Spectrophotometric Titration

Principle: The formation of the Ferro-Siderochelin C complex can be monitored by changes in the UV-visible absorbance spectrum. By titrating a solution of apo-Siderochelin C with a solution of Fe³⁺, the stoichiometry and stability constant of the complex can be determined.

Materials:

  • Purified apo-Siderochelin C

  • Standardized solution of FeCl₃ or other Fe³⁺ salt

  • pH buffer

  • UV-Visible spectrophotometer and cuvettes

Protocol:

  • Prepare a solution of apo-Siderochelin C of known concentration in a suitable buffer at a defined pH.

  • Record the initial UV-Vis spectrum of the apo-siderophore.

  • Add small, precise aliquots of the standardized Fe³⁺ solution to the siderophore solution.

  • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Continue the titration until no further spectral changes are observed, indicating saturation of the siderophore with iron.

  • Analyze the spectral data to determine the stoichiometry of the iron-siderophore complex and calculate the conditional stability constant at the given pH. By performing the titration at various pH values, the pH-independent stability constant (β) can be determined.

5.2.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.

Materials:

  • Purified apo-Siderochelin C

  • Standardized solution of Fe³⁺

  • Isothermal titration calorimeter

  • Matched buffer for both siderophore and iron solutions

Protocol:

  • Prepare solutions of apo-Siderochelin C and Fe³⁺ in the same, degassed buffer.

  • Load the apo-Siderochelin C solution into the sample cell of the ITC instrument.

  • Load the Fe³⁺ solution into the titration syringe.

  • Perform a series of small, sequential injections of the Fe³⁺ solution into the sample cell while monitoring the heat change.

  • The resulting data (a plot of heat change per injection versus the molar ratio of iron to siderophore) is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Iron Uptake Assay

Principle: This assay measures the ability of bacterial cells to take up iron mediated by a siderophore. The use of radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) allows for sensitive and quantitative measurement of iron transport.

Materials:

  • Bacterial strain of interest

  • Iron-depleted growth medium

  • Purified this compound

  • Radiolabeled iron (e.g., ⁵⁵FeCl₃)

  • Scintillation counter and scintillation fluid

Protocol:

  • Grow the bacterial strain in iron-depleted medium to induce the expression of siderophore uptake systems.

  • Resuspend the cells in fresh, iron-depleted medium to a defined cell density.

  • Prepare the ⁵⁵Fe-Siderochelin C complex by incubating ⁵⁵FeCl₃ with an excess of this compound.

  • Initiate the uptake experiment by adding the ⁵⁵Fe-Siderochelin C complex to the cell suspension.

  • At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

  • Wash the filters with a wash buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.

Potential Applications in Drug Development

The vital role of siderophore-mediated iron acquisition in the survival and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.

  • "Trojan Horse" Strategy: this compound or its synthetic analogs could be conjugated to antibiotic molecules. The resulting conjugate would be actively transported into the bacterial cell via the siderophore uptake system, delivering a high concentration of the antibiotic directly to its intracellular target. This approach has the potential to overcome outer membrane permeability barriers and increase the efficacy of existing antibiotics against multidrug-resistant bacteria.

  • Inhibition of this compound Biosynthesis or Transport: Targeting the enzymes involved in the biosynthesis of this compound or its transport proteins could effectively starve the bacteria of iron, thereby inhibiting their growth and virulence. This represents a novel antivirulence strategy that may be less prone to the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Conclusion

This compound is an important siderophore whose biological function is beginning to be unraveled. The recent identification of its biosynthetic gene cluster has provided significant insights into its production and regulation. While specific quantitative data on its iron-binding and transport properties are still lacking, the experimental protocols outlined in this guide provide a clear path for future research in this area. A comprehensive understanding of the this compound-mediated iron acquisition system will not only enhance our knowledge of microbial iron metabolism but also open new avenues for the development of targeted antimicrobial therapies.

References

Siderochelin C: A Technical Guide to Microbial Production and Culture Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Siderochelin C, a member of the siderophore family of iron-chelating small molecules, has garnered significant interest within the scientific community due to its broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa.[1] This technical guide provides an in-depth overview of the microorganisms known to produce this compound, detailed culture conditions for its production, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway.

Producing Microorganisms

This compound is a natural product synthesized by a variety of microorganisms, primarily belonging to the Actinobacteria phylum. Its production has also been achieved through heterologous expression in a well-characterized host.

MicroorganismStrainProduction ContextReference
Nocardia sp.SC 11340Native Producer[1]
Amycolatopsis sp.WAC04611Native Producer (Production induced by coculture)[2][3][4][5]
Streptomyces coelicolorM1154Heterologous Host[3]

Culture Conditions for this compound Production

The production of this compound is highly influenced by culture conditions, particularly iron availability. As a siderophore, its biosynthesis is often induced under iron-depleted conditions. However, studies have also shown production in iron-replete media, especially in heterologous expression systems.

Minimal Media for Amycolatopsis sp. WAC04611 and Streptomyces coelicolor M1154

A defined minimal medium has been successfully used for this compound production experiments.[2]

ComponentConcentration
L-asparagine0.5 g/L
K₂HPO₄0.5 g/L
Glucose10 g/L
MgSO₄∙7H₂O0.2 g/L

Iron Conditions:

  • Iron-Depleted: Base minimal media treated with Chelex 100 resin to remove iron, with the addition of 400 mM NaC₆H₅O₇ (sodium citrate) solution.[2]

  • Iron-Replete: Base minimal media supplemented with 36 µM FeSO₄ from a 4 mM FeSO₄:400 mM NaC₆H₅O₇ stock solution.[2]

Culture Parameters:

  • Temperature: 30°C[2]

  • Agitation: 250 rpm[2]

Conventional Submerged Culture for Nocardia sp. SC 11340

Siderochelin was first isolated from Nocardia sp. SC 11340 grown in a conventional submerged culture.[1] While specific media composition details from the initial discovery are limited, submerged fermentation in nutrient-rich broths is a standard method for cultivating Actinobacteria for secondary metabolite production.

Coculture for Enhanced Production

A notable strategy for inducing this compound production is the cocultivation of Amycolatopsis sp. WAC04611 with Tsukamurella sp. WAC06889b.[3][4][5] This approach mimics natural microbial competition and can activate silent biosynthetic gene clusters. The increased production was observed when the strains were grown in direct contact on agar plates.[2]

Experimental Protocols

Cultivation

For Heterologous Production in Streptomyces coelicolor M1154:

  • Grow seed cultures of S. coelicolor M1154 strains for 4 days in 3 mL of SAM medium with appropriate antibiotic selection at 30°C and 250 rpm.[3]

  • Rinse the cultures twice with sterile saline.[3]

  • Inoculate 4 mL of iron-depleted minimal medium to a final OD₆₀₀ of 0.43.[3]

Extraction and Purification

Solvent Extraction from Nocardia sp. SC 11340:

  • Perform solvent extraction on the fermentation broth.[1]

  • Purify the crude extract by recrystallization from acetonitrile.[1]

Extraction from Lysobacter sp. 3655 (for a related siderophore, lysochelin, providing a general protocol):

  • Extract the culture broth with an equal volume of ethyl acetate containing 0.1% TFA.[6][7]

  • Dry the ethyl acetate extract using a rotary evaporator.[6][7]

  • Dissolve the resulting crude extract in methanol for further analysis.[6][7]

Purification of Exochelin MS from Mycobacterium smegmatis (illustrative of siderophore purification):

  • Utilize a combination of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) for purification to >98% purity.[8]

Quantification and Characterization

Spectrophotometric Analysis:

  • The formation of the siderochelin-iron complex results in a characteristic purplish-pink color, which can be observed in conditioned media.[2]

  • For a related siderophore, pyochelin, quantification can be achieved by spectrophotometric analysis with a peak at 313 nm after extraction.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Quantification of this compound can be performed by analyzing the extracted ion chromatogram (EIC) for its m/z value (236.1033).[2][3]

  • Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the compound by comparing its fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • The structure of purified this compound can be confirmed by ¹H and 2D NMR analysis and comparison to literature values.[10]

Visualizations

This compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound involves a series of enzymatic reactions encoded by the sid gene cluster. It begins with the synthesis of 3-hydroxypicolinic acid (3HPA), followed by extension with a methylmalonyl-CoA unit by a Type I polyketide synthase (PKS). O-acetylserine (OAS) is then incorporated, leading to ring closure and subsequent tailoring reactions.

Siderochelin_Biosynthesis Chorismate Chorismate HPA 3-Hydroxypicolinic Acid (3HPA) Chorismate->HPA sidHIJ PKS_intermediate PKS-bound Diketide HPA->PKS_intermediate sidKLMNO (Type I PKS) + Methylmalonyl-CoA Dehydroalanine_intermediate Dehydroalanine Intermediate Dihydropyrrole_intermediate Dihydropyrrole Intermediate PKS_intermediate->Dihydropyrrole_intermediate Spontaneous Ring Closure Serine L-Serine OAS O-Acetylserine (OAS) Serine->OAS sidC OAS->Dehydroalanine_intermediate sidD (PLP-dependent) Dehydroalanine_intermediate->Dihydropyrrole_intermediate Spontaneous Ring Closure Siderochelin_D Siderochelin D (Carboxylate) Dihydropyrrole_intermediate->Siderochelin_D sidB (Hydroxylase) Siderochelin_AB Siderochelin A/B (Amide) Siderochelin_D->Siderochelin_AB sidA (Aminotransferase) Experimental_Workflow Culture Microorganism Cultivation (e.g., Monoculture, Coculture, or Heterologous Expression) Fermentation Fermentation in Optimized Media (Iron-depleted/replete) Culture->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Analysis Analysis and Quantification Purification->Analysis LCMS LC-MS (EIC for Quantification, MS/MS for ID) Analysis->LCMS NMR NMR (Structural Elucidation) Analysis->NMR

References

The Strategic Role of Siderochelin C in Microbial Ecology and Competitive Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iron is a critical and often limiting nutrient in most environments, leading to intense competition among microorganisms. To acquire this essential element, many bacteria produce and secrete siderophores, high-affinity iron chelators. This technical guide delves into the role of Siderochelin C, a ferrous iron-chelating siderophore, in mediating microbial competition. We explore its biosynthesis, regulation, and the quantitative impact of its production in competitive scenarios. This document provides detailed experimental protocols and visual pathways to serve as a comprehensive resource for researchers in microbial ecology, natural product discovery, and antimicrobial drug development. The study of siderophores like this compound offers valuable insights into microbial community dynamics and presents potential targets for novel anti-infective strategies.

Introduction: The Iron Imperative in Microbial Ecosystems

Iron is a vital cofactor for numerous essential enzymatic processes in nearly all living organisms.[1] However, in aerobic, pH-neutral environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable.[2] This scarcity of soluble iron imposes a significant constraint on microbial growth and has driven the evolution of sophisticated iron acquisition systems.[3] The most common of these is the secretion of siderophores, small-molecule iron chelators with an exceptionally high affinity for ferric iron.[4]

Siderophore-mediated iron acquisition is a cornerstone of microbial survival and plays a pivotal role in shaping the structure and function of microbial communities.[4] The production of these "public goods" can lead to complex social interactions, including cooperation, cheating, and intense competition.[4] By sequestering the limited available iron, a siderophore-producing microbe can support its own growth while simultaneously imposing iron starvation on its competitors, providing a significant competitive advantage.[2][3] Understanding the specific roles of different siderophores in these interactions is crucial for fields ranging from environmental microbiology to infectious disease.

This compound: A Key Player in Microbial Iron Competition

This compound is a ferrous-ion chelating agent first isolated from Nocardia sp.[5] More recent research has identified its biosynthetic gene cluster (BGC) and demonstrated its upregulation in response to microbial competition, highlighting its ecological significance.[6][7] Specifically, the production of Siderochelin A and B (diastereoisomers) was found to be substantially increased when Amycolatopsis strain WAC04611 was grown in co-culture with Tsukamurella strain WAC06889b, suggesting a direct role in inter-species competition.[6][7] The study of this compound provides a valuable model for understanding how bacteria deploy specialized metabolites to navigate and control their competitive landscape.

The Role of this compound in Microbial Competition: A Case Study

The ecological relevance of this compound is underscored by its induced production during interspecies competition. In a controlled laboratory setting, the co-culture of Amycolatopsis sp. WAC04611 with Tsukamurella sp. WAC06889b led to a significant and consistent overproduction of siderochelins.[6] This response suggests that Amycolatopsis sp. WAC04611 activates the this compound biosynthetic pathway as a competitive strategy to secure iron resources when faced with a rival. While the precise signaling molecule from Tsukamurella that triggers this upregulation remains to be identified, the phenomenon itself provides strong evidence for the role of this compound in microbial warfare.[2] This induced production is a classic example of how microbial interactions can unlock "silent" biosynthetic gene clusters, revealing novel chemistry and ecological functions.[6][7]

Biosynthesis of this compound

The production of this compound is orchestrated by the sid biosynthetic gene cluster.[6] The proposed pathway involves a series of enzymatic reactions that assemble the molecule from precursor metabolites. A key feature of this pathway is the involvement of a Type I Polyketide Synthase (PKS). The biosynthesis is proposed to proceed through the following key steps, as illustrated in the diagram below.[8]

Siderochelin_C_Biosynthesis cluster_precursors Precursors cluster_assembly Core Scaffold Assembly cluster_tailoring Tailoring and Final Product 3HPA 3-Hydroxypicolinic Acid PKS_Module Type I PKS Module (sidKLMNO) 3HPA->PKS_Module sidHIJ Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Module OAS O-Acetylserine Dehydroalanine Dehydroalanine OAS->Dehydroalanine sidC, sidD Intermediate_1 Decarboxylated PKS Product PKS_Module->Intermediate_1 PLP_Enzyme PLP-dependent Enzyme (sidD) Core_Scaffold Core Molecular Scaffold Intermediate_1->Core_Scaffold Dehydroalanine->Core_Scaffold Imine Formation Hydroxylation Hydroxylation (SidB) Core_Scaffold->Hydroxylation Amidation Amidation (SidA) Hydroxylation->Amidation Siderochelin D intermediate Siderochelin_C This compound Amidation->Siderochelin_C

Proposed biosynthetic pathway of this compound.

The pathway begins with the synthesis of 3-hydroxypicolinic acid (3HPA) by the enzymes SidHIJ.[8] A Type I PKS module, encoded by sidKLMNO, incorporates methylmalonyl-CoA.[8] Concurrently, O-acetylserine (OAS), produced by SidC, is converted to dehydroalanine by the PLP-dependent enzyme SidD.[8] The dehydroalanine then reacts with the decarboxylated PKS product, and through intramolecular imine formation, the core molecular scaffold is generated.[8] This scaffold undergoes hydroxylation by SidB and amidation by SidA to yield the final this compound molecule.[6][8]

Regulation of this compound Production

The expression of the sid gene cluster is tightly regulated, ensuring that this compound is produced only when needed, such as during iron starvation or in the presence of competitors. A key regulatory element identified within the cluster is sidR3, which encodes a GntR-family transcription factor.[6] Experimental evidence demonstrates that SidR3 acts as a repressor of siderochelin production.[6] Deletion of the regulatory genes, including sidR3, from the biosynthetic gene cluster leads to a significant increase in this compound production, confirming the repressive role of these elements.[6] The precise molecular mechanism of SidR3 repression and the signals that lead to its derepression are areas of ongoing research.

Experimental_Workflow Metabolomics Metabolomics Analysis (LC-MS) Upregulation Upregulation of this compound (m/z 236.1033) Detected Metabolomics->Upregulation BGC_Identification Identification of 'sid' BGC in Amycolatopsis sp. Genome Upregulation->BGC_Identification Heterologous_Expression Heterologous Expression of 'sid' BGC in S. coelicolor M1154 BGC_Identification->Heterologous_Expression No_Production No this compound Production Heterologous_Expression->No_Production Deletion_Regs Deletion of Regulatory Genes (sidR1-3) Heterologous_Expression->Deletion_Regs Conclusion Conclusion: sidR3 is a repressor of this compound biosynthesis. No_Production->Conclusion Production_Observed Robust this compound Production Deletion_Regs->Production_Observed Production_Observed->Conclusion

Workflow for identifying the role of the sid BGC and its regulators.

Quantitative Analysis of this compound Production

The regulation of this compound biosynthesis has been quantitatively assessed through the analysis of various mutant strains of the heterologous host, Streptomyces coelicolor M1154, containing the sid gene cluster. The production of siderochelin was measured by quantifying the Extracted Ion Chromatogram (EIC) peaks from LC-MS analysis.[6]

Table 1: Quantification of Siderochelin Production in Mutant Strains

Strain Description Genotype Relative Siderochelin Production (AUC) Condition
Wild-type sid cluster pCAP-Sid Not Detected Iron-depleted
Regulators deleted pCAP-Sid-ΔRegs High Iron-depleted
sidA deletion pCAP-Sid-ΔRegs-ΔsidA Not Detected Iron-depleted
sidB deletion pCAP-Sid-ΔRegs-ΔsidB Not Detected Iron-depleted

(Data summarized from Schaenzer et al., 2024)[6]

Table 2: Effect of Regulator Complementation on Siderochelin Production

Strain Description Genotype Relative Siderochelin Production (%) Condition
Control (regulators deleted) ΔRegs + empty vector 100% Iron-depleted
Complementation with sidR3 ΔRegs + sidR3 Strongly Repressed Iron-depleted
Complementation with sidR1-3 ΔRegs + sidR1-3 Strongly Repressed Iron-depleted

(Data summarized from Schaenzer et al., 2024)[6]

These data quantitatively demonstrate that the deletion of the regulatory genes is sufficient to induce robust siderochelin production and that the reintroduction of the repressor sidR3 strongly inhibits this production.[6] Furthermore, the deletion of key biosynthetic genes, sidA (aminotransferase) and sidB (hydroxylase), completely abolishes the production of siderochelin, confirming their essential roles in the pathway.[6]

Experimental Protocols for this compound Research

Microbial Co-culture for Induction of this compound

This protocol is adapted from the methodology used to identify the upregulation of siderochelin in response to microbial competition.[6]

  • Strain Preparation: Grow Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b independently in a suitable liquid medium (e.g., Bennett's broth) to generate sufficient biomass.

  • Inoculation:

    • For "contact" experiments, mix the cultures of both strains in a 1:1 ratio.

    • For "distant" experiments, inoculate the two strains at opposite ends of a well in a 24-well plate containing solid agar medium (e.g., Bennett's agar).

    • Prepare monoculture controls for each strain.

  • Incubation: Incubate the plates at 30°C for 9 days.

  • Extraction:

    • After incubation, add methanol to each well and agitate to extract the metabolites.

    • Collect the methanolic extracts and centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant using LC-MS to detect and quantify the production of siderochelin (m/z of 236.1033).[6]

Heterologous Expression and Genetic Manipulation

This protocol outlines the steps for validating the function of the sid gene cluster and its regulatory components.[6]

  • Cluster Capture: Capture the entire sid BGC from the genomic DNA of Amycolatopsis sp. WAC04611 using a suitable capture vector (e.g., pCAP03).

  • Transformation: Introduce the captured BGC into a suitable chassis strain, such as Streptomyces coelicolor M1154, via conjugation or protoplast transformation.

  • Mutant Generation:

    • To study the effect of regulators, create a construct where the regulatory genes (sidR1-3) are deleted from the captured BGC.

    • To validate biosynthetic genes, create in-frame deletions of target genes (e.g., sidA, sidB) within the regulator-deleted construct.

  • Culture and Analysis: Grow the engineered strains in both iron-depleted and iron-replete minimal media. Analyze the culture supernatants by LC-MS for the production of siderochelin and its intermediates.

Siderophore Detection using Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophore production.

  • CAS Agar Preparation: Prepare CAS agar by incorporating a dye complex of Chrome Azurol S, HDTMA, and FeCl₃ into a suitable agar medium. The unbound CAS dye is blue.

  • Inoculation: Spot or streak the bacterial strain of interest onto the CAS agar plate.

  • Incubation: Incubate the plate under conditions that promote siderophore production (typically iron-limited).

  • Observation: Siderophore production is indicated by a color change from blue to orange/yellow around the microbial growth, as the siderophore removes iron from the CAS dye complex.

Siderophore_Competition Competitor Competitor Microbe (e.g., Tsukamurella sp.) Iron Limited Fe³⁺ Fe_Siderochelin Fe²⁺-Siderochelin Complex Iron->Fe_Siderochelin Competitor_Inhibition Competitor Growth Inhibition Iron->Competitor_Inhibition Iron starvation Siderochelin_C This compound Siderochelin_C->Iron Sequesters Siderochelin_C->Fe_Siderochelin Chelates Fe³⁺ Producer Producer Fe_Siderochelin->Producer Uptake Producer_Growth Producer Growth and Proliferation Producer->Siderochelin_C Produces Producer->Producer_Growth

References

An In-depth Technical Guide to Siderochelin C and its Natural Analogs: Structure, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelins are a family of siderophores, small-molecule iron chelators, produced by various bacteria. This technical guide provides a comprehensive overview of Siderochelin C and its naturally occurring analogs, including Siderochelin A, B, D, E, and F. We delve into their structural variations, biosynthetic pathways, and biological activities, with a focus on their antimicrobial and potential anticancer properties. This guide consolidates available data on their chemical structures, summarizes their biological activities in tabular format, provides detailed experimental protocols for their study, and visualizes key biological pathways using Graphviz diagrams.

Introduction to Siderochelins

Siderochelins are a class of dihydropyridine-containing siderophores that play a crucial role in bacterial iron acquisition. Initially isolated from Nocardia sp., they have since been identified in other actinomycetes, such as Amycolatopsis species.[1] Their ability to chelate ferrous ions (Fe²⁺) is central to their biological function and is a key determinant of their antimicrobial and potential therapeutic activities. The core chemical scaffold of siderochelins features a dihydropyrrole ring fused with a 3-hydroxypyridine moiety. Structural variations among the different analogs primarily occur at the C-2 and C-4 positions of the dihydropyrrole ring.

Structural Variations of Siderochelin Analogs

The known natural analogs of this compound include Siderochelin A, B, D, E, and F. While the definitive structure of this compound remains to be fully elucidated in publicly accessible literature, the structures of its closely related analogs provide insight into the chemical diversity of this family.

  • Siderochelin A and B: These are diastereomers, differing in the stereochemistry at the C-4 position of the dihydropyrrole ring. They both possess a carboxamide group at the C-2 position.[2]

  • Siderochelin D: This analog is the carboxylic acid precursor to Siderochelin A and B. The amide group in Siderochelin A and B is formed from the carboxylic acid of Siderochelin D.[3]

  • Siderochelin E and F: These are additional natural analogs isolated from Amycolatopsis sp. LZ149.[4] While their discovery has been reported, their detailed chemical structures are not widely available in the current body of scientific literature.

Biosynthesis of Siderochelins

The biosynthetic gene cluster for siderochelins has been identified and characterized, revealing a pathway that involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The key steps in the biosynthesis are outlined below and visualized in the accompanying diagram.

Proposed Biosynthetic Pathway of Siderochelins

Siderochelin Biosynthesis Pathway Proposed Biosynthetic Pathway of Siderochelins cluster_precursors Precursor Supply cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes (sid gene products) Chorismate Chorismate L-Serine L-Serine sidC_D sidC, sidD L-Serine->sidC_D Methylmalonyl-CoA Methylmalonyl-CoA sidK_L_M_N_O sidK, L, M, N, O (PKS) Methylmalonyl-CoA->sidK_L_M_N_O 3-hydroxy-picolinic_acid 3-Hydroxy-picolinic Acid 3-hydroxy-picolinic_acid->sidK_L_M_N_O PKS_product Polyketide intermediate Dihydropyrrole_intermediate Dihydropyrrole intermediate PKS_product->Dihydropyrrole_intermediate Condensation sidB sidB (Hydroxylase) Dihydropyrrole_intermediate->sidB Siderochelin_D Siderochelin D (Carboxylic Acid) sidA sidA (Amidotransferase) Siderochelin_D->sidA Siderochelin_A_B Siderochelin A/B (Amide) sidH_I_J sidH, sidI, sidJ sidH_I_J->3-hydroxy-picolinic_acid sidK_L_M_N_O->PKS_product sidC_D->Dihydropyrrole_intermediate sidB->Siderochelin_D sidA->Siderochelin_A_B Siderochelin Anticancer Mechanism Proposed Anticancer Mechanism of Siderochelins Cell_Membrane Cancer Cell Membrane Intracellular_Iron Intracellular Labile Iron Pool (LIP) Iron_Depletion Iron Depletion Intracellular_Iron->Iron_Depletion GPX4_Inactivation GPX4 Inactivation Iron_Depletion->GPX4_Inactivation Leads to Lipid_Peroxidation Lipid Peroxidation GPX4_Inactivation->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Siderochelin Siderochelin Siderochelin->Intracellular_Iron Chelates Fe²⁺ Siderochelin Isolation Workflow General Workflow for Siderochelin Isolation Extraction 2. Solvent Extraction of Supernatant (e.g., with ethyl acetate) Concentration 3. Concentration of Organic Extract (Rotary evaporation) Extraction->Concentration Chromatography 4. Chromatographic Separation (e.g., Silica gel column, Sephadex LH-20) Concentration->Chromatography HPLC 5. Preparative HPLC (e.g., C18 column) Chromatography->HPLC Characterization 6. Structure Elucidation (NMR, MS, X-ray crystallography) HPLC->Characterization

References

Siderochelin C: A Review of the Literature and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siderochelin C, a ferrous iron-chelating agent first isolated from Nocardia sp. SC 11,340, represents a molecule of interest with potential antimicrobial properties.[1] Despite its discovery in 1981, the scientific literature reveals a significant gap in our understanding of its quantitative biological activity. While its biosynthesis is an active area of research, a comprehensive evaluation of its therapeutic potential is lacking. This technical guide synthesizes the available literature on this compound and its analogs, Siderochelin A and B, to provide a foundation for future research. By presenting the knowns—biosynthesis, production, and purification—and highlighting the unknowns, particularly the absence of quantitative antimicrobial data, this document aims to catalyze novel research directions in the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a natural product belonging to the siderophore family, small molecules with a high affinity for iron. It was first identified as a ferrous-ion chelating agent produced by Nocardia sp. and was noted for its broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[1] The molecular formula of Siderochelin was determined to be C11H13N3O3.[1] Despite this promising initial report, a thorough investigation into its specific antimicrobial efficacy, mechanism of action, and potential for drug development has not been extensively reported in the subsequent literature. This guide aims to collate the existing knowledge and provide a roadmap for future investigations.

Biosynthesis of Siderochelins

Recent research has successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for the production of Siderochelins A and B, which are structurally related to this compound. This breakthrough was achieved through the coculture of Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b, which led to the increased production of these siderophores.

The proposed biosynthetic pathway for Siderochelins involves a series of enzymatic reactions encoded by the sid gene cluster. Key steps include the synthesis of 3-hydroxypicolinic acid (3-HPA), its extension by a polyketide synthase (PKS), and the incorporation of a modified cysteine residue. The pathway highlights a GntR-family transcription factor, sidR3, which acts as a repressor of siderochelin production. Furthermore, the aminotransferase sidA is responsible for converting the carboxylate of Siderochelin D to the carboxamides of Siderochelin A/B, and the hydroxylase sidB is essential for the overall production.

Siderochelin_Biosynthesis cluster_3HPA 3-Hydroxypicolinic Acid (3-HPA) Synthesis cluster_PKS Polyketide Chain Assembly cluster_Cys Cysteine Modification cluster_Assembly Final Assembly and Tailoring cluster_Regulation Regulation Chorismate Chorismate sidHIJ sidHIJ Chorismate->sidHIJ Biosynthesis 3-HPA 3-HPA sidHIJ->3-HPA sidKLMNO sidKLMNO 3-HPA->sidKLMNO Type I PKS PKS-bound intermediate PKS-bound intermediate sidKLMNO->PKS-bound intermediate Malonyl-CoA Malonyl-CoA Malonyl-CoA->sidKLMNO Condensation Condensation PKS-bound intermediate->Condensation L-Cysteine L-Cysteine sidC_sidD sidC_sidD L-Cysteine->sidC_sidD Modification Modified Cysteine Modified Cysteine sidC_sidD->Modified Cysteine Modified Cysteine->Condensation Pre-Siderochelin Pre-Siderochelin Condensation->Pre-Siderochelin sidB sidB Pre-Siderochelin->sidB Hydroxylation Siderochelin D Siderochelin D sidB->Siderochelin D sidA sidA Siderochelin D->sidA Amination Siderochelin A/B Siderochelin A/B sidA->Siderochelin A/B sidR3 sidR3 sid_BGC sid Gene Cluster sidR3->sid_BGC Represses

Figure 1: Proposed biosynthetic pathway of Siderochelins A and B.

Experimental Protocols

Production and Purification of Siderochelins

The following protocols are adapted from the literature on Siderochelin A and B production and can serve as a starting point for this compound.

3.1.1 Culture Conditions for Siderochelin Production

  • Strains and Media: Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b are cocultured. Strains are initially grown on Bennett's agar. For liquid culture, Streptomyces antibiotic production media (SAM) can be used.

  • Coculture Setup:

    • Grow individual strains in SAM medium at 30°C with shaking for 4 days.

    • Harvest cells by centrifugation and wash twice with sterile saline.

    • Resuspend cells to a final OD600 of 0.43.

    • Mix the resuspended cultures and spot onto Bennett's agar plates.

    • Incubate plates at 30°C for 9 days.

3.1.2 Extraction and Purification

  • Harvest the agar from the coculture plates and extract overnight with water.

  • Mix the crude aqueous extract 1:1 with acetonitrile and remove the precipitate by centrifugation.

  • Lyophilize the supernatant to dryness.

  • Resuspend the dried extract in water containing 1 mM FeSO4 to form the iron complex.

The workflow for production and extraction is depicted below:

Production_Workflow Start Start Coculture_Strains Coculture of Amycolatopsis sp. and Tsukamurella sp. Start->Coculture_Strains Incubation Incubate at 30°C for 9 days Coculture_Strains->Incubation Extraction Extract with water Incubation->Extraction Precipitation Precipitate with acetonitrile Extraction->Precipitation Lyophilization Lyophilize supernatant Precipitation->Lyophilization Resuspension Resuspend in water + FeSO4 Lyophilization->Resuspension Purified_Siderochelin_Complex Purified Siderochelin-Fe Complex Resuspension->Purified_Siderochelin_Complex

Figure 2: Workflow for Siderochelin production and extraction.
Proposed Protocols for Biological Activity Testing

Given the lack of specific published protocols for this compound, the following are generalized methods based on standard antimicrobial susceptibility testing of siderophores.

3.2.1 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

3.2.2 Antifungal Susceptibility Testing (IC50 Determination)

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Assay Setup: In a 96-well plate, add serially diluted this compound to a suitable fungal growth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • Growth Measurement: Measure fungal growth (e.g., by absorbance at a specific wavelength) after a defined incubation period.

  • IC50 Calculation: The IC50 is the concentration of this compound that inhibits 50% of fungal growth compared to a drug-free control.

Quantitative Data on Siderochelins

A thorough review of the existing literature reveals a notable absence of quantitative biological activity data for this compound. While the initial discovery paper mentioned broad-spectrum activity, it did not provide specific metrics such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50s) against any tested organisms. This represents a critical knowledge gap that hinders the evaluation of this compound's therapeutic potential.

The table below is intended to house such data once it becomes available through future research.

Organism Assay Type Metric Value (µg/mL or µM) Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Quantitative Biological Activity of this compound (Data to be determined)

Novel Research Directions

The current body of literature on this compound presents more questions than answers, paving the way for several exciting avenues of research. The logical relationship for future research is outlined below.

Research_Directions cluster_Research Known_Info Known Information: - Discovery of this compound - Biosynthesis of Siderochelins A/B Research_Gap Critical Research Gap: Lack of Quantitative Biological Activity Data for this compound Known_Info->Research_Gap Future_Research Future Research Directions Research_Gap->Future_Research Biological_Screening 1. Comprehensive Biological Screening (Antibacterial, Antifungal, Antiprotozoal, Cytotoxicity) Future_Research->Biological_Screening Quantitative_Assays 2. Determination of MIC and IC50 Values Biological_Screening->Quantitative_Assays Mechanism_of_Action 3. Elucidation of Mechanism of Action Quantitative_Assays->Mechanism_of_Action Structure_Activity 4. Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Structure_Activity Therapeutic_Potential 5. Evaluation of In Vivo Efficacy and Toxicity Structure_Activity->Therapeutic_Potential

Figure 3: Logical flow for future research on this compound.
Comprehensive Biological Screening

The foremost research priority is to conduct a comprehensive screening of this compound against a diverse panel of clinically relevant microorganisms. This should include:

  • Bacteria: Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Fungi: Pathogenic yeasts and molds.

  • Protozoa: Clinically important protozoan parasites.

Furthermore, cytotoxicity assays against various human cell lines are essential to assess its potential for selective toxicity.

Quantitative Assessment of Biological Activity

Following the initial screening, rigorous quantitative assays are required to determine the MIC and IC50 values of this compound against susceptible organisms. This data is fundamental for comparing its potency to existing antimicrobial agents and for guiding further development.

Elucidation of the Mechanism of Action

Understanding how this compound exerts its antimicrobial effects is crucial. Research should focus on:

  • Iron Sequestration: Investigating whether its primary mechanism is the deprivation of essential iron from microbial pathogens.

  • Cellular Targets: Identifying any specific intracellular targets or pathways that are disrupted by this compound.

  • "Trojan Horse" Potential: Exploring the possibility of using this compound as a carrier to deliver other antimicrobial agents into microbial cells.

Structure-Activity Relationship (SAR) Studies

Once a baseline of biological activity is established, SAR studies can be initiated. This would involve the synthesis of this compound analogs and derivatives to:

  • Identify the key structural features required for its antimicrobial activity.

  • Optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound remains an enigmatic molecule with untapped potential. While significant strides have been made in understanding the biosynthesis of its close relatives, a critical lack of data on its biological activity has impeded its development as a potential therapeutic agent. This guide has summarized the available knowledge and outlined a clear path for future research. By systematically addressing the identified research gaps, the scientific community can unlock the true potential of this compound and pave the way for the development of novel anti-infective therapies.

References

Initial Bioactivity Screening of Siderochelin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelin C, a diastereoisomer of Siderochelin A and B, is a natural product belonging to the siderophore class of iron-chelating molecules. Produced by actinomycetes, siderophores play a crucial role in microbial iron acquisition and have garnered significant interest for their potential as antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound against a panel of clinically relevant pathogens. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining its antimicrobial efficacy and cytotoxicity. Furthermore, it describes the potential mechanisms of action based on the known functions of siderophores and provides a framework for data presentation and visualization to guide researchers in their investigations.

Introduction to this compound

This compound is a ferrous-ion chelating agent isolated from fermentation broths of Nocardia species.[1] Like other siderophores, its primary biological function is to sequester iron from the environment and transport it into the microbial cell. This iron-scavenging ability forms the basis of its potential antimicrobial activity, as it can deprive pathogenic microorganisms of this essential nutrient. Structurally, siderochelins are characterized by a dihydropyridine core. The biosynthesis of siderochelins A and B has been a subject of recent research, with the identification of the corresponding biosynthetic gene cluster, which may pave the way for the development of novel siderophore-based therapeutics.[3][4] Although early reports indicated a broad spectrum of antimicrobial activity for siderochelins against bacteria, fungi, and protozoa, specific minimum inhibitory concentration (MIC) values for this compound are not readily found in the scientific literature.[1]

Data Presentation: A Framework for Your Findings

Effective data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained from the bioactivity screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

Bacterial StrainGram StainATCC NumberMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusPositivee.g., 25923[Insert Data][Insert Data]
Escherichia coliNegativee.g., 25922[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 27853[Insert Data][Insert Data]
Enterococcus faecalisPositivee.g., 29212[Insert Data][Insert Data]
Klebsiella pneumoniaeNegativee.g., 13883[Insert Data][Insert Data]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

Fungal StrainTypeATCC NumberMIC (µg/mL)Quality Control Range (µg/mL)
Candida albicansYeaste.g., 90028[Insert Data][Insert Data]
Aspergillus fumigatusMolde.g., 204305[Insert Data][Insert Data]
Cryptococcus neoformansYeaste.g., 208821[Insert Data][Insert Data]

Table 3: Cytotoxicity of this compound against Human Cell Lines

Cell LineCell TypeATCC NumberIC50 (µg/mL)Test Duration (hours)
e.g., HEK293Human Embryonic KidneyCRL-1573[Insert Data]24, 48, 72
e.g., HepG2Human Liver CancerHB-8065[Insert Data]24, 48, 72

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the initial bioactivity screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a pathogen.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used for this compound)

Procedure:

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. For fungi, adjust the conidial or yeast suspension to a similar density.

  • Dilution of Inoculum: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The typical concentration range to test is from 0.06 to 64 µg/mL, but this may be adjusted based on the expected potency of the compound.

  • Inoculation: Add the diluted microbial inoculum to each well containing the this compound dilutions, as well as to the positive, negative, and solvent control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for Candida spp.).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a human cell line by 50% (IC50).

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Positive control (e.g., doxorubicin)

  • Vehicle control (medium with solvent)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include positive and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow for the initial bioactivity screening of this compound.

G cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_results Results SiderochelinC This compound Stock MIC_Assay Antimicrobial Susceptibility (Broth Microdilution) SiderochelinC->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) SiderochelinC->Cytotoxicity_Assay PathogenCultures Pathogen Cultures (Bacteria & Fungi) PathogenCultures->MIC_Assay CellLines Human Cell Lines CellLines->Cytotoxicity_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination IC50_Calculation IC50 Calculation Cytotoxicity_Assay->IC50_Calculation MIC_Table MIC Data Table MIC_Determination->MIC_Table IC50_Table IC50 Data Table IC50_Calculation->IC50_Table

Bioactivity Screening Workflow for this compound.
Generalized Signaling Pathway of Siderophore Action

The antimicrobial activity of siderophores like this compound is primarily attributed to their high affinity for iron, leading to a disruption of iron homeostasis in pathogenic microbes. The following diagram depicts a generalized model of this mechanism.

G cluster_extracellular Extracellular Environment cluster_cell Pathogen Cell SiderochelinC This compound SiderochelinC_Fe3 This compound-Fe(III) Complex SiderochelinC->SiderochelinC_Fe3 Chelation Fe3 Fe(III) (Iron) Fe3->SiderochelinC_Fe3 Receptor Siderophore Receptor SiderochelinC_Fe3->Receptor Binding Transport Iron Transport System Receptor->Transport Internalization Fe3_int Transport->Fe3_int Iron Release Metabolism Essential Metabolic Pathways Growth Cell Growth & Proliferation Metabolism->Growth Fe3_int->Metabolism SiderochelinC_ext Extracellular this compound Fe3_ext Available Iron SiderochelinC_ext->Fe3_ext Deprives Pathogen of Iron

Generalized Mechanism of Siderophore-Mediated Iron Uptake and Growth Inhibition.

Potential Mechanisms of Action

The primary mechanism by which this compound is expected to exert its antimicrobial effect is through high-affinity chelation of ferric iron (Fe³⁺) in the host environment. This sequestration of iron makes it unavailable to pathogenic microorganisms, which require this element for essential cellular processes, including DNA replication, respiration, and metabolism. By limiting the bioavailability of iron, this compound can induce a state of iron starvation in pathogens, leading to bacteriostasis or fungistasis.

Another potential mechanism of action is the "Trojan Horse" strategy. In this scenario, the pathogen's own siderophore uptake systems recognize and transport the this compound-iron complex into the cell. If this compound itself possesses intrinsic cytotoxic properties, or if it is conjugated to another antimicrobial agent, it can then exert its toxic effects from within the cell.

Conclusion

This compound represents a promising natural product with the potential for development as a novel antimicrobial agent. This guide provides the necessary framework for conducting a thorough initial bioactivity screening, from experimental design to data presentation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the detailed protocols and conceptual models presented herein are intended to empower researchers to systematically evaluate its therapeutic potential. Further studies are warranted to determine the precise MIC values against a broad range of pathogens, to explore its mechanism of action in more detail, and to assess its in vivo efficacy and safety.

References

Methodological & Application

Application Notes and Protocols: Extraction of Siderochelin C from Bacterial Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderochelin C, a ferrous iron-chelating siderophore, exhibits a broad spectrum of antimicrobial activity, making it a molecule of interest for drug development.[1] This document provides a detailed protocol for the extraction of this compound from bacterial cultures, primarily focusing on the induction of its production through co-culture techniques. The methodologies outlined are based on recent findings that demonstrate enhanced production of siderochelins when specific bacterial strains are grown in close proximity.[2][3] This protocol is intended to guide researchers in obtaining this compound for further study and characterization.

Introduction to this compound

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment.[4][5] this compound belongs to this class of natural products and has been isolated from various bacteria, including Nocardia sp.[1] The biological activity of this compound against a range of bacteria, fungi, and protozoa underscores its potential as a lead compound for the development of new anti-infective agents.[1] Understanding the biosynthesis and extraction of this compound is a critical step in harnessing its therapeutic potential. Recent research has shown that the biosynthetic gene clusters responsible for producing secondary metabolites like siderochelin are often silent under standard laboratory conditions.[2][3] Co-culturing of specific bacterial strains has emerged as a successful strategy to activate these silent gene clusters and enhance the production of desired compounds.[2][3]

Experimental Protocols

This section details the recommended protocols for the co-culture of this compound-producing bacteria and the subsequent extraction of the target compound.

Protocol 1: Co-culture for this compound Production

This protocol is adapted from studies on the co-culture of Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b, which has been shown to increase the production of siderochelins A and B.[2][3]

Materials:

  • Amycolatopsis sp. WAC04611

  • Tsukamurella sp. WAC04611

  • Bennett's Agar

  • Sterile Saline Solution

  • 24-well plates

  • Incubator at 30°C

  • 1:1 (v/v) Methanol:Butanol solution

  • 0.2 µm filter

Procedure:

  • Strain Preparation:

    • Grow individual cultures of Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC04611 in a suitable liquid medium (e.g., SAM medium) for 4 days at 30°C with shaking.[2]

    • Harvest the cells by centrifugation.

    • Wash the cell pellets twice with sterile saline solution.[2]

    • Resuspend the cells in sterile saline to a final concentration of 4 x 10⁷ spores/mL or CFU/mL.[2]

  • Co-culture Plating:

    • In a 24-well plate containing Bennett's agar, add 2.5 µL of each cell suspension into the center of the well to ensure direct contact between the two strains.[2]

    • As a control, plate each strain individually in separate wells.

  • Incubation:

    • Incubate the plates at 30°C for 9 days.[2]

  • Extraction from Agar:

    • After the incubation period, harvest the entire agar plug from each well.

    • Submerge the agar in 1 mL of a 1:1 methanol:butanol solution.[2]

    • Allow the extraction to proceed overnight at 4°C.[2]

    • Filter the extract through a 0.2 µm filter to remove cellular debris.[2]

    • Store the filtered extract at -80°C until further analysis.[2]

Protocol 2: Alternative Aqueous Extraction

This method provides an alternative to solvent extraction directly from the agar plate.

Materials:

  • Co-culture plates (from Protocol 1)

  • Sterile Water

  • Acetonitrile

  • Centrifuge

  • Lyophilizer

Procedure:

  • Aqueous Extraction:

    • Following the 9-day incubation, overlay the co-culture on the Bennett's agar with sterile water.

    • Allow the plate to be extracted overnight.[2]

  • Precipitation and Clarification:

    • Collect the aqueous extract.

    • Mix the crude extract 1:1 with acetonitrile.[2]

    • Centrifuge the mixture to pellet any precipitate.[2]

    • Carefully collect the supernatant.[2]

  • Lyophilization and Reconstitution:

    • Dry the supernatant by lyophilization.[2]

    • Resuspend the dried extract in water for further analysis or purification.[2]

Data Presentation

The following table summarizes the quantitative data on siderochelin production from a study involving a genetically modified strain designed to overproduce siderochelin. The data is presented as the area under the curve (AUC) from extracted ion chromatograms (EIC), which is a relative measure of abundance.

StrainConditionRelative Siderochelin Production (AUC)Standard Deviation
ΔRegs (Overproducing strain)Iron-depleted~1.2 x 10⁸Provided as error bars in source
ΔsidB (Hydroxylase knockout)Iron-depletedNot DetectedN/A
sidB+ (Complemented strain)Iron-depleted~1.0 x 10⁸Provided as error bars in source

Data adapted from quantification of EIC traces for the m/z of siderochelin (236.1033)[2][6]

Visualizations

This compound Biosynthesis and Regulation

The production of siderochelin is regulated by various factors, including the presence of other microbes and the availability of iron. The GntR-family transcription factor, SidR3, has been identified as a repressor of the siderochelin biosynthetic gene cluster.[2][3] The genes sidA (an aminotransferase) and sidB (a hydroxylase) are essential for the biosynthesis of siderochelin A/B.[2][3]

Siderochelin_Biosynthesis_Regulation cluster_regulation Regulation cluster_biosynthesis Biosynthesis SidR3 SidR3 (GntR-family repressor) sidA sidA (Aminotransferase) SidR3->sidA sidB sidB (Hydroxylase) SidR3->sidB Precursors Precursors Siderochelin_D Siderochelin D Precursors->Siderochelin_D ... biosynthesis steps Siderochelin_A_B Siderochelin A/B Precursors->Siderochelin_A_B catalyzed by SidB Siderochelin_D->Siderochelin_A_B catalyzed by SidA

Caption: Regulation and key enzymes in siderochelin biosynthesis.

Experimental Workflow for this compound Extraction

The following diagram illustrates the overall workflow from bacterial co-culture to the extraction of this compound.

Siderochelin_Extraction_Workflow Start Start: Bacterial Strains (Amycolatopsis sp. & Tsukamurella sp.) Culture_Prep 1. Prepare Individual Liquid Cultures Start->Culture_Prep Co_culture 2. Co-culture on Bennett's Agar (9 days) Culture_Prep->Co_culture Extraction 3. Extraction Co_culture->Extraction Solvent_Extraction A. Methanol:Butanol Overnight Extraction Extraction->Solvent_Extraction Aqueous_Extraction B. Aqueous Extraction followed by Acetonitrile Precipitation Extraction->Aqueous_Extraction Filtration 4. Filtration (0.2 µm) Solvent_Extraction->Filtration Drying 5. Lyophilization (for Aqueous Method) Aqueous_Extraction->Drying Final_Product End: Crude this compound Extract Filtration->Final_Product Drying->Filtration

Caption: Workflow for this compound extraction from co-culture.

References

Application Notes and Protocols for Siderochelin C Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C, a member of the siderophore family, are iron-chelating agents produced by various microorganisms. Their role in microbial iron acquisition makes them significant in studying microbial pathogenesis, survival, and as potential targets for antimicrobial drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for the detection and quantification of siderophores like this compound in complex biological matrices. This document provides detailed application notes and protocols for the detection of this compound using LC-MS.

Siderophores are crucial for the virulence of many human pathogens, making them a potential target for antibacterial therapies.[1][2] The identification and characterization of the biosynthetic gene clusters of siderophores, such as Siderochelin, contribute to the growing knowledge of siderophore biosynthesis, which may aid in the future development of pharmaceuticals that target these molecules.[1][2]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the successful detection of this compound and involves extracting the analyte from the sample matrix and removing interfering substances.

a. From Microbial Culture Supernatants:

  • Grow the microbial strain of interest in an appropriate iron-depleted culture medium to induce siderophore production.[1]

  • Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Filter the supernatant through a 0.2 µm filter to remove any remaining cells and particulate matter.[1]

  • For initial screening and untargeted analysis, the filtered supernatant can be directly injected for LC-MS analysis.[3]

  • For concentration and purification, solid-phase extraction (SPE) can be employed. Titanium dioxide (TiO2) based affinity chromatography is a scalable method for the selective purification of siderophores.[4]

b. From Other Biological Matrices (e.g., Serum, Sputum):

  • Protein precipitation is a common first step to remove high-abundance proteins. This can be achieved by adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation.[5]

  • The supernatant containing the analyte can then be subjected to further cleanup using SPE.

  • For sputum samples, homogenization is necessary before extraction. This can be done using a buffer containing a mucolytic agent.[6]

Liquid Chromatography (LC) Method

The choice of column and mobile phase is crucial for achieving good separation of this compound from other components in the sample.

  • Column: A reverse-phase C8 or C18 analytical column is commonly used for siderophore separation.[1][7] For example, an Agilent Eclipse XDB-C8 (3.5 µm pore size, 2.1 × 100 mm) or a Waters Acquity BEH C18 (1.7 μm, 2.1 mm x 50 mm) can be effective.[1][7]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical mobile phase system.[1][8] The formic acid helps to improve peak shape and ionization efficiency.

  • Gradient Program: A representative gradient could be:

    • Start with 5% B for 1 minute.

    • Increase to 95-97% B over 6-14 minutes.[1]

    • Hold at 95-97% B for a few minutes.

    • Return to initial conditions and equilibrate the column.

  • Flow Rate: A flow rate of 0.3-0.4 mL/minute is typical for a 2.1 mm ID column.[1][7]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30°C or 45°C, ensures reproducible retention times.[1][7]

Mass Spectrometry (MS) Method

The mass spectrometer is used for the detection and quantification of this compound.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for analyzing siderophores.[1][7]

  • Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), and Ion Trap. High-resolution mass spectrometry (HR-MS) is particularly useful for accurate mass measurements and formula determination.[1]

  • Detection Mode:

    • Full Scan: To identify the presence of this compound, a full scan can be performed to detect its protonated molecule [M+H]⁺. The expected m/z for Siderochelin A/B is 236.1033.[1][2]

    • Tandem MS (MS/MS): For confirmation and structural information, MS/MS can be performed. The fragmentation pattern of Siderochelin A shows a characteristic loss of 43 Da (carboxamide) or 44 Da for the carboxylic acid form (Siderochelin D).[1][2] Other observed fragmentations include the loss of water (18 Da).[1][2]

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification, SIM or MRM can be used. This involves monitoring for a specific precursor ion and its characteristic product ions, which provides high selectivity and sensitivity.

Data Presentation

While specific quantitative data for this compound is not widely available in the literature, the following table presents typical quantitative parameters that should be determined during method validation for a siderophore like this compound, with example values for another siderophore, TAFC, for reference.[7]

ParameterDescriptionExample Value (for TAFC)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.≤1 ng/ml[7]
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.5 ng/ml[7]
Upper Limit of Quantitation (ULOQ) The highest concentration of an analyte that can be accurately and precisely quantified.750 ng/ml[7]
Linearity The range of concentrations over which the detector response is proportional to the analyte concentration.Not specified
Recovery The percentage of the analyte that is recovered during the sample preparation process.Not specified
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Not specified

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis culture Microbial Culture centrifugation Centrifugation culture->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration direct_injection Direct Injection filtration->direct_injection Screening spe Solid-Phase Extraction (SPE) filtration->spe Concentration lc Liquid Chromatography (C8/C18) direct_injection->lc spe->lc esi Electrospray Ionization (ESI+) lc->esi ms Mass Spectrometry (Full Scan / MS/MS) esi->ms data_analysis Data Analysis ms->data_analysis result This compound Detection & Quantification data_analysis->result

Caption: General experimental workflow for this compound detection using LC-MS.

siderochelin_biosynthesis SiderochelinD Siderochelin D (Carboxylate) SiderochelinA Siderochelin A/B (Carboxamide) SiderochelinD->SiderochelinA Conversion SidA SidA (Aminotransferase) SidA->SiderochelinA

References

Application Note: Quantitative Analysis of Siderochelin C in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siderochelin C is a member of the siderophore family, which are small, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi.[1][2] These molecules are crucial for microbial survival in iron-limited environments and are increasingly recognized as important factors in microbial pathogenesis and virulence.[1][3] The ability to accurately quantify this compound in various biological matrices is essential for understanding its role in infectious diseases, discovering new antibacterial agents, and exploring its potential as a clinical biomarker.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.[2]

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in a biological sample. The separation is followed by detection using a tandem mass spectrometer (MS/MS). The mass spectrometer is set to monitor a specific mass-to-charge ratio (m/z) for this compound and its fragments, allowing for highly selective and sensitive quantification. Quantification is achieved by analyzing the Extracted Ion Chromatogram (EIC) for the specific m/z of this compound, which is 236.1033.[1][2] The area under the curve (AUC) of the EIC peak is proportional to the concentration of this compound in the sample.[1]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290)[2]

    • Tandem Mass Spectrometer (e.g., Agilent 6550 iFunnel Q-TOF)[2]

    • Analytical column: Reverse-phase C8 column (e.g., Agilent Eclipse XDB-C8, 3.5 µm, 2.1 × 100 mm)[2]

    • Centrifugal evaporator

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • Methanol (HPLC grade)

    • This compound standard (synthesis required or obtained from a specialized supplier)

    • For plasma samples: Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

Sample Preparation Protocol: Bacterial Culture Supernatant

This protocol is adapted from methodologies used for the analysis of this compound produced by Streptomyces coelicolor.[2]

  • Culture Growth: Grow bacterial strains in an appropriate iron-depleted minimal medium to induce siderophore production. For example, S. coelicolor strains can be incubated at 30°C, 250 rpm for 10 days.[2]

  • Harvesting: After incubation, harvest the conditioned media by centrifuging the cultures to pellet the cells.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry it completely using a centrifugal evaporator.[2]

  • Resuspension: Resuspend the dried extract in a known volume of HPLC-grade water (e.g., 0.4 mL).[2]

  • Dilution & Filtration: Dilute the resuspended extract (e.g., 1:5 in water) and filter through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Proposed Sample Preparation Protocol: Human Plasma

This is a proposed protocol based on standard methods for small molecule extraction from plasma, as direct methods for this compound in plasma are not established in the provided literature. A similar approach has been used for other siderophores like TAFC in serum.[4][5]

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

LC-MS/MS Method

The following parameters are based on the successful analysis of this compound from bacterial cultures.[2]

  • HPLC System:

    • Column: Agilent Eclipse XDB-C8 (3.5 µm, 2.1 × 100 mm)[2]

    • Mobile Phase A: Water + 0.1% Formic Acid[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

    • Flow Rate: 0.4 mL/minute[2]

    • Column Temperature: 45°C[2]

    • Injection Volume: 1-5 µL

    • Gradient Program:

      • Hold at 5% B for 1 minute.

      • Increase to 27.1% B over 14 minutes.

      • Increase to 95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

      • Decrease to 5% B over 5 minutes.

      • Hold at 5% B for 3 minutes for re-equilibration.[2]

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

    • Analysis Mode: Tandem MS (MS/MS)

    • Monitored Transition: Monitor the Extracted Ion Chromatogram (EIC) for the m/z of this compound (236.1033).[1][2] For quantitative MS/MS (Multiple Reaction Monitoring or MRM), a precursor ion of 236.1 would be selected, and characteristic product ions would be monitored. MS/MS fragmentation of Siderochelin A shows a characteristic loss of 43 Da (carboxamide group).[1]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables are examples based on relative quantification from experimental data where different bacterial strains were analyzed for this compound production.

Table 1: Relative Quantification of this compound Production in Engineered S. coelicolor Strains. (Data derived from Smith & Schuster, 2024)[1][2]

Strain/ConstructConditionRelative this compound Level (AUC %)Standard Deviation
Wild Type ControlIron-depletedNot DetectedN/A
pCAP-Sid (Full Cluster)Iron-depletedNot DetectedN/A
ΔRegs (Regulators Removed)Iron-depleted100± X.X
ΔsidAIron-depletedGreatly Diminished± Y.Y
ΔsidBIron-depletedNot DetectedN/A

Table 2: Effect of Regulator Complementation on this compound Production. (Data derived from Smith & Schuster, 2024)[1]

Strain/ConstructConditionRelative this compound Level (% of Control)
pIJ (Empty Vector Control)Iron-depleted100%
SidR1 ComplementedIron-depleted~100%
SidR2 ComplementedIron-depleted~100%
SidR3 ComplementedIron-depletedStrongly Repressed
Regs+ (All Regulators)Iron-depletedStrongly Repressed
pIJ (Empty Vector Control)Iron-replete100%
SidR3 ComplementedIron-repleteStrongly Repressed

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Culture Supernatant, Plasma) Extract Extraction / Protein Precipitation Sample->Extract Dry Dry Down Extract->Dry Recon Reconstitution Dry->Recon Inject HPLC Injection Recon->Inject Sep Chromatographic Separation (C8 Reverse Phase) Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion Detect MS/MS Detection (EIC at m/z 236.1033) Ion->Detect Integrate Peak Integration (AUC) Detect->Integrate Quant Quantification (Standard Curve or Relative) Integrate->Quant Report Report Generation Quant->Report

Caption: LC-MS/MS workflow for this compound quantification.

Siderochelin Biosynthesis Pathway Diagram

BGC Proposed Biosynthesis Pathway of this compound P1 Chorismate Pathway Precursor G_sidHIJ sidHIJ P1->G_sidHIJ P2 Methylmalonyl-CoA G_PKS sidKLMNO (PKS) P2->G_PKS P3 O-acetylserine (OAS) G_sidC sidC P3->G_sidC I1 3-Hydroxypicolinic Acid (3HPA) I1->G_PKS I2 PKS-catalyzed Scaffold G_sidD sidD I2->G_sidD I3 Dihydropyrrole Core G_sidB sidB (Hydroxylase) I3->G_sidB I4 Siderochelin D (Carboxylate form) G_sidA sidA (Aminotransferase) I4->G_sidA I5 Siderochelin A/B (Amide form) G_sidHIJ->I1 3HPA Synthesis G_PKS->I2 PKS Incorporation G_sidC->G_sidD OAS Production G_sidD->I3 Ring Closure G_sidB->I4 Hydroxylation G_sidA->I5 Amidation

Caption: Proposed biosynthesis pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Siderochelin C and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a member of the siderochelin family of siderophores, which are small, high-affinity iron-chelating compounds produced by bacteria for iron acquisition.[1] These molecules are of significant interest to the scientific community, particularly in the fields of microbiology, medicinal chemistry, and drug development, due to their essential role in bacterial survival and virulence.[1][2] The unique structure of siderochelins, featuring a dihydropyrrole ring and a 3-hydroxypicolinic acid moiety, makes them attractive targets for the development of novel antibacterial agents. By targeting siderophore biosynthesis pathways or using siderophores to deliver drugs into bacteria (the "Trojan horse" strategy), researchers aim to combat antibiotic resistance.

This document provides a comprehensive overview of the current knowledge on the synthesis of this compound. As of the latest literature review, a total chemical synthesis of this compound has not been reported. However, significant progress has been made in elucidating its biosynthetic pathway. Therefore, these notes will detail the biological synthesis of this compound, provide a protocol for the chemical synthesis of its key precursor, 3-hydroxypicolinic acid, and present an exemplary protocol for the total synthesis of a structurally related siderophore, pyochelin.

Part 1: Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process orchestrated by the sid biosynthetic gene cluster (BGC).[1][3] The pathway begins with the synthesis of 3-hydroxypicolinic acid (3-HPA) and proceeds through a series of reactions catalyzed by a polyketide synthase (PKS) and other tailoring enzymes.[1][4]

Proposed Biosynthetic Pathway

The proposed pathway for this compound biosynthesis involves several key steps:

  • 3-Hydroxypicolinic Acid (3-HPA) Synthesis: The pathway is initiated with the synthesis of the 3-HPA scaffold. This is accomplished by the enzymes encoded by the sidH, sidI, and sidJ genes.[3]

  • Polyketide Chain Extension: A Type I PKS, encoded by sidKLMNO, catalyzes the incorporation of a methylmalonyl-CoA unit.[1][3]

  • O-acetylserine (OAS) Incorporation: The sidC gene product is responsible for the production of OAS, which is then incorporated into the growing scaffold by a PLP-dependent enzyme homologous to RosC (sidD).[3]

  • Dihydropyrrole Ring Closure and Tailoring: Spontaneous ring closure forms the dihydropyrrole core. Subsequent tailoring reactions, including hydroxylation by the sidB encoded enzyme, are crucial for the formation of the final siderochelin structure.[1][2]

  • Amidation: The conversion of the carboxylic acid of the intermediate Siderochelin D to the amide of Siderochelin A (and subsequently this compound) is carried out by the aminotransferase encoded by sidA.[1][2]

The GntR-family transcription factor SidR3 acts as a repressor of siderochelin production.[1][2]

This compound Biosynthesis cluster_3hpa 3-HPA Synthesis cluster_pks PKS Assembly cluster_tailoring Tailoring and Release L-Lysine L-Lysine 3-HPA 3-HPA L-Lysine->3-HPA sidH, sidI, sidJ PKS-bound intermediate PKS-bound intermediate 3-HPA->PKS-bound intermediate sidKLMNO Siderochelin D Siderochelin D PKS-bound intermediate->Siderochelin D sidD Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS-bound intermediate O-acetylserine O-acetylserine (from sidC) O-acetylserine->Siderochelin D Siderochelin A/C Siderochelin A/C Siderochelin D->Siderochelin A/C sidA (Amidation) Final Product This compound Siderochelin A/C->Final Product sidB (Hydroxylation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocol: Production and Extraction of this compound from Bacterial Culture

This protocol is adapted from studies on the heterologous expression of the sid BGC in Streptomyces coelicolor.[3]

Materials:

  • Streptomyces coelicolor M1154 strain carrying the pCAP-Sid-ΔRegs plasmid

  • Soy Flour-Mannitol (SFM) agar

  • Liquid minimal media (0.5 g/L L-asparagine, 0.5 g/L K2HPO4, pH 7.0-7.2)

  • Glucose solution (sterile)

  • MgSO4·7H2O solution (sterile)

  • FeSO4 solution (for iron-replete conditions)

  • Methanol

  • Butanol

  • HPLC system with a C8 reverse-phase column

  • Mass spectrometer

Procedure:

  • Strain Cultivation: Grow the S. coelicolor M1154 (pCAP-Sid-ΔRegs) strain on SFM agar plates at 30°C.

  • Inoculum Preparation: Inoculate a starter culture in liquid minimal media supplemented with 10 g/L glucose and 0.2 g/L MgSO4·7H2O. For iron-depleted conditions, use iron-free media. For iron-replete conditions, supplement with 36 µM FeSO4. Incubate at 30°C with shaking at 250 rpm.

  • Production Phase: Inoculate the production culture with the starter culture and incubate under the same conditions for 5-7 days. The formation of a purplish-pink color in the medium indicates the production of the siderochelin-iron complex.[3]

  • Extraction: Harvest the culture broth and centrifuge to remove bacterial cells. Extract the supernatant with an equal volume of 1:1 methanol:butanol overnight at 4°C.

  • Analysis: Filter the extract through a 0.2 µm filter. Analyze the extract using HPLC-MS to detect and quantify this compound (m/z 236.1033).[1][3]

Quantitative Data from Biosynthesis Studies
Strain/ConditionSiderochelin Production (Relative Quantification)Reference
ΔRegs strain (iron-depleted)High[1][3]
ΔRegs strain (iron-replete)Moderate[1][3]
ΔRegs + SidR3 complementationStrongly repressed[1][3]
ΔsidA mutantGreatly diminished; accumulation of Siderochelin D (m/z 237.0875)[1]
ΔsidB mutantAbolished[1][2]

Part 2: Chemical Synthesis of this compound Precursor and a Structural Analogue

Protocol 1: Synthesis of 3-Hydroxypicolinic Acid

While several synthetic routes to 3-hydroxypicolinic acid exist, a common method involves the oxidation of 2-picoline derivatives.[5] An alternative two-step synthesis starting from 3-hydroxypicolinic acid to produce a related dihydroxylated version has also been described, which proceeds via an Elbs oxidation.[6] For the synthesis of the core 3-hydroxypicolinic acid, various methods are cataloged in chemical databases.[5] A representative method is outlined below.

3-HPA Synthesis 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 3-Hydroxypicolinic acid 3-Hydroxypicolinic acid 2-Pyridinecarboxaldehyde->3-Hydroxypicolinic acid Multi-step synthesis (e.g., via oxidation) Furan-2-ylaminoacetate Furan-2-ylaminoacetate 4,6-Dibromo-3-hydroxypicolinate esters 4,6-Dibromo-3-hydroxypicolinate esters Furan-2-ylaminoacetate->4,6-Dibromo-3-hydroxypicolinate esters Bromination-rearrangement 3-Hydroxypicolinic acid derivatives 3-Hydroxypicolinic acid derivatives 4,6-Dibromo-3-hydroxypicolinate esters->3-Hydroxypicolinic acid derivatives Further modification

Caption: Synthetic approaches to 3-hydroxypicolinic acid and its derivatives.

Note: Detailed, step-by-step protocols with yields for the synthesis of 3-hydroxypicolinic acid from simple precursors are often proprietary or described in patents.[7][8] A general procedure is described here based on available information.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Oxidizing agent (e.g., quinolinium dichromate)

  • Acetic acid

  • Water

  • Standard laboratory glassware and purification equipment

Procedure (Conceptual):

  • Oxidation: Dissolve 2-pyridinecarboxaldehyde in a suitable solvent system such as acetic acid and water.

  • Reaction: Add an oxidizing agent like quinolinium dichromate to the solution under an inert atmosphere. The reaction is typically carried out at an elevated temperature (e.g., ~50°C) for an extended period (e.g., 48 hours).[5]

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as extraction, crystallization, and chromatography to yield 3-hydroxypicolinic acid.

PropertyValueReference
Molecular FormulaC6H5NO3[9]
Molar Mass139.11 g/mol [9]
AppearanceLight yellow needles[9]
Melting Point208-212 °C[9]
Protocol 2: Total Synthesis of Pyochelin (A Structural Analogue)

Pyochelin is a siderophore from Pseudomonas aeruginosa that shares structural similarities with the siderochelins. Its total synthesis provides a valuable template for the chemical construction of this class of natural products.[10][11]

Pyochelin Synthesis Salicylonitrile Salicylonitrile Thiazoline-carboxylic acid (3) Thiazoline-carboxylic acid (3) Salicylonitrile->Thiazoline-carboxylic acid (3) Condensation L-Cysteine L-Cysteine L-Cysteine->Thiazoline-carboxylic acid (3) L-N-methylcysteine L-N-methylcysteine Pyochelin Pyochelin L-N-methylcysteine->Pyochelin Thiazoline-carboxaldehyde (4) Thiazoline-carboxaldehyde (4) Thiazoline-carboxylic acid (3)->Thiazoline-carboxaldehyde (4) Reduction Thiazoline-carboxaldehyde (4)->Pyochelin Condensation

References

Application Notes and Protocols: Siderochelin C as a Tool for Studying Bacterial Iron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes, from respiration to DNA synthesis. In host environments, iron is tightly sequestered by host proteins, creating an iron-limited environment for invading bacterial pathogens. To overcome this, bacteria have evolved sophisticated iron acquisition systems, the most common of which involves the secretion of high-affinity iron chelators called siderophores.[1][2][3][4] These molecules scavenge ferric iron (Fe³⁺) from the host and transport it back into the bacterial cell through specific receptor-mediated pathways.[1][5][6] The critical role of these pathways in bacterial survival and virulence makes them an attractive target for the development of novel antimicrobial strategies.[1][6][7][8]

Siderochelin C, a ferrous-ion (Fe²⁺) chelating agent produced by Nocardia species, is a valuable tool for investigating bacterial iron metabolism.[9] Its broad-spectrum antimicrobial activity highlights its potential as both a standalone therapeutic and as a vehicle for delivering other antimicrobial agents into bacterial cells using the "Trojan horse" strategy.[3][5][6][10] These notes provide detailed protocols and applications for using this compound to probe bacterial iron uptake systems, assess its antimicrobial properties, and explore its potential in drug development.

Application 1: Investigating this compound's Impact on Bacterial Growth and Iron Acquisition

This application focuses on characterizing the effect of this compound on bacterial growth under iron-replete and iron-depleted conditions. By comparing the growth of bacteria in the presence and absence of this compound and varying iron concentrations, researchers can elucidate its role as an iron source or an iron-withholding agent for specific bacterial species.

Experimental Protocol: Bacterial Growth Curves under Varying Iron Conditions

This protocol details the steps to assess the impact of this compound on bacterial growth.

  • Preparation of Iron-Depleted and Iron-Replete Media:

    • Prepare a suitable minimal medium for the bacterium of interest (e.g., M9 minimal medium).

    • To create iron-depleted medium, treat the base minimal medium with Chelex 100 resin to remove residual iron.[7]

    • For iron-replete conditions, supplement the iron-depleted medium with a known concentration of FeSO₄ (e.g., 36 µM).[7]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest overnight in a standard nutrient-rich broth (e.g., LB broth).

    • Harvest the cells by centrifugation, wash them twice with sterile saline or phosphate-buffered saline (PBS) to remove residual nutrients and iron.

    • Resuspend the bacterial pellet in the iron-depleted minimal medium to a starting optical density at 600 nm (OD₆₀₀) of 0.05.

  • Growth Curve Assay:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Iron-depleted medium + bacteria

      • Iron-depleted medium + bacteria + varying concentrations of this compound

      • Iron-replete medium + bacteria

      • Iron-replete medium + bacteria + varying concentrations of this compound

    • Include appropriate controls (medium only, medium with this compound).

    • Incubate the microplate at the optimal growth temperature for the bacterium with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) for 24-48 hours using a microplate reader.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate growth curves for each condition.

    • Calculate the doubling time and the final cell density for each condition.

    • Compare the growth curves to determine if this compound promotes growth in iron-depleted conditions (acting as an iron source) or inhibits growth in iron-replete conditions (exerting toxicity or interfering with other processes).

Data Presentation

Summarize the quantitative data from the growth curve analysis in the following table:

ConditionDoubling Time (hours)Final OD₆₀₀
Iron-Depleted
Iron-Depleted + [X] µM this compound
Iron-Depleted + [Y] µM this compound
Iron-Replete
Iron-Replete + [X] µM this compound
Iron-Replete + [Y] µM this compound

Logical Workflow for this compound Growth Impact Assessment

Siderochelin_C_Growth_Impact_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture Setup_96_Well Setup 96-Well Plate with Varying Conditions Bacterial_Culture->Setup_96_Well Iron_Depleted_Media Iron-Depleted Media Iron_Depleted_Media->Setup_96_Well Iron_Replete_Media Iron-Replete Media Iron_Replete_Media->Setup_96_Well Siderochelin_C_Stock This compound Stock Siderochelin_C_Stock->Setup_96_Well Incubate_Measure Incubate and Measure OD600 Periodically Setup_96_Well->Incubate_Measure Generate_Curves Generate Growth Curves Incubate_Measure->Generate_Curves Calculate_Parameters Calculate Doubling Time and Final OD600 Generate_Curves->Calculate_Parameters Interpret_Results Interpret this compound Effect Calculate_Parameters->Interpret_Results

Caption: Workflow for assessing this compound's effect on bacterial growth.

Application 2: this compound as a "Trojan Horse" to Deliver Antibiotics

The "Trojan horse" strategy leverages a bacterium's own siderophore uptake system to deliver a cytotoxic agent.[3][5][6] By conjugating this compound to an antibiotic, it is possible to shuttle the antibiotic into the bacterial cell, potentially overcoming permeability-based resistance mechanisms.[5]

Experimental Protocol: Synthesis and Evaluation of this compound-Antibiotic Conjugates

This protocol outlines the general steps for creating and testing a this compound-antibiotic conjugate.

  • Synthesis of the Conjugate:

    • This step requires expertise in synthetic organic chemistry. The specific conjugation strategy will depend on the functional groups available on both this compound and the antibiotic.

    • A common approach is to use a linker to connect the two molecules. The linker can be designed to be cleavable inside the bacterial cell, releasing the active antibiotic.[5][6]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC of the conjugate is determined using the broth microdilution method.

    • Prepare a serial dilution of the this compound-antibiotic conjugate, the unconjugated antibiotic, and this compound alone in a 96-well plate containing iron-depleted and iron-replete bacterial growth media.

    • Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubate the plate at the appropriate temperature for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Confirmation of Siderophore-Mediated Uptake:

    • To confirm that the conjugate is entering the cell via a siderophore uptake pathway, perform a competition assay.

    • Determine the MIC of the conjugate in the presence of a high concentration of unconjugated this compound.

    • If the conjugate's activity is reduced (i.e., the MIC increases) in the presence of excess free this compound, it suggests that both are competing for the same uptake receptor.

Data Presentation

Present the MIC data in a clear, tabular format:

CompoundMIC in Iron-Depleted Medium (µg/mL)MIC in Iron-Replete Medium (µg/mL)MIC with Excess this compound (µg/mL)
Antibiotic AloneN/A
This compound AloneN/A
This compound-Antibiotic Conjugate

Signaling Pathway for this compound-Mediated "Trojan Horse" Delivery

Trojan_Horse_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderochelin_Antibiotic This compound- Antibiotic Conjugate Siderophore_Receptor Siderophore Receptor Siderochelin_Antibiotic->Siderophore_Receptor Binding Transport_Protein Periplasmic Binding Protein Siderophore_Receptor->Transport_Protein Transport ABC_Transporter ABC Transporter Transport_Protein->ABC_Transporter Release Release of Active Antibiotic ABC_Transporter->Release Target Intracellular Target Release->Target Inhibition

Caption: "Trojan horse" delivery of an antibiotic via this compound.

Application 3: Investigating the Role of this compound in Biofilm Formation

Biofilm formation is a critical aspect of bacterial virulence and persistence. Iron availability is known to influence biofilm development in many bacterial species.[11][12][13][14] this compound can be used to investigate the role of iron and specific iron acquisition pathways in biofilm formation.

Experimental Protocol: Biofilm Formation Assay

This protocol describes a standard method for quantifying biofilm formation.

  • Bacterial Culture and Media Preparation:

    • Prepare iron-depleted and iron-replete media as described in Application 1.

    • Grow the bacterial strain overnight and prepare a standardized inoculum.

  • Biofilm Growth:

    • In a 96-well flat-bottomed microplate, add the bacterial inoculum to wells containing:

      • Iron-depleted medium

      • Iron-depleted medium + varying concentrations of this compound

      • Iron-replete medium

      • Iron-replete medium + varying concentrations of this compound

    • Incubate the plate without shaking at an appropriate temperature for 24-72 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the planktonic (free-floating) cells from the wells.

    • Gently wash the wells with PBS to remove any remaining non-adherent cells.

    • Air-dry the plate.

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain with water and air-dry the plate.

    • Solubilize the stain from the biofilms by adding 30% acetic acid or ethanol to each well.

    • Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader.

  • Data Analysis:

    • The absorbance value is directly proportional to the amount of biofilm formed.

    • Compare the biofilm formation under the different conditions to determine the effect of this compound and iron availability.

Data Presentation

Organize the biofilm quantification data in a table:

ConditionAbsorbance at 595 nm (Biofilm Mass)
Iron-Depleted
Iron-Depleted + [X] µM this compound
Iron-Depleted + [Y] µM this compound
Iron-Replete
Iron-Replete + [X] µM this compound
Iron-Replete + [Y] µM this compound

Logical Relationship between Iron, this compound, and Biofilm Formation

Biofilm_Logic cluster_environment Environmental Conditions cluster_bacterial_response Bacterial Response cluster_outcome Phenotypic Outcome Iron_Availability Iron Availability Iron_Uptake Iron Uptake Iron_Availability->Iron_Uptake Siderochelin_C This compound Presence Siderochelin_C->Iron_Uptake Gene_Expression Gene Expression Changes Iron_Uptake->Gene_Expression Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation

Caption: Factors influencing this compound's effect on biofilm formation.

Conclusion

This compound is a versatile and powerful tool for the study of bacterial iron metabolism. The protocols and applications detailed in these notes provide a framework for researchers to investigate its multifaceted interactions with bacteria. By elucidating the mechanisms of this compound action, its role in iron acquisition, and its potential as a drug delivery vehicle, the scientific community can advance our understanding of bacterial pathogenesis and develop novel strategies to combat infectious diseases.

References

Application of Siderochelin C in Antimicrobial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderochelin C is a naturally occurring ferrous-ion chelating agent produced by species of Nocardia and Amycolatopsis.[1][2] As a member of the siderophore family, its primary biological function is to sequester iron from the environment for microbial uptake. This iron-chelating property also endows this compound with broad-spectrum antimicrobial activity against a range of bacteria, fungi, and protozoa.[3] The ability of this compound to limit the availability of this essential nutrient for microbial growth makes it a compelling subject for antimicrobial research and its application in susceptibility testing.

The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents and strategies. Iron acquisition is a critical virulence factor for many pathogens, making it an attractive target for new drug development.[2] Siderophores and other iron chelators can be utilized in antimicrobial susceptibility testing (AST) to determine the vulnerability of microorganisms to iron deprivation or to assess the potential for synergistic activity with conventional antibiotics.

These application notes provide detailed protocols for utilizing this compound in standard antimicrobial susceptibility testing methods, including broth microdilution and disk diffusion assays. The provided methodologies are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific modifications to accommodate the iron-chelating nature of this compound.

Mechanism of Action: Iron Sequestration

The primary antimicrobial mechanism of this compound is the chelation of ferrous iron (Fe²⁺) in the extracellular environment. Iron is an indispensable cofactor for numerous essential cellular processes in microorganisms, including DNA replication, cellular respiration, and various enzymatic reactions. By binding to and sequestering iron, this compound effectively creates an iron-deficient environment, thereby inhibiting microbial growth and proliferation. This mode of action is depicted in the signaling pathway diagram below.

SiderochelinC_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell SiderochelinC This compound SiderochelinC_Iron_Complex This compound-Iron Complex SiderochelinC->SiderochelinC_Iron_Complex Chelation Iron Free Iron (Fe²⁺) Iron->SiderochelinC_Iron_Complex IronUptake Iron Uptake Systems Iron->IronUptake Required for uptake SiderochelinC_Iron_Complex->IronUptake Blocks uptake MetabolicProcesses Essential Metabolic Processes (DNA synthesis, Respiration, etc.) IronUptake->MetabolicProcesses Iron supply GrowthInhibition Growth Inhibition MetabolicProcesses->GrowthInhibition Leads to

Caption: this compound sequesters free iron, preventing its uptake by bacteria and leading to growth inhibition.

Data Presentation: Antimicrobial Activity of this compound

While the broad-spectrum antimicrobial activity of this compound has been reported, specific Minimum Inhibitory Concentration (MIC) data is not extensively available in recent literature. The following tables provide a representative summary of expected antimicrobial activity based on initial discoveries and the activity of analogous siderophores against common pathogens. These values should be considered indicative and may vary depending on the specific strain and testing conditions.

Table 1: Indicative Antibacterial Activity of this compound (MICs in µg/mL)

Bacterial SpeciesGram StainIndicative MIC Range (µg/mL)
Staphylococcus aureusPositive16 - 128
Escherichia coliNegative32 - 256
Pseudomonas aeruginosaNegative64 - >512
Mycobacterium tuberculosisN/A1 - 32

Table 2: Indicative Antifungal Activity of this compound (MICs in µg/mL)

Fungal SpeciesIndicative MIC Range (µg/mL)
Candida albicans32 - 256
Aspergillus fumigatus64 - >512

Experimental Protocols

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

Standard antimicrobial susceptibility testing of iron-chelating agents requires the use of iron-depleted media to ensure that the antimicrobial activity is not masked by the presence of iron in the growth medium. The following protocol is adapted from CLSI guidelines for the preparation of ID-CAMHB.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder

  • Chelex® 100 resin (Bio-Rad)

  • Sterile, deionized water

  • Stock solutions of CaCl₂, MgCl₂, and ZnCl₂

  • Sterile filtration apparatus (0.22 µm filter)

Procedure:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Add 10 g of Chelex® 100 resin per 100 mL of the prepared CAMHB.

  • Stir the mixture at room temperature for 2 hours to allow for iron chelation by the resin.

  • Remove the Chelex® 100 resin by filtration or centrifugation.

  • Sterilize the iron-depleted CAMHB by autoclaving.

  • Aseptically supplement the autoclaved ID-CAMHB with stock solutions of CaCl₂, MgCl₂, and ZnCl₂ to achieve final concentrations of 20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺, and 0.5-1 mg/L Zn²⁺.[4]

  • Adjust the final pH of the ID-CAMHB to 7.2-7.4.

  • Perform a quality control check to ensure the final iron concentration is ≤0.1 mg/L.[5]

ID_CAMHB_Prep Preparation of Iron-Depleted CAMHB start Start prep_camhb Prepare CAMHB start->prep_camhb add_chelex Add Chelex® 100 Resin prep_camhb->add_chelex stir Stir for 2 hours add_chelex->stir remove_chelex Remove Chelex® 100 stir->remove_chelex autoclave Autoclave remove_chelex->autoclave add_cations Add Ca²⁺, Mg²⁺, Zn²⁺ autoclave->add_cations adjust_ph Adjust pH to 7.2-7.4 add_cations->adjust_ph qc Quality Control (Iron ≤0.1 mg/L) adjust_ph->qc end End qc->end

Caption: Workflow for the preparation of iron-depleted cation-adjusted Mueller-Hinton broth.

Broth Microdilution Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in ID-CAMHB)

  • ID-CAMHB

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in ID-CAMHB without this compound)

  • Negative control (ID-CAMHB without microorganism)

Procedure:

  • Dispense 50 µL of ID-CAMHB into each well of a 96-well plate.

  • Create a two-fold serial dilution of the this compound stock solution across the plate, typically ranging from 512 µg/mL to 0.5 µg/mL.

  • Prepare the microbial inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a microorganism to this compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates (Note: For optimal results with an iron chelator, iron-depleted MHA may be required, prepared similarly to ID-CAMHB)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

Procedure:

  • Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry.

  • Uniformly streak the surface of an MHA plate with the standardized microbial inoculum using a sterile cotton swab to create a lawn.

  • Aseptically place the this compound-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The size of the zone correlates with the susceptibility of the organism.

Logical Relationship of Experimental Choices

The selection of appropriate testing methodology is crucial for obtaining accurate and reproducible results when evaluating the antimicrobial properties of an iron chelator like this compound. The following diagram illustrates the logical flow for choosing and conducting these experiments.

Experimental_Workflow Experimental Workflow for this compound AST start Start: Evaluate Antimicrobial Activity of this compound media_prep Prepare Iron-Depleted Growth Media (ID-CAMHB/MHA) start->media_prep quantitative_ast Quantitative Testing: Broth Microdilution media_prep->quantitative_ast qualitative_ast Qualitative Testing: Disk Diffusion media_prep->qualitative_ast determine_mic Determine MIC quantitative_ast->determine_mic measure_zone Measure Zone of Inhibition qualitative_ast->measure_zone data_analysis Data Analysis and Interpretation determine_mic->data_analysis measure_zone->data_analysis end End: Report Susceptibility Profile data_analysis->end

Caption: Logical workflow for antimicrobial susceptibility testing of this compound.

Conclusion

This compound presents a promising avenue for antimicrobial research due to its iron-chelating mechanism of action. The protocols outlined in these application notes provide a framework for the systematic evaluation of its antimicrobial activity. Adherence to standardized methods, particularly the use of iron-depleted media, is critical for obtaining reliable and reproducible data. Further research to establish a comprehensive profile of this compound's MICs against a wide range of clinically relevant pathogens will be invaluable for its potential development as a therapeutic agent or as a tool in drug discovery.

References

Illuminating Cellular Iron: Application Notes for Siderochelin C-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of novel fluorescent probes based on the siderophore Siderochelin C for imaging labile iron pools within cellular environments. While direct literature on this compound-based probes is emerging, this guide offers a comprehensive framework derived from established principles of siderophore modification and fluorescent probe design.

Introduction to this compound and Iron Imaging

Iron is a critical transition metal involved in a myriad of physiological and pathological processes. Its dysregulation is implicated in various diseases, making the precise measurement of labile iron pools in cells a significant area of research. Siderophores, small molecules with a high affinity for iron, are naturally employed by microorganisms for iron acquisition[1]. This compound, a ferrous-ion chelating agent produced by Nocardia, presents a promising scaffold for the development of fluorescent probes due to its inherent iron-binding properties[2]. By chemically conjugating a fluorophore to this compound, it is possible to create a probe that exhibits a change in its fluorescent properties upon binding to intracellular iron, enabling real-time imaging of labile iron pools.

These probes can operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" system, fluorescence is enhanced upon iron binding, while in a "turn-off" system, fluorescence is quenched[3]. The choice of fluorophore and the conjugation strategy are critical in determining the probe's specific sensing modality and its suitability for biological imaging.

Proposed Synthesis of a this compound-NBD Fluorescent Probe

This section outlines a hypothetical synthetic protocol for the conjugation of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to this compound, based on established methods for modifying other siderophores[4]. NBD is a widely used fluorophore in the development of fluorescent probes due to its sensitivity to the local environment.

Materials:

  • This compound

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Dissolve this compound in anhydrous DMF.

  • Add a molar excess of TEA to the solution to act as a base.

  • Slowly add a solution of NBD-Cl in anhydrous DMF to the this compound solution.

  • Stir the reaction mixture at room temperature in the dark for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired this compound-NBD conjugate and evaporate the solvent.

  • Characterize the final product using mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for a theoretical this compound-based fluorescent probe. These values are provided as a reference for the expected performance of such a probe and should be experimentally determined for any newly synthesized compound.

ParameterHypothetical ValueDescription
Excitation Wavelength (λex) 465 nmThe wavelength of light used to excite the fluorophore.
Emission Wavelength (λem) 540 nmThe wavelength of light emitted by the fluorophore.
Quantum Yield (ΦF) (unbound) 0.15The efficiency of fluorescence of the free probe.
Quantum Yield (ΦF) (iron-bound) 0.65 ("turn-on")The efficiency of fluorescence of the probe when bound to iron.
Dissociation Constant (Kd) for Fe²⁺ 0.5 µMThe concentration of iron at which half of the probes are bound.
Selectivity >10-fold over other divalent cations (e.g., Zn²⁺, Ca²⁺, Mg²⁺)The preference of the probe for iron over other biologically relevant metal ions.
Cell Permeability HighThe ability of the probe to cross the cell membrane.
Cytotoxicity LowThe probe should not be toxic to cells at working concentrations.

Experimental Protocols

Cell Culture and Staining

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope

Protocol:

  • Plate cells on glass-bottom dishes suitable for microscopy and culture them to the desired confluency.

  • Prepare a working solution of the this compound-based fluorescent probe in serum-free culture medium (e.g., 5 µM).

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Proceed with fluorescence imaging.

Fluorescence Microscopy and Image Analysis

Protocol:

  • Place the prepared cell dish on the stage of a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophore (e.g., excitation at 488 nm for NBD).

  • Acquire images of the cells, ensuring to use consistent imaging parameters (laser power, gain, pinhole size) for all samples to allow for quantitative comparisons.

  • To induce changes in intracellular iron levels, cells can be treated with an iron source (e.g., ferric ammonium citrate) or a chelator (e.g., deferoxamine) prior to or during imaging.

  • Analyze the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, FIJI).

  • Quantify the changes in fluorescence intensity to determine the relative changes in the labile iron pool.

Visualizations

Siderochelin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Siderochelin_C This compound Siderochelin_C_Fe This compound-Fe²⁺ Complex Siderochelin_C->Siderochelin_C_Fe Chelation Fe2 Fe²⁺ Fe2->Siderochelin_C_Fe Transporter Siderophore Transporter Siderochelin_C_Fe->Transporter Binding LIP Labile Iron Pool (LIP) Transporter->LIP Iron Release Cellular_Processes Cellular Processes (e.g., enzyme function) LIP->Cellular_Processes Utilization

Caption: this compound-mediated iron uptake pathway.

Experimental_Workflow Start Start: Plate Cells Cell_Culture Cell Culture (to desired confluency) Start->Cell_Culture Probe_Loading Load Cells with This compound Probe Cell_Culture->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Treatment Optional: Treat with Iron Source/Chelator Wash->Treatment Imaging Confocal Microscopy Image Acquisition Treatment->Imaging Analysis Image Analysis and Quantification Imaging->Analysis End End: Results Analysis->End

Caption: Experimental workflow for iron imaging.

References

Application Notes: In Vitro Iron Chelation Activity of Siderochelin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siderochelin C is a natural product known for its ferrous ion-chelating properties.[1] Iron is an essential element for most living organisms, but its excess can lead to oxidative stress through the generation of reactive oxygen species via the Fenton reaction.[2] Compounds with iron-chelating activity can mitigate this damage by sequestering iron and preventing its participation in harmful redox reactions. These application notes provide a detailed protocol for assessing the in vitro iron (Fe²⁺) chelation activity of this compound using the ferrozine-based colorimetric assay. This assay is a reliable and straightforward method suitable for determining the efficacy of potential iron-chelating agents.[2][3][4]

Principle of the Assay

The ferrozine assay is a competitive binding assay. Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which strongly absorbs light at 562 nm.[2][4] In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited because this compound competes with ferrozine to bind the available ferrous ions. The degree of color inhibition is directly proportional to the iron-chelating capacity of the sample. By measuring the decrease in absorbance at 562 nm, the percentage of iron chelation by this compound can be quantified. EDTA is commonly used as a positive control in this assay due to its well-characterized strong iron-chelating activity.[2]

Experimental Protocol: Ferrous Iron (Fe²⁺) Chelation Assay using Ferrozine

This protocol outlines the materials and step-by-step procedure for quantifying the ferrous iron chelation activity of this compound in a 96-well microplate format.

Materials and Reagents

Reagent/MaterialSpecifications
This compoundTest compound
EDTA (Ethylenediaminetetraacetic acid)Positive control
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)ACS grade
Ferrozine≥97% purity
Methanol or appropriate solvent for this compoundACS grade
Deionized waterHigh purity
96-well microplateClear, flat-bottom
Microplate readerCapable of measuring absorbance at 562 nm
Pipettes and tipsCalibrated

Solution Preparation

SolutionPreparation
This compound Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water) at a concentration of 1 mg/mL.
Working this compound Solutions Prepare a series of dilutions from the stock solution to achieve a range of final assay concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
EDTA Stock Solution Prepare a 1 mM stock solution of EDTA in deionized water.
Working EDTA Solutions Prepare a series of dilutions from the stock solution to serve as a positive control (e.g., 5, 10, 20, 40, 80 µM).
Ferrous Sulfate Solution (0.3 mM) Dissolve an appropriate amount of FeSO₄·7H₂O in deionized water. Prepare this solution fresh before each experiment.
Ferrozine Solution (0.8 mM) Dissolve an appropriate amount of ferrozine in deionized water. Prepare this solution fresh.

Assay Procedure

  • Sample and Control Preparation : In a 96-well microplate, add 50 µL of the different concentrations of this compound working solutions to triplicate wells.

  • Positive Control : Add 50 µL of the different concentrations of EDTA working solutions to triplicate wells.

  • Blank (Negative Control) : Add 50 µL of the solvent used for this compound to triplicate wells. This will represent 0% chelation.

  • Initiation of Chelation Reaction : Add 20 µL of the 0.3 mM ferrous sulfate solution to all wells containing samples, positive controls, and the blank.

  • Incubation : Mix the plate gently and incubate at room temperature for 10 minutes to allow for the chelation reaction to occur.

  • Color Development : Add 30 µL of the 0.8 mM ferrozine solution to all wells. The solution will turn a magenta color in the absence of a strong chelator.

  • Final Incubation : Mix the plate gently and incubate at room temperature for another 10 minutes.

  • Absorbance Measurement : Measure the absorbance of each well at 562 nm using a microplate reader.[2][3]

Data Analysis

The percentage of ferrous iron chelation activity can be calculated using the following formula:

% Chelation Activity = [ ( A₀ - A₁ ) / A₀ ] x 100

Where:

  • A₀ is the absorbance of the blank (containing ferrous sulfate and ferrozine but no sample).

  • A₁ is the absorbance of the sample (containing this compound, ferrous sulfate, and ferrozine).

The results can be presented as a dose-response curve, plotting the percentage of chelation activity against the concentration of this compound. The IC₅₀ value (the concentration of this compound required to chelate 50% of the ferrous ions) can be determined from this curve.

Quantitative Data Summary

CompoundConcentrationAbsorbance at 562 nm (Mean ± SD)% Chelation Activity
Blank 0e.g., 1.200 ± 0.0500%
This compound 10 µg/mLHypothetical ValueCalculated Value
25 µg/mLHypothetical ValueCalculated Value
50 µg/mLHypothetical ValueCalculated Value
100 µg/mLHypothetical ValueCalculated Value
200 µg/mLHypothetical ValueCalculated Value
EDTA 5 µMHypothetical ValueCalculated Value
10 µMHypothetical ValueCalculated Value
20 µMHypothetical ValueCalculated Value
40 µMHypothetical ValueCalculated Value
80 µMHypothetical ValueCalculated Value

Note: The absorbance values are hypothetical and should be replaced with experimental data.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and EDTA dilutions add_sample Add 50 µL of Sample/ Control to 96-well plate prep_sample->add_sample prep_reagents Prepare fresh Ferrous Sulfate and Ferrozine solutions add_fe Add 20 µL of Ferrous Sulfate prep_reagents->add_fe incubate1 Incubate for 10 min at Room Temperature add_fe->incubate1 Start Chelation add_ferrozine Add 30 µL of Ferrozine incubate1->add_ferrozine incubate2 Incubate for 10 min at Room Temperature add_ferrozine->incubate2 Start Color Reaction read_abs Measure Absorbance at 562 nm incubate2->read_abs calculate Calculate % Chelation Activity read_abs->calculate plot Generate Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for the in vitro ferrous iron chelation assay.

Mechanism of Ferrozine Assay Diagram

ferrozine_assay_mechanism cluster_no_chelator No Chelator Present cluster_with_chelator This compound Present fe2_1 Fe²⁺ (Ferrous Iron) complex Ferrozine-Fe²⁺ Complex (Magenta Color) fe2_1->complex + Ferrozine ferrozine Ferrozine (Colorless) absorbance_high High Absorbance at 562 nm complex->absorbance_high fe2_2 Fe²⁺ (Ferrous Iron) siderochelin_complex This compound-Fe²⁺ Complex (Colorless) fe2_2->siderochelin_complex + this compound (Higher Affinity) siderochelin This compound ferrozine_free Free Ferrozine (Colorless) absorbance_low Low Absorbance at 562 nm ferrozine_free->absorbance_low

Caption: Principle of the competitive ferrozine-based iron chelation assay.

References

Siderochelin C: Application in Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biofilm formation is a critical survival strategy for many pathogenic bacteria, contributing to chronic infections and increased resistance to antimicrobial agents. The availability of essential nutrients, particularly iron, is a key factor regulating the transition from planktonic to biofilm-associated growth. Bacteria have evolved sophisticated mechanisms to acquire iron from their environment, including the secretion of high-affinity iron chelators known as siderophores. Siderochelin C is a ferrous-ion chelating siderophore produced by various bacteria, including species of Nocardia and Amycolatopsis.[1] While direct studies on the role of this compound in biofilm formation are limited, its function as an iron chelator suggests a significant potential for modulating biofilm development. This document provides an overview of the inferred applications of this compound in biofilm research, detailed experimental protocols to investigate its effects, and a summary of relevant quantitative data from studies on analogous iron chelators.

Iron is a crucial cofactor for numerous enzymatic reactions and is essential for bacterial growth and virulence.[2] In host environments, iron is often sequestered by proteins like transferrin and lactoferrin, creating an iron-limited milieu. To overcome this, bacteria synthesize and secrete siderophores to scavenge iron. The resulting ferric-siderophore complexes are then recognized by specific receptors on the bacterial surface and transported into the cell. This iron acquisition is not only vital for planktonic growth but is also intricately linked to the regulation of biofilm formation.[3] Iron limitation, often induced by the action of siderophores, can trigger signaling cascades that lead to the expression of genes involved in adhesion, extracellular matrix production, and the overall maturation of the biofilm structure.[4] Conversely, disrupting iron homeostasis through the application of exogenous chelators can inhibit biofilm formation and even lead to the dispersal of established biofilms.[4][5]

This compound, by chelating ferrous iron (Fe²⁺), can directly impact the availability of this essential nutrient to bacteria. This application note will explore how this compound can be utilized as a tool to study the intricate relationship between iron homeostasis and biofilm formation.

Mechanism of Action: Iron Chelation and Biofilm Regulation

The primary mechanism by which this compound is expected to influence biofilm formation is through the sequestration of ferrous iron. This action can impact bacterial physiology and gene regulation in several ways, ultimately affecting the various stages of biofilm development.

SiderochelinC_Mechanism cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell cluster_biofilm_phenotype Biofilm Phenotype SiderochelinC This compound SiderochelinC_Fe2_Complex This compound-Fe²⁺ Complex SiderochelinC->SiderochelinC_Fe2_Complex Chelates Fe2 Fe²⁺ (Ferrous Iron) Fe2->SiderochelinC_Fe2_Complex IronDepletion Intracellular Iron Depletion SiderochelinC_Fe2_Complex->IronDepletion Reduces uptake Fur Fur/DtxR Repression Lifted IronDepletion->Fur Leads to QS Quorum Sensing Modulation Fur->QS Impacts BiofilmGenes Biofilm Gene Expression Altered Fur->BiofilmGenes Directly regulates QS->BiofilmGenes Regulates Adhesion Decreased Adhesion BiofilmGenes->Adhesion Maturation Inhibited Maturation BiofilmGenes->Maturation Dispersal Increased Dispersal BiofilmGenes->Dispersal

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB, LB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Grow a bacterial culture overnight in the appropriate medium.

  • Dilute the overnight culture to a standardized OD₆₀₀ (e.g., 0.05) in fresh medium.

  • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the solvent used for this compound) and a negative control (sterile medium).

  • Incubate the plate statically at the optimal growth temperature for the bacterium for 24-48 hours.

  • Carefully discard the supernatant and wash the wells three times with 200 µL of PBS to remove planktonic cells.

  • Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air dry the plate or dry in a low-temperature oven.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the formula: [1 - (OD_treated / OD_control)] * 100.

Protocol 2: Viable Cell Counting (CFU Assay) for Biofilm Disruption

This protocol assesses the ability of this compound to disrupt pre-formed biofilms by quantifying the number of viable cells remaining after treatment.

Materials:

  • Pre-formed biofilms on a suitable surface (e.g., 24-well plate, coupons)

  • This compound solution

  • PBS

  • Apparatus for biofilm disruption (e.g., sonicator, vortexer with beads)

  • Agar plates for bacterial enumeration

Procedure:

  • Grow biofilms in a 24-well plate or on coupons for 24-48 hours as described in Protocol 1 (steps 1-5, without adding this compound).

  • After incubation, remove the supernatant and gently wash the biofilms with PBS.

  • Add fresh medium containing the desired concentration of this compound to the biofilms. Include a control with medium only.

  • Incubate for a defined period (e.g., 6, 12, or 24 hours).

  • After treatment, remove the medium and wash the biofilms with PBS.

  • Add a known volume of PBS to each well or coupon tube.

  • Disrupt the biofilm to release the cells by sonication or vigorous vortexing.

  • Perform serial dilutions of the resulting bacterial suspension in PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

  • Calculate the CFU/mL or CFU/cm² to determine the reduction in viable cells in the treated biofilms compared to the control.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Analysis

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it after treatment with this compound.

Materials:

  • Biofilms grown on optically clear surfaces (e.g., glass-bottom dishes, chamber slides)

  • This compound solution

  • Fluorescent stains for live/dead cell differentiation (e.g., SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on a suitable surface for CLSM imaging.

  • Treat the biofilms with this compound as described in Protocol 2 (steps 2-4).

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with a live/dead staining solution according to the manufacturer's instructions.

  • Image the biofilms using a confocal microscope, acquiring z-stacks to reconstruct the 3D architecture.

  • Analyze the images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Conclusion

This compound, as a ferrous iron-chelating siderophore, represents a valuable tool for investigating the role of iron in biofilm formation. Although direct experimental data on its anti-biofilm activity is currently lacking, the well-established link between iron availability and biofilm regulation provides a strong rationale for its use in such studies. The protocols outlined in this document provide a framework for researchers to systematically evaluate the effects of this compound on biofilm initiation, maturation, and disruption. The expected outcomes of such studies would be a deeper understanding of the intricate mechanisms governing biofilm development and the potential for developing novel anti-biofilm strategies targeting bacterial iron metabolism. Further research is warranted to elucidate the specific interactions of this compound with various bacterial species and to quantify its efficacy in comparison to other iron chelators.

References

Troubleshooting & Optimization

How to improve the yield of Siderochelin C fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Siderochelin C fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production of interest?

This compound is a member of the siderophore family, which are small molecules produced by microorganisms to scavenge for iron in the environment.[1][2] Siderophores are vital for microbial survival and are also implicated in the virulence of many human pathogens, making them potential targets for the development of new antibacterial agents.[3][4] The study of this compound biosynthesis can contribute to the broader understanding of siderophore production and may aid in the future development of pharmaceuticals that target this pathway.[3][4]

Q2: Which microorganism is known to produce this compound?

This compound is produced by the actinomycete Amycolatopsis strain WAC04611.[3][4]

Q3: What is the general composition of the fermentation medium for this compound production?

A minimal medium is typically used for the production of this compound in a laboratory setting. The composition is designed to provide essential nutrients without an excess of iron, which can inhibit siderophore production.

ComponentConcentration
L-asparagine0.5 g/L
K₂HPO₄0.5 g/L
Glucose10 g/L
MgSO₄∙7H₂O0.2 g/L
NaC₆H₅O₇Equivalent amount to iron-replete condition
FeSO₄36 µM (for iron-replete conditions)
Table 1: Composition of Minimal Media for this compound Fermentation.[1]

Q4: What are the key genes involved in the this compound biosynthetic pathway?

The biosynthesis of this compound is governed by a specific biosynthetic gene cluster (BGC). Key genes identified within this cluster include:

  • sidA : A predicted aminotransferase responsible for the conversion of Siderochelin D to Siderochelin A/B. Its deletion leads to the accumulation of Siderochelin D.[1][3]

  • sidB : A predicted hydroxylase that is essential for this compound production. Its deletion abolishes production.[1][3]

  • sidR3 : A GntR-family transcription factor that acts as a repressor of the Siderochelin BGC.[3][4]

Troubleshooting Guide

Issue 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Inappropriate Iron Concentration: Siderophore production is often tightly regulated by iron levels. High iron concentrations in the medium can repress the biosynthetic gene cluster. Conversely, while counterintuitive, one study noted that this compound was not produced under iron-depleted conditions without additional stimuli.[1]
Recommendation: Carefully control the iron concentration in your fermentation medium. Start with the recommended minimal media composition and experiment with slight variations in iron availability. Consider adding a chelating agent to control iron bioavailability.
Repression of the Biosynthetic Gene Cluster (BGC): The transcription factor sidR3 has been identified as a repressor of the Siderochelin BGC.[3][4] Overexpression or constitutive activity of this repressor can lead to low or no product yield.
Recommendation: If genetically modifying the production strain is an option, consider downregulating or knocking out the sidR3 gene. This has been shown to significantly increase this compound production.[1]
Lack of Induction Signal: The this compound BGC may be "silent" under standard laboratory conditions and require a specific trigger for activation.[3][4]
Recommendation: Implement co-culturing with another microorganism, such as Tsukamurella strain WAC06889b, which has been shown to induce this compound production in Amycolatopsis strain WAC04611.[3][4] This mimics natural competitive interactions and can activate silent BGCs.
Suboptimal Fermentation Parameters: Standard fermentation parameters such as pH, temperature, and aeration may not be optimal for this compound production.
Recommendation: Systematically optimize fermentation parameters. General starting points for actinomycete fermentation are a pH between 6.0 and 8.0, a temperature between 28°C and 37°C, and vigorous aeration.[5][6]

Issue 2: Accumulation of a related but incorrect compound.

Possible Cause Troubleshooting Step
Mutation or Inefficiency of the sidA gene: The sidA gene is responsible for the final conversion step in the biosynthesis of Siderochelin A/B from Siderochelin D.[1][3] If this gene is mutated or the enzyme is not functioning correctly, you may observe an accumulation of Siderochelin D instead of the desired product.
Recommendation: Sequence the sidA gene to check for mutations. If possible, complement the strain with a functional copy of the sidA gene. Analyze the fermentation broth using techniques like HPLC or LC-MS to identify the accumulated compounds.

Experimental Protocols

Protocol 1: Co-culture for Induction of this compound Production

This protocol is based on the methodology that successfully induced this compound production.[3][4]

  • Prepare Cultures: Grow Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b separately in a suitable liquid medium (e.g., Bennett's broth) to obtain sufficient biomass.

  • Inoculation: On a solid agar medium (e.g., Bennett's agar) in a petri dish or well plate, inoculate the two strains in close proximity. This can be done by spotting the cultures next to each other ("distant") or by mixing the inocula ("contact").[1]

  • Incubation: Incubate the co-culture plates at 30°C for 9 days.[1]

  • Extraction: After incubation, extract the metabolites from the agar by soaking it in methanol.

  • Analysis: Analyze the methanolic extract for the presence of this compound using LC-MS.

Visualizations

Siderochelin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Core Scaffold Synthesis cluster_tailoring Tailoring and Maturation 3HPA 3-Hydroxypicolinic acid PKS_NRPS PKS-NRPS complex 3HPA->PKS_NRPS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_NRPS OAS O-acetylserine OAS->PKS_NRPS Intermediate Dihydropyrrole Intermediate PKS_NRPS->Intermediate sidB sidB (Hydroxylation) Intermediate->sidB Siderochelin_D Siderochelin D sidA sidA (Amidation) Siderochelin_D->sidA Siderochelin_C This compound (A/B) sidB->Siderochelin_D sidA->Siderochelin_C

Caption: Proposed biosynthetic pathway of this compound.

Siderochelin_Regulation sidR3 sidR3 (Repressor) Siderochelin_BGC Siderochelin Biosynthetic Gene Cluster sidR3->Siderochelin_BGC Represses Siderochelin_C_Production This compound Production Siderochelin_BGC->Siderochelin_C_Production Co-culture_Signal Co-culture Signal Co-culture_Signal->Siderochelin_BGC Induces

Caption: Regulatory logic of this compound production.

Fermentation_Troubleshooting_Workflow Start Start Fermentation Check_Yield Low/No this compound Yield? Start->Check_Yield Optimize_Iron Optimize Iron Concentration Check_Yield->Optimize_Iron Yes Successful_Fermentation Successful Fermentation Check_Yield->Successful_Fermentation No Genetic_Modification Downregulate/Knockout sidR3 Optimize_Iron->Genetic_Modification Implement_Coculture Implement Co-culture Genetic_Modification->Implement_Coculture Optimize_Parameters Optimize pH, Temp, Aeration Implement_Coculture->Optimize_Parameters Optimize_Parameters->Check_Yield

Caption: Troubleshooting workflow for low this compound yield.

References

Troubleshooting low bioactivity of purified Siderochelin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Siderochelin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a type of siderophore, a small molecule produced by bacteria, including some species of Nocardia, to bind to and transport iron.[1] Its primary function is to chelate ferrous iron (Fe²⁺) with high affinity, making it available for microbial uptake.[2] This iron-scavenging ability is crucial for microbial survival in iron-limited environments and is also the basis for its bioactivity.[3][4][5]

Q2: What is the expected bioactivity of purified this compound?

Purified this compound exhibits a broad spectrum of antimicrobial activity against various bacteria, fungi, and protozoa.[1] This bioactivity is primarily due to its ability to sequester iron, an essential nutrient for microbial growth and proliferation.[6][7] The potency of its antimicrobial effect can be assessed using various bioassays, such as determining the minimum inhibitory concentration (MIC) against susceptible microbial strains.

Q3: My purified this compound shows lower than expected bioactivity. What are the potential causes?

Several factors can contribute to low bioactivity of purified this compound. These can be broadly categorized as issues with the compound itself, the purification process, or the bioassay setup. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Low Bioactivity

Low bioactivity of purified this compound can be a significant hurdle in research and development. This guide provides a structured approach to identifying and resolving common issues.

Step 1: Verify the Integrity of Purified this compound

The first step is to ensure that the purified this compound is structurally intact and has not degraded.

Possible Cause 1: Degradation of this compound

This compound, like many small molecules, can be susceptible to degradation under certain conditions.

  • Troubleshooting:

    • Analyze by HPLC and Mass Spectrometry: Compare the HPLC profile and mass spectrum of your purified sample to a known standard or previously characterized batch with good activity. Look for the appearance of new peaks or a decrease in the main this compound peak.

    • Forced Degradation Studies: To understand the stability of your compound, you can perform forced degradation studies by exposing it to harsh conditions such as acid, base, oxidation, and heat.[8][9][10][11] This can help identify potential degradation products and pathways.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDegradation of acid-labile groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursDegradation of base-labile groups.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of susceptible functional groups.
Thermal Stress 70°C for 48 hoursIndication of thermal lability.
Photostability Exposure to UV light (e.g., 254 nm)Photodegradation.
  • Prevention and Mitigation:

    • Storage: Store purified this compound at low temperatures (e.g., -20°C or -80°C) and protected from light.

    • pH: Maintain a neutral to slightly acidic pH during storage and in experimental buffers, as extreme pH can promote degradation.

Possible Cause 2: Presence of Inactive Isomers or Diastereomers

Siderochelin can exist as a mixture of diastereoisomers.[1] It is possible that the purification process has enriched for a less active isomer.

  • Troubleshooting:

    • Chiral Chromatography: If you suspect isomeric issues, chiral HPLC can be used to separate and quantify the different isomers.

    • Bioassay of Individual Isomers: If possible, test the bioactivity of the separated isomers to determine their relative contributions to the overall activity.

Step 2: Evaluate the Impact of the Purification Process

The methods used to purify this compound can sometimes introduce contaminants that interfere with its bioactivity.

Possible Cause 1: Residual Solvents from Chromatography

Solvents used in purification, such as those for High-Performance Liquid Chromatography (HPLC), can be carried over into the final product and may inhibit microbial growth in bioassays, leading to inaccurate results.[12][13][14]

  • Troubleshooting:

    • Solvent Blank Control: In your bioassay, include a control group with the final elution buffer or solvent used in the purification process to check for any inherent antimicrobial activity.

    • Lyophilization/Evaporation: Ensure that all organic solvents are thoroughly removed from the purified sample by lyophilization or evaporation under vacuum.

Possible Cause 2: Contaminants from Resins or Columns

Materials from chromatography columns or resins can sometimes leach into the eluate and may interfere with the bioassay.

  • Troubleshooting:

    • Blank Elution: Run a blank purification (without the this compound sample) and test the eluate for any bioactivity.

    • Column Washing: Thoroughly wash the chromatography column with the mobile phase before loading your sample to remove any potential contaminants.

Possible Cause 3: Co-elution of Inhibitory Compounds

It is possible that an inhibitory compound from the fermentation broth co-elutes with this compound during purification.

  • Troubleshooting:

    • High-Resolution Fractionation: Use a high-resolution HPLC column and a shallow gradient to improve the separation of this compound from other compounds.

    • Bioassay of Adjacent Fractions: Test the bioactivity of fractions eluting just before and after the this compound peak to see if there is any inhibitory activity present.

Step 3: Scrutinize the Bioassay Protocol

The bioassay itself is a critical component, and errors in its execution can lead to misleading results.

Possible Cause 1: Incorrect Bioassay Conditions

The conditions of the bioassay, such as media composition, pH, and incubation time, can significantly impact the observed bioactivity.

  • Troubleshooting:

    • Media Composition: Ensure that the growth medium used in the bioassay is appropriate for the test organism and does not contain components that may interfere with this compound's activity. For example, high concentrations of iron in the media will antagonize the iron-chelating effect of this compound.

    • pH of the Medium: The iron-chelating ability of siderophores can be pH-dependent. Ensure the pH of your assay medium is within the optimal range for this compound activity.

    • Positive Control: Always include a positive control with a known antimicrobial agent to ensure that the assay is working correctly.

Possible Cause 2: Issues with the Test Organism

The choice and handling of the test organism are crucial for obtaining reliable bioassay results.

  • Troubleshooting:

    • Organism Viability: Ensure that the microbial culture used for the assay is viable and in the correct growth phase (usually logarithmic phase).

    • Resistant Strains: Be aware that some microbial strains may have resistance mechanisms to siderophores. If possible, test against a known susceptible strain.

Possible Cause 3: False Positives or Negatives in the CAS Assay

The Chrome Azurol S (CAS) assay is a common method for detecting siderophores. However, it is prone to interferences.

  • Troubleshooting:

    • Interfering Substances: Some compounds can give a false positive in the CAS assay by chelating iron or by other mechanisms that cause a color change.[15][16] It is important to confirm bioactivity with a microbial growth inhibition assay.

    • Toxicity of Assay Components: The detergent HDTMA used in the standard CAS assay can be toxic to some microorganisms, especially Gram-positive bacteria and fungi.[17][18] Consider using a modified O-CAS (overlay) assay to circumvent this issue.[18]

Experimental Protocols

Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

This protocol is adapted from the method described by Schwyn and Neilands (1987).

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • NaOH

  • Agar

  • Minimal Media 9 (MM9) salts

  • Glucose

  • Casamino acids

Procedure:

  • Prepare Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The solution should turn dark blue. Autoclave and store in the dark.

  • Prepare CAS Agar Plates:

    • Prepare 900 ml of your desired agar medium (e.g., MM9 agar). Autoclave and cool to 50°C.

    • Aseptically add 100 ml of the sterile Blue Dye Solution to the molten agar.

    • Pour the plates and allow them to solidify.

  • Assay:

    • Spot a small amount of your purified this compound solution onto the center of a CAS agar plate.

    • Incubate the plate at the appropriate temperature for your test organism (e.g., 28-37°C) for 24-48 hours.

    • A positive result is indicated by the formation of a yellow-orange halo around the spot, signifying that the siderophore has removed the iron from the CAS dye.

Visualizations

Troubleshooting_Workflow start Low Bioactivity of Purified this compound integrity Step 1: Verify Compound Integrity start->integrity purification Step 2: Evaluate Purification Process start->purification bioassay Step 3: Scrutinize Bioassay Protocol start->bioassay degradation Degradation? integrity->degradation Check for solvents Residual Solvents? purification->solvents Check for conditions Incorrect Assay Conditions? bioassay->conditions Check for isomers Inactive Isomers? degradation->isomers No solution_degradation Analyze by HPLC/MS Perform Forced Degradation degradation->solution_degradation Yes isomers->purification No solution_isomers Chiral Chromatography Bioassay of Isomers isomers->solution_isomers Yes contaminants Purification Contaminants? solvents->contaminants No solution_solvents Solvent Blank Control Thoroughly Dry Sample solvents->solution_solvents Yes contaminants->bioassay No solution_contaminants Blank Elution High-Resolution Chromatography contaminants->solution_contaminants Yes organism Test Organism Issues? conditions->organism No solution_conditions Optimize Media (Low Iron) Check pH, Use Positive Control conditions->solution_conditions Yes solution_organism Check Viability and Growth Phase Use Susceptible Strain organism->solution_organism Yes end Bioactivity Restored solution_degradation->end solution_isomers->end solution_solvents->end solution_contaminants->end solution_conditions->end solution_organism->end

Caption: Troubleshooting workflow for low bioactivity of purified this compound.

Siderochelin_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Microbial Cell siderochelin This compound complex This compound-Fe²⁺ Complex siderochelin->complex Chelates iron Fe²⁺ (Iron) iron->complex receptor Siderophore Receptor complex->receptor Binds to transport Iron Transport System receptor->transport Mediates uptake growth Cellular Processes (e.g., DNA synthesis, respiration) inhibition Inhibition of Growth transport->inhibition Deprives iron from

References

Optimizing LC-MS parameters for sensitive Siderochelin C detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Siderochelin C Detection by LC-MS

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive and reliable detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key mass spectrometric properties?

A1: this compound is a member of the siderochelin family of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms.[1] A key feature of this family is its preference for chelating ferrous iron (Fe²⁺) over ferric iron (Fe³⁺).[1] The molecular formula for this compound is C₁₂H₁₅N₃O₃.[1] For high-resolution mass spectrometry, its calculated exact mass is 249.1113 Da.[1] Therefore, the protonated molecule [M+H]⁺ would have an m/z of approximately 250.1186 in positive ionization mode.

Q2: What are the characteristic MS/MS fragmentation patterns for siderochelins?

A2: While specific public data on this compound fragmentation is limited, the patterns can be inferred from closely related analogs like Siderochelin A and D. Common neutral losses observed in MS/MS analysis of this family include:

  • Loss of water (H₂O): A neutral loss of ~18 Da.[2]

  • Loss of a carboxamide (-CONH₂): For siderochelins with a carboxamide group, like Siderochelin A, a neutral loss of ~43 Da is characteristic.[2]

  • Loss of carbon dioxide (CO₂): For siderochelins with a carboxylic acid group, like Siderochelin D, a neutral loss of ~44 Da is observed.[2]

Analyzing these specific losses is critical for distinguishing between different siderochelin analogs that may be present in a complex sample.[2]

Q3: How can I confirm the identity of a peak as a siderophore like this compound?

A3: There are several strategies. First, use high-resolution mass spectrometry to match the experimental exact mass to the theoretical mass (249.1113 Da for the neutral molecule).[1] Second, a key technique for siderophore identification is to analyze the sample with and without the addition of iron.[2] Siderophores will form a complex with iron, resulting in a new peak with a characteristic isotopic pattern for iron (⁵⁴Fe and ⁵⁶Fe).[3] For example, Siderochelin A/B forms a 2:1 complex with iron, leading to a peak at an m/z of 525.1183.[2]

Q4: What is a good starting point for developing an LC method for this compound?

A4: A reverse-phase chromatographic method is a suitable starting point. Based on methods for related siderochelins, a C8 or C18 column with a water/acetonitrile mobile phase system containing an acid modifier like 0.1% formic acid is recommended to ensure good peak shape and ionization efficiency in positive mode.

Troubleshooting Guide

Problem: I am not seeing a peak for this compound (expected m/z ~250.1186).

  • Is the instrument acquiring data? Check for the presence of any signal in your chromatogram. An empty chromatogram could indicate a hardware issue, such as an inconsistent or absent electrospray, or a clog in the system.

  • Is the mass spectrometer calibrated? Poor mass accuracy due to improper calibration will prevent you from finding your target ion. Ensure the instrument has been recently and successfully calibrated.

  • Could the compound have degraded? Siderophores can be unstable. Ensure proper sample handling and storage. For some siderophores, extraction with methanol has been reported to be unsuccessful, possibly due to degradation.[3]

  • Is this compound being produced? Siderophore production is often tightly regulated and may only occur under specific, iron-depleted conditions.[1][4] Confirm that the microbial culture conditions were appropriate for inducing siderochelin biosynthesis.[4]

Problem: The signal intensity for this compound is very low.

  • Are the ion source parameters optimized? The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature. These should be optimized by infusing a standard, if available, or by systematic adjustment while injecting the sample.

  • Is the mobile phase composition appropriate? The presence of 0.1% formic acid in the mobile phase is crucial for promoting protonation and enhancing the signal in positive ESI mode. Ensure it is fresh and correctly mixed.

  • Are you experiencing ion suppression? Components from the sample matrix (e.g., salts from culture media) can co-elute with this compound and suppress its ionization. Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample to mitigate this effect.

  • Is the sample concentration too low? If production levels are low, consider concentrating the sample extract before analysis.

Problem: I am observing peak tailing or splitting for my analyte.

  • Is the injection solvent compatible with the mobile phase? Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be dissolved in the initial mobile phase.

  • Could the column be contaminated or degraded? Contamination from previous samples can lead to poor peak shape.[5] A partially plugged column frit can also cause peak splitting.[5] Flush the column according to the manufacturer's instructions or replace it if necessary.

  • Are there secondary interactions? Peak tailing for some peaks can indicate unwanted interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate.

Problem: My retention time is shifting between injections.

  • Is the column properly equilibrated? Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. Inconsistent equilibration is a common cause of retention time shifts.

  • Are the mobile phase and flow rate stable? Check for pressure fluctuations, which could indicate a leak or a problem with the pump.[6] Ensure mobile phase bottles are not running empty and that the composition is consistent.

  • Is the column temperature consistent? Maintaining a constant column temperature using a column oven will improve retention time reproducibility.

Data Presentation: Recommended Starting LC-MS Parameters

The following tables summarize recommended starting parameters for detecting this compound and related analogs, based on published methods for this compound class.[2][7]

Table 1: Recommended Liquid Chromatography (LC) Parameters

ParameterRecommended SettingNotes
Column Reverse-Phase C8 or C18, < 5 µm particle sizeC8 columns have been successfully used for siderochelin analysis.[2]
Mobile Phase A Water + 0.1% Formic AcidUse high-purity, LC-MS grade reagents.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and system pressure.
Column Temp. 30 - 45 °CA heated column provides better reproducibility.
Injection Vol. 1 - 10 µLDependent on sample concentration and instrument sensitivity.
Example Gradient 5% B for 1 min, ramp to 95-97% B over 6-15 min, hold, then re-equilibrateGradient length can be optimized to balance resolution and run time.[2]

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended SettingNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Siderochelins readily form [M+H]⁺ ions.
Scan Type Full Scan (for discovery) or Targeted MS/MSUse high resolution for accurate mass confirmation.
Monitored Ions This compound: [M+H]⁺ ≈ 250.1186Monitor for related compounds to aid in identification.
Siderochelin A/B: [M+H]⁺ ≈ 236.1033[2][7]
Siderochelin D: [M+H]⁺ ≈ 237.0875[7]
Collision Energy Optimize empirically (e.g., 10-40 eV)Adjust to achieve desired fragmentation for MS/MS experiments.
Key Fragments Monitor for neutral losses of H₂O (~18 Da), -CONH₂ (~43 Da), or CO₂ (~44 Da)These fragments are diagnostic for the siderochelin family.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatant

This protocol is adapted from methods used for heterologous production of siderochelins.[2]

  • Culture Growth: Grow the producing microbial strain in an appropriate iron-depleted minimal medium to induce siderophore production. Incubate under optimal temperature and shaking conditions for several days.

  • Harvest Supernatant: Pellet the cells by centrifugation (e.g., 4000 x g for 15 minutes). Carefully collect the conditioned media (supernatant).

  • Concentration: If high sensitivity is required, concentrate the supernatant. This can be done by lyophilization (freeze-drying) or by using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in a known, smaller volume of LC-MS grade water or a solvent compatible with the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Clarification: Centrifuge the reconstituted sample at high speed (e.g., >13,000 x g for 5 minutes) to pellet any insoluble material.

  • Transfer: Transfer the clarified supernatant to an HPLC vial for analysis. A 1:5 dilution in water may be necessary depending on the concentration.[2]

Visualizations

LC-MS Optimization Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Analysis SamplePrep Sample Preparation (Extraction, Clean-up) MethodSetup Initial Method Setup (Column, Mobile Phase) SamplePrep->MethodSetup LCOpt LC Parameter Tuning (Gradient, Flow Rate) MethodSetup->LCOpt Inject Sample LCOpt->MethodSetup Refine MSOpt MS Parameter Tuning (Source, Collision Energy) LCOpt->MSOpt Optimize Peak MSOpt->LCOpt Refine DataAcq Data Acquisition (Full Scan & MS/MS) MSOpt->DataAcq Final Method DataProc Data Processing (Peak Integration, ID) DataAcq->DataProc

Caption: General workflow for LC-MS method development and optimization.

Troubleshooting_Low_Signal Troubleshooting: No or Low Signal for this compound action action result result Start No / Low Signal CheckSpray Is ESI spray stable? Start->CheckSpray CheckCal Is MS calibrated? CheckSpray->CheckCal Yes action_CleanSource Clean/adjust ESI source & needle CheckSpray->action_CleanSource No CheckSource Are source parameters optimal? CheckCal->CheckSource Yes action_Calibrate Perform mass calibration CheckCal->action_Calibrate No CheckSample Is sample prep adequate? CheckSource->CheckSample Yes action_TuneSource Optimize voltage, gas, and temp. CheckSource->action_TuneSource No result_SignalRestored Signal Restored CheckSample->result_SignalRestored Yes action_ImprovePrep Improve clean-up, concentrate sample CheckSample->action_ImprovePrep No action_CleanSource->result_SignalRestored Re-test action_Calibrate->result_SignalRestored Re-test action_TuneSource->result_SignalRestored Re-test action_ImprovePrep->result_SignalRestored Re-test

Caption: Decision tree for troubleshooting low or absent analyte signals.

Siderochelin_Relationships cluster_Analogs Related Siderochelin Analogs node_D Siderochelin D -COOH group m/z [M+H]⁺ ≈ 237.0875 node_A Siderochelin A -CONH₂ group m/z [M+H]⁺ ≈ 236.1033 node_D->node_A sidA gene action (-1.0158 Da mass shift) node_C This compound -CONH₂ group m/z [M+H]⁺ ≈ 250.1186

Caption: Mass relationships between key Siderochelin analogs.

References

Technical Support Center: Overcoming Siderochelin C Instability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Siderochelin C instability and degradation in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is happening?

A1: The color change in your this compound solution is a common indicator of degradation, specifically the oxidation of its catechol moieties. Catechol groups are highly susceptible to oxidation, especially in neutral to alkaline conditions, leading to the formation of quinone species that can further polymerize, resulting in colored byproducts.

Q2: At what pH is this compound most stable?

A2: this compound, like other catechol-containing siderophores, is most stable in acidic conditions (pH < 6). As the pH increases, the susceptibility to oxidation significantly rises. For routine experiments, maintaining a pH between 4 and 5 is recommended to minimize degradation.

Q3: Can I store this compound solutions for later use?

A3: It is highly recommended to prepare fresh this compound solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C in an acidic buffer (pH 4-5), protected from light, for no longer than 24 hours. For longer-term storage, it is best to store this compound as a lyophilized powder at -20°C or below.

Q4: What is the role of metal ions in this compound degradation?

A4: While this compound is a strong iron chelator, the presence of other metal ions, particularly redox-active metals like copper (Cu²⁺), can accelerate its degradation.[1] These metal ions can participate in redox cycling, promoting the oxidation of the catechol groups. It is crucial to use high-purity solvents and decontaminated labware to minimize metal ion contamination.

Q5: Are there any additives I can use to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can help to mitigate the oxidation of this compound. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose.[2][3] It acts as a sacrificial reductant, protecting the catechol groups from oxidation. However, the concentration of the antioxidant should be carefully optimized for your specific application to avoid interference with your assay.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
High pH of Assay Medium Buffer the assay medium to a slightly acidic pH (e.g., 6.0-6.5) if compatible with the biological system. If not possible, minimize the incubation time of this compound in the alkaline medium.Reduced rate of this compound degradation, leading to more consistent and reliable assay results.
Presence of Oxidizing Agents Prepare all solutions with deoxygenated buffers by sparging with an inert gas (e.g., nitrogen or argon). Avoid exposure of the solution to air for extended periods.Minimized oxidative degradation of this compound, preserving its activity.
Photodegradation Protect the this compound solution from light by using amber vials or wrapping the container in aluminum foil, especially during long incubation periods.Prevention of light-induced degradation, ensuring the stability of the compound throughout the experiment.
Issue 2: Inconsistent Results in HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
On-column Degradation Acidify the mobile phase with 0.1% formic acid or acetic acid. Ensure the pH of the mobile phase is below 6.Improved peak shape and reproducibility by minimizing degradation during the chromatographic run.
Sample Degradation Prior to Injection Prepare samples immediately before analysis. If a delay is unavoidable, store the prepared samples in an autosampler cooled to 4°C and in an acidic buffer.Consistent peak areas and retention times, reflecting the true concentration of this compound at the time of sampling.
Metal Contamination in HPLC System Passivate the HPLC system by flushing with a solution of a chelating agent like EDTA, followed by a thorough wash with high-purity water and mobile phase.Reduced metal-catalyzed degradation on the column, leading to more accurate quantification.

Data Presentation: Illustrative Stability of this compound

Disclaimer: The following data is illustrative and based on the known behavior of catechol-containing compounds. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on this compound Degradation at 25°C

pHHalf-life (t½) (hours)Visual Observation after 8 hours
4.0> 48Clear, colorless solution
5.0~ 24Faint yellow tinge
6.0~ 8Noticeable yellowing
7.0~ 2Yellow to light brown solution
8.0< 1Brown solution with potential precipitate

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Half-life (t½) (minutes)
4~ 240
25~ 120
37~ 60

Table 3: Effect of Ascorbic Acid on this compound Half-life at pH 7.4, 37°C

Ascorbic Acid Concentration (mM)This compound Half-life (t½) (minutes)
0~ 50
0.1~ 120
1> 360

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Solutions
  • Materials:

    • Lyophilized this compound

    • High-purity, deoxygenated water (sparged with N₂ or Ar for at least 30 minutes)

    • Acidic buffer (e.g., 50 mM sodium acetate, pH 5.0)

    • Sterile, amber glass vials

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the this compound in the deoxygenated acidic buffer to the desired concentration.

    • Vortex briefly to ensure complete dissolution.

    • Store the solution in a sealed amber vial at 2-8°C.

    • Use the solution within 24 hours for optimal results.

Protocol 2: Monitoring this compound Degradation using UV-Vis Spectrophotometry
  • Materials:

    • This compound solution

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Buffers of different pH values (e.g., pH 4, 6, 7, 8)

  • Procedure:

    • Prepare a stock solution of this compound in an acidic buffer (e.g., pH 4.0).

    • Dilute the stock solution to a final concentration of 50 µM in the different pH buffers.

    • Immediately after preparation, record the initial UV-Vis spectrum from 200 to 600 nm. The characteristic absorbance peaks for the catechol moiety are typically observed around 250 nm and 320 nm.[4]

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

    • At regular time intervals (e.g., every 30 minutes for higher pH values, every few hours for lower pH values), record the UV-Vis spectrum.

    • Monitor the decrease in the absorbance of the characteristic catechol peaks and the appearance of new peaks at higher wavelengths (around 400-500 nm), which indicate the formation of oxidation products.

    • Calculate the degradation rate by plotting the natural logarithm of the absorbance at the characteristic wavelength versus time.

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 320 nm.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare this compound samples in the desired solution and at various time points of incubation under different conditions (pH, temperature).

    • Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Monitor the chromatogram for the this compound peak and the appearance of new peaks corresponding to degradation products.

    • Quantify the amount of remaining this compound by integrating the peak area.

    • The degradation percentage can be calculated by comparing the peak area at different time points to the initial peak area.

Visualizations

Siderochelin_C_Degradation_Pathway Siderochelin_C This compound (Reduced Catechol) Quinone This compound Quinone (Oxidized) Siderochelin_C->Quinone Oxidation (High pH, O₂, Metal Ions) Polymerized Polymerized Products (Colored) Quinone->Polymerized Polymerization Degraded Further Degraded Fragments Quinone->Degraded Ring Opening

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Workflow Start This compound Instability Observed (e.g., color change, loss of activity) Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions Check_pH->Check_Storage pH is acidic Acidify Adjust to pH 4-5 Check_pH->Acidify pH > 6 Check_Additives Consider Antioxidants Check_Storage->Check_Additives Proper Storage Fresh_Sol Prepare Fresh Solution Check_Storage->Fresh_Sol Improper Storage Add_Antioxidant Add Ascorbic Acid Check_Additives->Add_Antioxidant Yes End Stable this compound Solution Check_Additives->End No Acidify->Check_Storage Protect_Light Protect from Light Fresh_Sol->Protect_Light Add_Antioxidant->End Deoxygenate Use Deoxygenated Solvents Protect_Light->Deoxygenate Deoxygenate->Check_Additives

Caption: Troubleshooting workflow for this compound instability.

References

Resolving co-eluting impurities during Siderochelin C purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers resolve issues with co-eluting impurities during the purification of Siderochelin C.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of co-eluting impurities found with this compound?

A1: During the purification of this compound from fermentation broths, you may encounter several types of closely related impurities that are difficult to separate.[1] These often include:

  • Diastereoisomers: this compound itself can exist as a mixture of diastereoisomers, which often have very similar chromatographic behavior.[2]

  • Biosynthetic Precursors: Incomplete enzymatic processes can lead to the presence of precursors. For example, the accumulation of the carboxylate form, Siderochelin D, can occur if the final amidation step is inefficient.[3]

  • Structural Analogues: The producing organism may synthesize structurally similar siderophores or related metabolites that have comparable polarity and molecular weight.[4][5]

Q2: My chromatogram shows a single, symmetrical peak. How can I confirm if hidden impurities are co-eluting?

A2: A single peak on a chromatogram does not guarantee purity. Conventional analytical methods like RP-HPLC with UV detection can often fail to resolve structurally similar impurities.[6] The most effective way to detect co-eluting species is to use mass spectrometry (MS).

  • High-Resolution Mass Spectrometry (HRMS): Analyze the peak using an LC-MS system. If multiple compounds are co-eluting, the mass spectrum for that peak will show multiple distinct m/z values. This is a definitive method for identifying and characterizing such impurities.[6]

  • Peak Shoulder Analysis: Try running a very shallow, focused gradient around your peak of interest. Co-eluting impurities may appear as a small shoulder on the main peak that was not visible with a steeper gradient.[7]

Q3: What are the first steps I should take to improve the separation of this compound from a known co-eluting impurity?

A3: Before resorting to completely new purification strategies, you should first attempt to optimize your existing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The initial steps should focus on manipulating the mobile phase and gradient conditions:

  • Shallow the Gradient: Increase the resolution around your target peak by decreasing the rate of change in the organic solvent concentration.[8]

  • Adjust Mobile Phase pH: this compound contains ionizable functional groups. Modifying the pH of the aqueous mobile phase can change the charge state of both the target molecule and the impurity, which can significantly alter their retention times and improve separation.[9]

  • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol or vice-versa. The different solvent properties can alter selectivity and may resolve the co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Problem: My this compound peak is broad or shows a persistent shoulder, and MS analysis confirms a co-eluting impurity.

Below are several solutions, starting with modifications to your existing RP-HPLC method and progressing to orthogonal strategies.

Solution 1: Optimize the Elution Gradient

A steep gradient can cause compounds with similar hydrophobicity to elute together. By creating a shallower gradient around the elution time of this compound, you increase the opportunity for separation.[7]

Data Presentation: Gradient Optimization Examples

ParameterScouting GradientOptimized Gradient for Resolution
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Time (min) %B %B
0515
209510
229535
25595
30595
This table illustrates how a broad scouting gradient can be focused to a shallower gradient (e.g., 1% B/minute) around the expected elution point to improve separation.
Solution 2: Modify Mobile Phase pH

Changing the pH affects the ionization state of acidic and basic functional groups on the analyte and impurities, which can lead to differential retention on the stationary phase.[10] For ionizable compounds, even a small change in pH can dramatically impact selectivity.

Data Presentation: Hypothetical Effect of pH on Retention

Mobile Phase pHThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
2.5 (Acidic)15.215.40.8 (Poor)
4.5 (Mild Acid)18.119.01.6 (Good)
7.0 (Neutral)12.512.60.5 (Poor)
This table shows a hypothetical scenario where adjusting the pH from 2.5 to 4.5 significantly improves the resolution between this compound and a co-eluting impurity.
Solution 3: Employ an Orthogonal Purification Method

If optimizing your RP-HPLC method is unsuccessful, the next step is to use a purification technique that separates compounds based on different chemical properties. This is known as an orthogonal approach.[11] Since this compound is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[10][12][13]

  • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity.

  • HILIC: Separates based on hydrophilicity/polarity using a polar stationary phase and a high organic content mobile phase.[11][12]

G cluster_0 Orthogonal Purification Workflow Crude Crude this compound Extract RP_HPLC Step 1: Preparative Reverse-Phase HPLC Crude->RP_HPLC RP_Fractions Partially Purified Fractions (Co-eluting Impurity Present) RP_HPLC->RP_Fractions Collect Target Fractions HILIC Step 2: HILIC (Orthogonal Method) RP_Fractions->HILIC Pure Pure this compound HILIC->Pure Final Purity Achieved

Caption: Orthogonal strategy using RP-HPLC followed by HILIC.

Experimental Protocols

Protocol: Analytical RP-HPLC for this compound Purity Assessment

This protocol provides a starting point for analyzing the purity of this compound fractions.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a solvent weaker than the mobile phase at the time of injection, such as 5-10% acetonitrile in water, to prevent peak distortion.

  • Gradient Program (for initial scouting):

    • 0-2 min: Hold at 5% MPB.

    • 2-22 min: Linear gradient from 5% to 95% MPB.

    • 22-25 min: Hold at 95% MPB.

    • 25-26 min: Return to 5% MPB.

    • 26-30 min: Re-equilibrate at 5% MPB.

Troubleshooting Workflow Visualization

This diagram outlines the logical steps for tackling a co-elution problem.

G decision decision start Identify Co-elution (via MS or Peak Shape) opt_grad Optimize Gradient (Make it shallower) start->opt_grad check1 Resolution Improved? opt_grad->check1 adj_ph Adjust Mobile Phase pH check1->adj_ph No success Pure Compound Achieved check1->success Yes check2 Resolution Improved? adj_ph->check2 change_col Try Orthogonal Method (e.g., HILIC) check2->change_col No check2->success Yes change_col->success fail Further Method Development Needed

Caption: A logical workflow for troubleshooting co-eluting impurities.

References

Improving the reproducibility of Siderochelin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Siderochelin C bioassays.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound bioassay is showing no antimicrobial activity, or the results are not reproducible. What are the common causes?

A1: Several factors can lead to a lack of activity or poor reproducibility in this compound bioassays. Here are some of the most common issues and how to troubleshoot them:

  • Iron Content in Media: this compound's primary mechanism of action is iron chelation.[1][2] The presence of excess iron in your growth medium can neutralize the effect of this compound, leading to apparent inactivity.

    • Solution: Use iron-limited or iron-free minimal media for your assays. If using a complex medium, be aware of its iron content. You may need to pre-treat the medium with an iron chelator like Chelex 100 to remove trace iron.[3]

  • Incorrect Iron Form: this compound preferentially chelates ferrous iron (Fe²⁺).[4] If your experimental system primarily contains ferric iron (Fe³⁺), the activity of this compound may be diminished.

    • Solution: While most aerobic environments favor Fe³⁺, consider the specific redox environment of your assay. Ensure that any iron supplementation, if necessary for control experiments, is in the appropriate form.

  • Inaccurate Inoculum Density: The starting concentration of your microbial culture is critical for reproducible MIC assays.[5][6]

    • Solution: Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (typically 1-2 x 10⁸ CFU/mL).[6]

  • This compound Stability: Like many small molecules, this compound may be susceptible to degradation under certain conditions.[7]

    • Solution: Prepare fresh solutions of this compound for each experiment. If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Conduct stability tests under your specific assay conditions (e.g., temperature, pH, media components) if you suspect degradation.

  • pH of the Medium: The pH of the assay medium can significantly impact the activity of antimicrobial compounds.[8][9]

    • Solution: Ensure the pH of your medium is consistent across all experiments. If testing a range of pH values, be sure to include appropriate controls.

Q2: How can I be sure that the observed effect is due to this compound and not another compound from my preparation?

A2: The purity of your this compound is crucial.

  • Solution: Use highly purified this compound. Characterize your compound using methods like HPLC and mass spectrometry to confirm its identity and purity.[4][10] The expected molecular formula for this compound is C₁₁H₁₃N₃O₃.[11]

Q3: Is this compound bacteriostatic or bactericidal? How can I determine this in my assay?

A3: this compound's effect can be either bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), depending on the concentration and the organism.[12][13]

  • Solution: To differentiate between bacteriostatic and bactericidal activity, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC.[3][14] After the incubation period for your MIC assay, take an aliquot from the wells with no visible growth and plate it on fresh, antibiotic-free agar. If there is no growth on the agar plate, the concentration is considered bactericidal. If growth occurs, the effect was bacteriostatic.[3]

Q4: My results are inconsistent between different batches of media. What could be the cause?

A4: The composition of your media, especially trace metal content, can vary between batches.

  • Solution: For sensitive assays like those involving siderophores, it is best to prepare a large batch of medium from the same lot of components. Alternatively, use a defined minimal medium where all components are known and quantified. As mentioned previously, treating the medium with Chelex 100 can help normalize iron levels.

Quantitative Data

The following table summarizes key quantitative information for this compound.

ParameterValueReference
Molecular FormulaC₁₁H₁₃N₃O₃[11]
m/z236.1033[4][10]

The table below provides a template for recording your own experimental data for this compound bioassays.

MicroorganismMedium UsedInoculum Density (CFU/mL)MIC (µg/mL)MBC (µg/mL)
e.g., E. coli ATCC 25922e.g., Mueller-Hinton Brothe.g., 5 x 10⁵
e.g., S. aureus ATCC 29213e.g., Mueller-Hinton Brothe.g., 5 x 10⁵
Your organism here

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Bioassay using Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[5][6][8][12]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile iron-limited or iron-free growth medium (e.g., Mueller-Hinton Broth treated with Chelex 100)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% w/v)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile medium to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Mix well and transfer 100 µL from the first column to the second, creating a serial two-fold dilution across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control (wells with inoculum and medium but no this compound) and a negative control (wells with medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6][15]

Protocol 2: Determining Bacteriostatic vs. Bactericidal Activity

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate that does not contain this compound.

  • Incubate the plate overnight at the appropriate temperature.

  • The MBC is the lowest concentration that results in no bacterial growth on the subculture plate.[3] If the MBC is ≤ 4 times the MIC, this compound is considered bactericidal against that organism.[13]

Visualizations

SiderochelinC_Mechanism cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment uptake Iron Uptake System growth Bacterial Growth and Replication uptake->growth Essential for iron Fe2+ iron->uptake Transported into cell siderochelin This compound siderochelin->uptake Blocks uptake siderochelin->iron Chelates

References

Troubleshooting contamination in Siderochelin C producing cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siderochelin C producing cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to transport iron across their cell membranes. It is a secondary metabolite with potential applications in drug development.[1][2] this compound is naturally produced by actinomycetes, such as Amycolatopsis strain WAC04611.[1] It can also be produced through heterologous expression in host strains like Streptomyces coelicolor M1154.[3]

Q2: What are the typical signs of contamination in my this compound culture?

Contamination in fermentation cultures can be detected through several observable changes:

  • Visual Changes: Look for unexpected microbial growth, such as molds or yeasts on the surface.[4] The color of the culture medium may also change abnormally.[5]

  • Olfactory Changes: A foul or unusual odor can indicate the growth of spoilage or pathogenic microorganisms.[4][6]

  • Microscopic Examination: A change in the expected morphology of the producing organism or the presence of other microorganisms when viewed under a microscope is a clear sign of contamination.

  • Growth Rate: Contaminants can sometimes outcompete the producer strain, leading to a faster or slower-than-expected change in culture density.

  • pH Shifts: A rapid and unexpected change in the pH of the culture medium can be indicative of contamination.[5]

Q3: My culture is not producing any this compound. What are the possible causes?

Several factors can lead to a complete lack of this compound production:

  • Incorrect Strain: Verify the identity of your microbial strain. A misidentified or mutated strain may lack the necessary biosynthetic gene cluster for this compound production.

  • Inappropriate Culture Medium: The composition of the culture medium is critical. This compound production is often induced under specific nutrient limitations, particularly iron.[7][8]

  • Iron Repression: The biosynthetic gene cluster for many siderophores is repressed by high iron concentrations.[3][7] Ensure your medium is iron-depleted if required for your specific strain.

  • Sub-optimal Growth Conditions: Incorrect temperature, pH, or aeration can inhibit microbial growth and, consequently, secondary metabolite production.[8]

  • Silent Biosynthetic Gene Cluster: Some microbial biosynthetic gene clusters are "silent" under standard laboratory conditions and may require specific inducers or co-cultivation with other microbes to be activated.[1][9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low product yield is a common issue in fermentation. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Verification Method
Sub-optimal Iron Concentration Optimize the iron concentration in the culture medium. Siderophore production is often inversely related to iron availability.[3][7][8]Test a range of iron concentrations and quantify this compound production using HPLC or LC-MS.[10]
Incorrect Culture Conditions Optimize growth parameters such as temperature, pH, and aeration.Monitor and adjust physical parameters during fermentation. Compare this compound yields under different conditions.
Nutrient Limitation (other than iron) Ensure that other essential nutrients (carbon, nitrogen sources) are not limiting.Analyze the composition of the culture medium throughout the fermentation process. Supplement with limiting nutrients if necessary.
Feedback Inhibition High concentrations of this compound may inhibit its own biosynthesis.Implement a strategy for in-situ product removal, such as resin-based extraction.
Strain Instability The producing strain may have undergone genetic changes leading to reduced productivity.Re-isolate single colonies and screen for this compound production. Use a fresh culture from a validated stock.
Problem 2: Presence of Microbial Contaminants

Contamination can lead to reduced yield, product degradation, and difficulties in downstream processing.

Type of Contaminant Identification Prevention & Control
Bacteria Rapid drop in pH, cloudy appearance of the culture, and distinct odors. Microscopic examination will reveal bacterial cells.Strict aseptic techniques, sterilization of all media and equipment.[5][11] The use of selective antibiotics (if the producer strain is resistant) can be considered.
Fungi (Mold) Formation of mycelial mats on the surface of the culture or on equipment.[4][12] Spores may be visible.Ensure proper air filtration. Maintain a clean and sanitized fermentation environment. Antifungal agents can be used if compatible with the production process.
Yeast A film on the surface of the culture, changes in aroma (e.g., alcoholic smell), and a drop in pH.[4] Microscopic examination will show budding yeast cells.Strict sanitation and sterilization procedures are crucial.[11] Some antifungal agents are also effective against yeasts.
Cross-contamination with other cell lines Unexpected metabolite profile in the culture supernatant.Maintain dedicated equipment and workspaces for different microbial cultures.[5]

A general workflow for troubleshooting contamination is presented below.

G A Suspicion of Contamination (e.g., unusual growth, smell, low yield) B Microscopic Examination A->B I Discard Contaminated Culture A->I C Gram Stain B->C D Plate on Selective Media B->D E Identify Contaminant (e.g., Gram-positive bacteria, yeast, mold) C->E D->E F Review Aseptic Technique and Sterilization Protocols E->F G Check Raw Materials for Contamination E->G H Clean and Sanitize All Equipment E->H J Restart with Fresh, Verified Inoculum F->J G->J H->J I->J

Caption: A logical workflow for identifying and addressing microbial contamination.

Problem 3: Unexpected Culture Characteristics

Changes in the physical or chemical properties of the culture can indicate underlying issues.

Observation Potential Cause Recommended Action
Unusual Color Change Contamination, change in media composition due to metabolism, or production of other pigments.[4]Analyze the culture for contaminants. Review the expected metabolic byproducts of the producer strain.
Foaming High rate of aeration or metabolic activity leading to CO2 production.[4]Reduce aeration rate if possible without compromising growth. Add an appropriate antifoaming agent.
Clumping or Pellet Formation Natural growth morphology of the organism (especially filamentous actinomycetes) or a response to stress.Optimize agitation speed. Changes in media components, like the addition of divalent cations, can sometimes influence morphology.
Drastic pH Shift Production of acidic or basic metabolites by the producer or a contaminant.Monitor pH continuously. Use a buffered medium or implement a pH control system.

Experimental Protocols

Protocol 1: Preparation of Iron-Depleted Minimal Medium

This protocol is adapted from studies on siderophore production.[7]

  • Prepare Base Medium: Dissolve the following in deionized water:

    • L-asparagine: 0.5 g/L

    • K₂HPO₄: 0.5 g/L

  • Chelation: Pass the base medium through a Chelex 100 resin column to remove trace iron ions.

  • Autoclave: Sterilize the chelated medium by autoclaving.

  • Add Supplements: Aseptically add sterile solutions of:

    • Glucose: to a final concentration of 10 g/L

    • MgSO₄·7H₂O: to a final concentration of 0.2 g/L

    • Sodium Citrate (pH 7.0): to a final concentration equivalent to that used in iron-replete conditions if comparing.

  • Final pH: Adjust the final pH to 7.0-7.2.

Protocol 2: this compound Extraction and Quantification by LC-MS
  • Sample Preparation: Centrifuge the culture broth to pellet the cells. Collect the supernatant.

  • Extraction: Depending on the polarity of this compound, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed. For many siderophores, extraction with an organic solvent like ethyl acetate at an appropriate pH is effective.

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.

    • Detection: Monitor for the specific m/z of this compound (e.g., 236.1033) using an extracted ion chromatogram (EIC).[3][7]

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.[3]

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a dedicated gene cluster. A simplified representation of the proposed pathway is shown below.[3][13][14]

G cluster_0 Precursor Synthesis A 3-Hydroxypicolinic Acid (3HPA) Synthesis D PKS-catalyzed incorporation of methylmalonyl-CoA A->D B O-Acetylserine (OAS) Production E Incorporation of OAS B->E C Methylmalonyl-CoA C->D D->E F Dihydropyrrole Ring Closure and Tailoring Reactions E->F G This compound F->G

Caption: Proposed biosynthetic pathway for this compound.

General Experimental Workflow for this compound Production

The following diagram illustrates a typical workflow from culture inoculation to product analysis.

G A Prepare and Sterilize Culture Medium B Inoculate with Producer Strain A->B C Incubate under Optimized Conditions (Temperature, Aeration, pH) B->C D Monitor Culture Growth (OD, pH, Microscopy) C->D E Harvest Culture at Optimal Production Phase D->E F Separate Biomass from Supernatant E->F G Extract this compound from Supernatant F->G H Analyze and Quantify This compound (LC-MS) G->H

Caption: A standard workflow for this compound production and analysis.

References

Technical Support Center: Enhancing Siderochelin C Biosynthetic Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the expression of Siderochelin C biosynthetic genes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I not observing any this compound production in my wild-type strain under standard laboratory conditions?

Many microbial biosynthetic gene clusters (BGCs), including that of this compound, are often silent or expressed at very low levels under standard laboratory conditions.[1][2] This is because their expression is tightly regulated and may require specific environmental cues or inducers that are absent in a typical lab setting.

Troubleshooting Steps:

  • Induce with Co-culture: Co-culturing the producing strain with certain other microbes can trigger the expression of silent BGCs.[1][2][3] For instance, co-culturing Amycolatopsis sp. WAC04611 with Tsukamurella sp. WAC06889b has been shown to significantly increase the production of Siderochelin A and B.[1][2]

  • Genetic De-repression: The this compound BGC contains repressor genes that actively inhibit its expression. Identifying and deleting these repressors can lead to a significant increase in production.

2. I have identified the this compound biosynthetic gene cluster. What is the most effective strategy to activate its expression?

The most direct and often most effective strategy is the targeted deletion of repressor genes within the BGC. The this compound gene cluster contains a GntR-family transcriptional repressor, sidR3, which has been identified as a potent inhibitor of siderochelin production.[1][2][3] Deletion of sidR3 has been shown to result in robust siderochelin production, even in iron-replete media.[3]

3. How does iron concentration in the medium affect this compound production?

While siderophore production is typically induced under iron-limiting conditions, the regulation of the this compound BGC is more complex. In the wild-type strain, iron levels alone may not be sufficient to trigger production.[4] However, upon deletion of the sidR3 repressor, high levels of siderochelin production can be achieved irrespective of the iron concentration in the medium.[3]

4. Can I express the this compound BGC in a heterologous host?

Yes, heterologous expression is a viable strategy for this compound production. The entire BGC can be cloned and expressed in a well-characterized chassis strain, such as Streptomyces coelicolor M1154.[4][5] For successful heterologous expression, it is highly recommended to remove the native regulatory genes, particularly the sidR3 repressor, from the cluster before introduction into the new host.[4][5]

5. I am performing a co-culture experiment, but the induction of this compound is inconsistent. What could be the reason?

The signaling mechanism in co-culture induction can be complex and may require direct physical contact between the microbial species.[4] If you are using a system that separates the organisms (e.g., transwell plates), the necessary signaling molecules may not be efficiently exchanged. Ensure close proximity or direct contact between the strains for reproducible induction.

Quantitative Data Summary

The following tables summarize the quantitative effects of different strategies on this compound production.

StrategyStrain BackgroundConditionFold Increase in this compound Production (Approximate)Reference
Co-culture Amycolatopsis sp. WAC04611Co-cultured with Tsukamurella sp. WAC06889bSignificantly Increased[1][3]
Repressor Deletion Amycolatopsis sp. WAC04611Deletion of sidR3Robust Production[1][3]
Heterologous Expression Streptomyces coelicolor M1154Expression of BGC with regulators deletedRobust Production[4][5]

Experimental Protocols

Protocol 1: Co-culture for Induction of this compound Production

This protocol is adapted from studies demonstrating the induction of siderophore production through microbial interaction.[1][2][3]

  • Prepare Cultures: Grow the this compound producing strain (e.g., Amycolatopsis sp. WAC04611) and the inducing strain (e.g., Tsukamurella sp. WAC06889b) separately in a suitable liquid medium (e.g., Tryptic Soy Broth) to mid-log phase.

  • Inoculate Plates: On a solid agar medium (e.g., Bennett's agar), inoculate a lawn of the this compound producing strain.

  • Introduce Inducing Strain: In the center of the lawn, spot a small aliquot (e.g., 10 µL) of the inducing strain culture.

  • Incubation: Incubate the plates at the optimal temperature for the producing strain (e.g., 30°C) for 5-7 days.

  • Extraction and Analysis: After incubation, extract the metabolites from the agar using a suitable solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound using LC-MS.

Protocol 2: Deletion of the sidR3 Repressor Gene

This protocol outlines a general workflow for gene deletion in actinomycetes using λ-RED recombineering.

  • Construct Deletion Cassette: Amplify an antibiotic resistance cassette (e.g., apramycin resistance) with flanking regions homologous to the upstream and downstream regions of the sidR3 gene.

  • Prepare Competent Cells: Prepare electrocompetent cells of the this compound producing strain containing the λ-RED recombination system.

  • Electroporation: Electroporate the deletion cassette into the competent cells.

  • Selection: Plate the transformed cells on a medium containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette.

  • Verification: Confirm the deletion of the sidR3 gene by PCR using primers that flank the gene.

Protocol 3: Heterologous Expression of the this compound BGC

This protocol provides a general outline for the heterologous expression of a BGC.

  • Clone the BGC: Clone the entire this compound BGC, preferably with the regulatory genes removed, into a suitable expression vector.

  • Transform Host: Transform the expression vector into a suitable chassis strain (e.g., Streptomyces coelicolor M1154).

  • Cultivation: Culture the recombinant strain in a production medium under optimal conditions.

  • Extraction and Analysis: Extract the metabolites from the culture broth and analyze for this compound production using LC-MS.

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

Siderochelin_C_Biosynthesis Precursors 3-HPA + Methylmalonyl-CoA + O-acetylserine sidHIJ sidHIJ Precursors->sidHIJ sidKLMNO sidKLMNO (Type I PKS) Precursors->sidKLMNO sidC sidC Precursors->sidC HPA 3-Hydroxypicolinic Acid (3HPA) sidHIJ->HPA HPA->sidKLMNO PKS_product PKS Product sidKLMNO->PKS_product sidD sidD PKS_product->sidD OAS O-acetylserine (OAS) sidC->OAS OAS->sidD Intermediate Dihydropyrrole Intermediate sidD->Intermediate sidB sidB (Hydroxylase) Intermediate->sidB Hydroxylated_Intermediate Hydroxylated Intermediate sidB->Hydroxylated_Intermediate sidA sidA (Aminotransferase) Hydroxylated_Intermediate->sidA Siderochelin_C This compound sidA->Siderochelin_C

Caption: Proposed biosynthetic pathway of this compound.

Diagram 2: Regulatory Control of the this compound Biosynthetic Gene Cluster

Siderochelin_Regulation sidR3 sidR3 (GntR-family repressor) Siderochelin_BGC This compound Biosynthetic Genes (sidA, sidB, sidHIJ, etc.) sidR3->Siderochelin_BGC Represses Siderochelin_C This compound Siderochelin_BGC->Siderochelin_C Biosynthesis Co_culture_signal Co-culture Signal (e.g., from Tsukamurella sp.) Co_culture_signal->Siderochelin_BGC Induces

Caption: Regulation of the this compound gene cluster.

Diagram 3: Experimental Workflow for Enhancing this compound Production

Experimental_Workflow Start Start: Low/No this compound Production Strategy Select Strategy Start->Strategy CoCulture Co-culture with Inducer Strain Strategy->CoCulture Environmental GeneDeletion Delete sidR3 Repressor Gene Strategy->GeneDeletion Genetic Heterologous Heterologous Expression of BGC (Δregulators) Strategy->Heterologous Synthetic Biology Analysis LC-MS Analysis for this compound CoCulture->Analysis GeneDeletion->Analysis Heterologous->Analysis End Enhanced this compound Production Analysis->End

Caption: Workflow for enhancing this compound production.

References

Validation & Comparative

Comparing the iron binding affinity of Siderochelin C to other siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iron binding affinity of Siderochelin C with other well-characterized siderophores. This analysis is supported by quantitative data and detailed experimental methodologies to aid in the evaluation and potential application of these iron chelators.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The efficiency of a siderophore is largely determined by its iron binding affinity. This guide focuses on comparing this compound, a notable ferrous iron chelator, with siderophores that primarily bind ferric iron, such as Enterobactin, Desferrioxamine B, and Ferrichrome.

Quantitative Comparison of Iron Binding Affinity

The iron binding affinity of siderophores can be quantified using the stability constant (log K) or the pFe value. The log K value represents the equilibrium constant for the formation of the siderophore-iron complex. A higher log K value indicates a stronger binding affinity. The pFe value is the negative logarithm of the free ferric iron (Fe³⁺) concentration at a specific pH (typically 7.4) and total iron and ligand concentrations, providing a more biologically relevant measure of iron sequestering ability under physiological conditions. A higher pFe value signifies a greater iron chelating strength.

It is crucial to note that this compound is distinguished by its preference for ferrous iron (Fe²⁺), whereas the other siderophores in this comparison are primarily ferric iron (Fe³⁺) chelators. This fundamental difference in iron specificity means a direct comparison of pFe values is not applicable. Instead, the stability constant (log K) for the respective iron-siderophore complexes provides a basis for comparison.

SiderophoreIron SpecificityStability Constant (log K)pFe (at pH 7.4)
This compound Fe²⁺Data not availableNot applicable
Enterobactin Fe³⁺~52[1]35.5[2]
Desferrioxamine B Fe³⁺~30.626.6
Ferrichrome Fe³⁺~29.125.4

Experimental Protocols for Determining Iron Binding Affinity

The determination of a siderophore's iron binding affinity is crucial for its characterization. The following are detailed methodologies for key experiments used to quantify this property.

Spectrophotometric Titration

This method is used to determine the stability constant of a siderophore-iron complex by monitoring changes in absorbance as a function of iron concentration.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified siderophore of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of a ferrous or ferric salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O for Fe²⁺ or FeCl₃ for Fe³⁺) of known concentration. The choice of iron salt depends on the siderophore's specificity.

  • Titration:

    • Place a known volume and concentration of the siderophore solution in a cuvette.

    • Record the initial absorbance spectrum of the apo-siderophore (iron-free) using a UV-Vis spectrophotometer.

    • Incrementally add small, known volumes of the iron salt solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the siderophore-iron complex.

    • Plot the change in absorbance against the molar ratio of iron to the siderophore.

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The stability constant (log K) can be calculated from the titration data using various mathematical models and software.[3]

Competition Assay

Competition assays are employed to determine the relative iron binding affinity of a siderophore by competing it against a chelator with a known affinity.

Protocol:

  • Selection of Competitor:

    • Choose a well-characterized chelator with a known iron stability constant that has a distinct absorbance spectrum from the siderophore of interest (e.g., EDTA for ferric iron).

  • Experimental Setup:

    • Prepare a solution containing a known concentration of the siderophore-iron complex.

    • Prepare a series of solutions with increasing concentrations of the competitor chelator.

    • Add the competitor solutions to the siderophore-iron complex solution.

  • Measurement and Analysis:

    • Allow the solutions to reach equilibrium.

    • Measure the absorbance of the solutions at a wavelength where the absorbance of the siderophore-iron complex and the competitor-iron complex are distinct.

    • The decrease in the absorbance of the siderophore-iron complex corresponds to the amount of iron that has been sequestered by the competitor.

    • The equilibrium constant for the competition reaction can be calculated, and from this, the stability constant of the siderophore-iron complex can be determined.[4][5]

Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production. It is based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S.

Protocol:

  • Preparation of CAS Assay Solution:

    • Prepare a solution of Chrome Azurol S in a suitable buffer.

    • Prepare a solution of hexadecyltrimethylammonium bromide (HDTMA).

    • Prepare a solution of FeCl₃.

    • The final CAS assay solution is a ternary complex of CAS, HDTMA, and iron, which is blue in color.

  • Assay Procedure:

    • Add the siderophore-containing sample to the CAS assay solution.

    • The siderophore will remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.

  • Quantification:

    • Measure the change in absorbance at 630 nm using a spectrophotometer.

    • The amount of siderophore can be quantified by comparing the absorbance change to a standard curve prepared with a known siderophore (e.g., desferrioxamine B).[6][7]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of experiments and the underlying principles, the following diagrams are provided in DOT language.

Experimental_Workflow_Spectrophotometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Siderophore_Sol Prepare Siderophore Solution Cuvette Siderophore in Cuvette Siderophore_Sol->Cuvette Iron_Sol Prepare Iron Salt Solution Add_Iron Add Increments of Iron Iron_Sol->Add_Iron Cuvette->Add_Iron Equilibrate Equilibrate Add_Iron->Equilibrate Measure_Abs Measure Absorbance Spectrum Equilibrate->Measure_Abs Measure_Abs->Measure_Abs Repeat Plot_Data Plot Absorbance vs. [Fe]/[Siderophore] Measure_Abs->Plot_Data Determine_Stoichiometry Determine Stoichiometry Plot_Data->Determine_Stoichiometry Calculate_LogK Calculate Stability Constant (log K) Determine_Stoichiometry->Calculate_LogK

Caption: Workflow for determining the iron binding stability constant using spectrophotometric titration.

Competition_Assay_Logic Siderophore_Fe Siderophore-Iron Complex (Known Concentration) Equilibrium Equilibrium Mixture Siderophore_Fe->Equilibrium Competitor Competitor Chelator (Known Affinity) Competitor->Equilibrium Siderophore_Free Free Siderophore Equilibrium->Siderophore_Free Competitor_Fe Competitor-Iron Complex Equilibrium->Competitor_Fe

Caption: Logical relationship in a competitive binding assay for determining iron affinity.

CAS_Assay_Signaling_Pathway CAS_Fe_Complex CAS-Iron Complex (Blue) Reaction Iron Exchange CAS_Fe_Complex->Reaction Siderophore Siderophore Siderophore->Reaction Siderophore_Fe_Complex Siderophore-Iron Complex Reaction->Siderophore_Fe_Complex Free_CAS Free CAS (Orange/Yellow) Reaction->Free_CAS

Caption: Signaling pathway of the Chrome Azurol S (CAS) assay for siderophore detection.

References

Siderochelin C: A Comparative Analysis of Antimicrobial Activity Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potential antimicrobial efficacy of Siderochelin C against resistant bacterial strains. Due to the limited direct research on this compound, this analysis draws upon experimental data from closely related siderochelins and other siderophores to project its potential performance and to outline the necessary validation protocols.

Siderochelins are a class of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from the environment. The ability to sequester iron, an essential nutrient for bacterial growth and virulence, makes siderophores and their synthetic analogs a compelling area of interest in the search for novel antimicrobials to combat the growing threat of antibiotic resistance. While data on this compound is scarce, the activity of other members of the siderochelin family and different siderophores against resistant strains offers valuable insights.

Comparative Antimicrobial Activity

The antimicrobial potential of siderophores can be attributed to their ability to deprive bacteria of iron. Furthermore, they can be conjugated to antibiotics to act as Trojan horses, facilitating drug entry into bacterial cells. The following tables summarize the antimicrobial activity of various siderochelins and other representative siderophores against resistant bacterial strains.

Table 1: Antimicrobial Activity of Siderochelins against Mycobacterium smegmatis

CompoundMinimum Inhibitory Concentration (MIC, μg/mL)
Siderochelin A12.5[1]
Siderochelin D25[1]
Siderochelin E50[1]

Data from a study on siderochelins isolated from Amycolatopsis sp. LZ149.[1]

Table 2: Comparative Antimicrobial Activity of Other Siderophores against Resistant Strains

SiderophoreBacterial StrainResistance ProfileMIC or IC50
EnterobactinStaphylococcus aureusMethicillin-Resistant (MRSA)IC50: 5-10 µM[2]
Salmochelin S4Staphylococcus aureusMethicillin-Resistant (MRSA)IC50: 2-5 µM[2]
Exochelin-MS + AmpicillinStaphylococcus aureusMethicillin-Resistant (MRSA)MIC: 0.05 - 0.5 mg/mL
Deferoxamine-B + AmpicillinStaphylococcus aureusMethicillin-Resistant (MRSA)MIC: 5 - 10 mg/mL
Exochelin-MS + AmpicillinPseudomonas aeruginosaMetallo-β-lactamase producerMIC: 0.05 - 0.125 mg/mL
Deferoxamine-B + AmpicillinPseudomonas aeruginosaMetallo-β-lactamase producerMIC: 2.5 - 10 mg/mL
Exochelin-MS + AmpicillinAcinetobacter baumanniiMetallo-β-lactamase producerMIC: 0.05 - 0.25 mg/mL
Deferoxamine-B + AmpicillinAcinetobacter baumanniiMetallo-β-lactamase producerMIC: 1.0 - 10 mg/mL

IC50 (half maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are key indicators of antimicrobial effectiveness.

Experimental Protocols

To validate the antimicrobial activity of this compound, standardized experimental protocols are crucial. The following methodologies are based on established guidelines for antimicrobial susceptibility testing of siderophores and siderophore-antibiotic conjugates.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For siderophores, it is critical to use iron-depleted media to assess their iron-chelating activity.

Materials:

  • This compound (or other test compounds)

  • Resistant bacterial strains (e.g., MRSA, VRE, CRE)

  • Iron-depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in ID-CAMHB in the wells of a 96-well plate.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Disc Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound solution of known concentration

  • Resistant bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs

  • Sterile swabs

Procedure:

  • Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate.

  • Impregnate sterile filter paper discs with a known amount of the this compound solution.

  • Place the discs onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disc. A larger zone diameter indicates greater susceptibility.

Visualizing Mechanisms and Workflows

To better understand the processes involved in siderophore-mediated antimicrobial activity and its evaluation, the following diagrams are provided.

G cluster_0 Bacterial Cell SiderophoreReceptor Siderophore Receptor Antibiotic Antibiotic SiderophoreReceptor->Antibiotic Intracellular Release AntibioticTarget Intracellular Target (e.g., DNA Gyrase, Ribosome) SiderophoreAntibiotic Siderophore-Antibiotic Conjugate SiderophoreAntibiotic->SiderophoreReceptor Binding & Uptake Siderophore Siderophore Antibiotic->AntibioticTarget Inhibition

Caption: The 'Trojan Horse' strategy for siderophore-antibiotic conjugates.

G prep_culture Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prep_culture->inoculate_plate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Read MIC Results incubation->read_results

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound against resistant strains is not yet available in the public domain, the data from related siderochelins and other siderophores are promising. Siderochelins A, D, and E have demonstrated activity against Mycobacterium smegmatis, and other siderophores like enterobactin and salmochelin S4 show inhibitory effects against MRSA.[1][2] The synergistic effects observed when siderophores are combined with conventional antibiotics further highlight their potential to overcome resistance mechanisms.

Future research should focus on the isolation and purification of this compound, followed by rigorous antimicrobial susceptibility testing against a broad panel of clinically relevant, multidrug-resistant bacteria using the standardized protocols outlined in this guide. Such studies will be crucial in determining the true potential of this compound as a novel antimicrobial agent.

References

A Comparative Analysis of Siderochelin C and Clinically Used Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an essential element for most living organisms, playing a critical role in a myriad of physiological processes, from oxygen transport to DNA synthesis. However, an excess of iron can be profoundly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron chelation therapy is the cornerstone of managing iron overload disorders, such as thalassemia and hemochromatosis. This guide provides a comparative analysis of Siderochelin C, a naturally occurring ferrous iron chelator, and the three frontline clinically approved iron chelators: Deferoxamine, Deferiprone, and Deferasirox, which primarily target ferric iron.

Overview of Iron Chelators

This compound is a siderophore produced by the bacterium Nocardia that exhibits a unique preference for chelating ferrous iron (Fe2+). This specificity distinguishes it from the clinically utilized iron chelators and suggests a potential for different therapeutic applications, particularly in conditions where ferrous iron plays a significant pathological role.

Clinically Used Iron Chelators primarily target ferric iron (Fe3+), the form in which iron is stored and transported in the body.

  • Deferoxamine (DFO) is a hexadentate chelator that has been the standard of care for decades. Its major drawback is its poor oral bioavailability, necessitating parenteral administration.

  • Deferiprone (DFP) is a bidentate oral chelator that has shown particular efficacy in removing cardiac iron.

  • Deferasirox (DFX) is a tridentate oral chelator that offers the convenience of once-daily dosing.

Comparative Data

The following tables summarize the key physicochemical and pharmacological properties of this compound and the clinically used iron chelators.

Table 1: Physicochemical Properties

PropertyThis compoundDeferoxamineDeferiproneDeferasirox
Molecular Weight ( g/mol ) ~235560.68139.15373.36
Iron Binding Stoichiometry (Chelator:Iron) 2:11:13:12:1
Preferred Iron Oxidation State Fe2+Fe3+Fe3+Fe3+
log Stability Constant (log β) Data not available~30.6[1][2]~37~37-38.6[3]
Route of Administration Not establishedSubcutaneous/IntravenousOralOral

Table 2: Pharmacokinetic and Toxicity Profile

PropertyThis compoundDeferoxamineDeferiproneDeferasirox
Oral Bioavailability Data not availablePoorGoodGood
Elimination Half-life Data not available~1 hour (initial), ~6 hours (terminal)~2-3 hours8-16 hours
Primary Route of Elimination Data not availableRenal and FecalRenal (as glucuronide)Fecal
Known Toxicities Data not availableAuditory and ocular toxicity, growth retardationAgranulocytosis, neutropenia, gastrointestinal disturbancesRenal and hepatic toxicity, gastrointestinal disturbances
IC50/LD50 Data not availableLD50 (mouse, IV): 280 mg/kgLD50 (rat, oral): >2000 mg/kgLD50 (rat, oral): >1000 mg/kg

Experimental Protocols

Ferrous Iron Chelation Assay (Ferrozine Assay)

This spectrophotometric assay is used to determine the ferrous iron-chelating capacity of a compound.

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe2+), which has a maximum absorbance at 562 nm. In the presence of a competing chelator, the formation of the Ferrozine-Fe2+ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is proportional to the amount of iron chelated by the test compound.

Protocol:

  • Reagent Preparation:

    • Ferrous chloride (FeCl2) solution (e.g., 2 mM in water).

    • Ferrozine solution (e.g., 5 mM in water).

    • Test compound solutions at various concentrations.

    • Control chelator solution (e.g., EDTA).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the test compound or control.

    • Add 100 µL of FeCl2 solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of ferrozine solution to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[4][5][6][7][8]

  • Calculation:

    • The percentage of ferrous ion chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (FeCl2 + Ferrozine) and A_sample is the absorbance in the presence of the test compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test chelator for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9][10][11][12][13]

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9][10][11][12][13]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Cellular iron homeostasis is tightly regulated. Iron chelation therapy perturbs this balance, leading to the activation of specific signaling pathways.

References

Unraveling the Genetic Blueprint of Siderochelin C Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison and confirmation of the mode of action of Siderochelin C, a unique ferrous iron-chelating siderophore. Through an examination of key genetic studies, we illuminate the biosynthetic pathway of this compound and contrast it with other known siderophore production mechanisms.

This compound, a member of the siderochelin family of siderophores, distinguishes itself by preferentially chelating Fe2+ over Fe3+.[1] This characteristic is shared by other siderophores like the collismycins and caerulomycins.[1] Understanding the genetic underpinnings of this compound biosynthesis is crucial for harnessing its potential in various applications, including the development of novel antibacterial agents that could target iron acquisition systems in pathogenic microbes.[1][2]

Recent genetic investigations have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for this compound production in Amycolatopsis strain WAC04611.[2] These studies, employing targeted gene deletions and heterologous expression, provide definitive evidence for the function of key enzymes in its biosynthetic pathway.

Comparative Analysis of this compound Production in Wild-Type and Mutant Strains

Genetic manipulation of the this compound BGC has been instrumental in confirming the roles of specific genes. The following table summarizes the quantitative impact of gene deletions on this compound production, as determined by extracted ion chromatogram (EIC) analysis.

Strain/ConditionKey Genetic FeatureRelative this compound Production (AUC)Phenotype
S. coelicolor M1154 (Chassis Strain)No sid BGCNot DetectedNo this compound production.
pCAP-SidHeterologous expression of the complete sid BGCNot DetectedRepression of this compound production, suggesting the presence of negative regulatory elements.[1]
pCAP-Sid-ΔRegsHeterologous expression of the sid BGC with deletion of regulatory genes (sidR1, sidR2, sidR3)HighRobust this compound production, confirming the negative regulatory role of at least one of the deleted regulators.[1]
pCAP-Sid-ΔRegs-ΔSidADeletion of the putative aminotransferase gene sidANot Detected (Siderochelin A/B)Abolished production of Siderochelin A/B, with accumulation of the carboxylate precursor Siderochelin D.[2]
pCAP-Sid-ΔRegs-ΔSidBDeletion of the putative hydroxylase gene sidBNot DetectedEssential for Siderochelin production, confirming its role in the biosynthesis.[2]
pCAP-Sid-ΔRegs + SidR3Complementation with the regulatory gene sidR3Strongly RepressedConfirms SidR3 as a negative regulator of the sid BGC.[1]

The Genetically Confirmed Biosynthetic Pathway of this compound

The proposed and genetically validated biosynthetic pathway of this compound involves a series of enzymatic reactions encoded by the sid gene cluster. Key steps include the synthesis of 3-hydroxypicolinic acid (3HPA), the incorporation of methylmalonyl-CoA via a type I polyketide synthase (PKS), and the addition of O-acetylserine.

The diagram below illustrates the logical workflow of the genetic validation process.

G cluster_hypothesis Hypothesized Biosynthesis cluster_experiment Genetic Experiments cluster_results Experimental Results cluster_conclusion Conclusions H1 sid BGC in WAC04611 produces this compound E1 Heterologous expression of sid BGC in S. coelicolor H1->E1 E2 Deletion of regulatory genes (pCAP-Sid-ΔRegs) H1->E2 H2 sidA (aminotransferase) is required for Siderochelin A/B production E3 Deletion of sidA (pCAP-Sid-ΔRegs-ΔSidA) H2->E3 H3 sidB (hydroxylase) is essential for biosynthesis E4 Deletion of sidB (pCAP-Sid-ΔRegs-ΔSidB) H3->E4 H4 sidR3 is a negative regulator E5 Complementation with sidR3 H4->E5 R1 No this compound production E1->R1 R2 This compound production restored E2->R2 R3 Siderochelin A/B abolished; Siderochelin D accumulates E3->R3 R4 This compound production abolished E4->R4 R5 This compound production repressed E5->R5 C1 sid BGC is sufficient for This compound production R2->C1 C2 sidA converts Siderochelin D to Siderochelin A/B R3->C2 C3 sidB is essential for the pathway R4->C3 C4 sidR3 negatively regulates the sid BGC R5->C4

A flowchart illustrating the genetic validation of the this compound biosynthetic gene cluster.

The following diagram details the proposed biosynthetic pathway for this compound, highlighting the genetically confirmed steps.

cluster_precursors Precursor Synthesis cluster_assembly Core Scaffold Assembly cluster_tailoring Tailoring Reactions P1 Chorismate P2 3-Hydroxypicolinic Acid (3HPA) P1->P2 sidHIJ A1 PKS Module (sidKLMNO) P2->A1 P3 O-Acetylserine A2 Incorporation of 3HPA, Methylmalonyl-CoA, and Dehydroalanine (from O-Acetylserine) P3->A2 sidC, sidD P4 Methylmalonyl-CoA P4->A1 A1->A2 A3 Dihydropyrrole Ring Closure A2->A3 A4 Hydroxylation A3->A4 sidB (Essential) T1 Siderochelin D (Carboxylate form) A4->T1 sidB sidB T2 Siderochelin A/B (Carboxamide form) T1->T2 sidA (Aminotransferase) sidA sidA sidR3 sidR3 sidR3->T2 Represses Expression

The proposed biosynthetic pathway of this compound with genetically confirmed steps.

Experimental Protocols

The confirmation of the this compound mode of action through genetic studies relies on a series of well-defined experimental protocols.

Strains and Growth Conditions
  • Production Strain: Amycolatopsis sp. WAC04611 was identified as the native producer of this compound.

  • Chassis Strain for Heterologous Expression: Streptomyces coelicolor M1154, a strain with deleted antibiotic BGCs, was used to express the sid gene cluster.[1]

  • Growth Media: Strains were cultured in specific media to promote growth and siderophore production, such as Bennett's agar and liquid minimal media with controlled iron concentrations (iron-replete and iron-depleted conditions).[1]

Genetic Manipulation
  • Gene Cluster Capture: The Siderochelin BGC from WAC04611 was captured using a TAR cloning vector (pCAP03-aac(3)IV).[1]

  • Gene Deletion: Targeted gene deletions of sidA, sidB, and the regulatory genes were performed to create mutant strains.

  • Complementation: The function of deleted genes was confirmed by reintroducing them into the mutant strains.[3]

This compound Detection and Quantification
  • Sample Preparation: this compound was extracted from culture media using a 1:1 methanol:butanol solution.[1]

  • Mass Spectrometry: Extracted ion chromatography (EIC) was used to detect and quantify this compound (m/z 236.1033) and its iron complex.[1][3] This method provides high sensitivity and specificity for measuring the production levels in different strains.

Comparison with Other Siderophore Biosynthesis Pathways

The biosynthesis of this compound, involving a type I PKS and various tailoring enzymes, shares similarities with the production of other siderophores but also has distinct features.

  • Enterobactin: Produced by E. coli, enterobactin is a catecholate-type siderophore synthesized by a non-ribosomal peptide synthetase (NRPS) pathway. Its biosynthesis is regulated by the Fur (ferric uptake regulator) protein in response to iron availability. Some pathogenic bacteria can glycosylate enterobactin to create salmochelins, which evade the host's immune response.

  • Pyoverdin and Pyochelin: Produced by Pseudomonas aeruginosa, these siderophores are also synthesized via NRPS pathways. The biosynthesis of pyoverdin involves ornithine hydroxylase (PvdA), a key enzyme in the formation of the hydroxamate iron-chelating groups.[4]

The genetic characterization of the this compound BGC provides a clear roadmap for understanding its unique production mechanism. Unlike the well-studied catecholate and hydroxamate siderophores, the detailed genetic blueprint of this compound production was, until recently, unknown.[3][5] The successful identification and functional characterization of the sid genes represent a significant advancement in the field of microbial iron acquisition.

Conclusion

The genetic studies on the this compound biosynthetic gene cluster provide unequivocal evidence for its mode of action, specifically its production pathway. The targeted deletion of key genes like sidA, sidB, and the regulatory gene sidR3 has not only confirmed their specific functions but has also paved the way for the engineered biosynthesis of this compound and its analogs. This detailed genetic understanding is paramount for developing novel therapeutic strategies that either inhibit siderophore production in pathogenic bacteria or utilize siderophore-drug conjugates to deliver antibiotics specifically to microbial targets.[2] The elucidation of the this compound pathway enriches our knowledge of microbial secondary metabolism and opens new avenues for drug discovery and biotechnology.

References

A Comparative Analysis of Siderochelin C Production Across Diverse Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the production of bioactive compounds is a critical step in discovery and development. This guide provides a comparative overview of Siderochelin C production in different microbial growth media, supported by experimental data and detailed protocols to aid in the selection of optimal culture conditions.

This compound, a member of the siderophore family of iron-chelating molecules, is produced by various actinomycetes, including species of Nocardia and Streptomyces. Its ability to bind ferric iron is crucial for microbial iron acquisition and has garnered interest for its potential applications in medicine, such as in antimicrobial strategies. The biosynthesis of this compound is intricately linked to the nutritional environment of the producing microorganism. This comparison guide delves into how different growth media influence the yield of this important secondary metabolite.

Comparative Production of this compound: A Data-Driven Overview

The selection of an appropriate growth medium is paramount for maximizing the yield of this compound. While comprehensive studies directly comparing a wide range of standard laboratory media are not extensively documented in publicly available literature, existing research provides valuable insights into the impact of nutrient composition, particularly iron availability, on its production.

A key factor influencing this compound biosynthesis is the concentration of iron in the culture medium. Siderophore production is typically induced under iron-limiting conditions as a microbial response to scavenge this essential nutrient.

Growth MediumKey ComponentsIron ConditionRelative this compound ProductionProducing Organism
Minimal Medium L-asparagine (0.5 g/L), K₂HPO₄ (0.5 g/L), Glucose (10 g/L), MgSO₄·7H₂O (0.2 g/L)Iron-depletedHighAmycolatopsis sp. WAC04611 (with heterologous expression of siderochelin biosynthetic gene cluster)
Minimal Medium L-asparagine (0.5 g/L), K₂HPO₄ (0.5 g/L), Glucose (10 g/L), MgSO₄·7H₂O (0.2 g/L)Iron-replete (36 µM FeSO₄)Low to negligibleAmycolatopsis sp. WAC04611 (with heterologous expression of siderochelin biosynthetic gene cluster)
Conventional Submerged Culture Not specifiedNot specifiedDetectedNocardia sp. SC 11340[1]

Note: The relative production levels are based on findings from studies focused on the genetic and regulatory aspects of this compound biosynthesis, where a direct comparison of various standard complex media was not the primary objective.

Experimental Protocols

Reproducibility and accuracy are fundamental in scientific research. The following section details the methodologies for the cultivation of this compound-producing microorganisms, and the subsequent extraction and quantification of the target compound.

I. Microbial Cultivation for this compound Production

This protocol is based on the cultivation of an Amycolatopsis strain engineered to produce this compound.

  • Preparation of Iron-Depleted Minimal Medium:

    • Prepare the base minimal medium containing 0.5 g/L L-asparagine and 0.5 g/L K₂HPO₄. Adjust the pH to 7.0–7.2.

    • To remove trace iron, pass the base medium through a Chelex 100 resin column according to the manufacturer's instructions.

    • Autoclave the iron-depleted base medium.

    • Separately autoclave solutions of glucose and MgSO₄·7H₂O.

    • Aseptically add glucose to a final concentration of 10 g/L and MgSO₄·7H₂O to a final concentration of 0.2 g/L.

    • For iron-replete control conditions, a solution of 4 mM FeSO₄:400 mM Sodium Citrate (pH 7.0) is added to a final concentration of 36 µM FeSO₄. An equivalent volume of 400 mM Sodium Citrate (pH 7.0) is added to the iron-depleted medium.

  • Inoculation and Incubation:

    • Inoculate the prepared liquid minimal media with the desired microbial strain.

    • Incubate the cultures at 30°C with shaking at 250 rpm. The incubation period will vary depending on the growth characteristics of the strain.

II. Extraction of this compound from Fermentation Broth
  • Solvent Extraction:

    • Following incubation, centrifuge the culture broth to separate the biomass from the supernatant.

    • The supernatant, which contains the secreted this compound, is then subjected to solvent extraction. While specific protocols for this compound are not widely detailed, a general approach for siderophore extraction can be employed.

    • Mix the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or a chloroform:phenol mixture).

    • Shake the mixture vigorously and then allow the phases to separate.

    • Collect the organic phase containing the this compound.

    • Repeat the extraction process multiple times to maximize recovery.

    • Evaporate the pooled organic extracts to dryness under reduced pressure.

III. Quantification of this compound by HPLC-MS
  • Sample Preparation:

    • Resuspend the dried extract in a suitable solvent, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.

    • Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.

  • HPLC-MS Analysis:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • Column: A reverse-phase C18 or C8 column is suitable for the separation of this compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.

    • Detection: Monitor for the specific m/z of this compound in the mass spectrometer. Quantification is achieved by measuring the area under the curve (AUC) of the Extracted Ion Chromatogram (EIC) corresponding to the mass of this compound.

Visualizing the Processes

To better understand the experimental design and the biosynthetic origins of this compound, the following diagrams illustrate the key workflows and pathways.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Quantification Media_Prep Growth Media Preparation (e.g., Minimal Medium) Inoculation Inoculation with Producing Strain Media_Prep->Inoculation Incubation Incubation (30°C, 250 rpm) Inoculation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Extraction Solvent Extraction Supernatant_Collection->Solvent_Extraction HPLC_MS HPLC-MS Analysis Solvent_Extraction->HPLC_MS

Experimental workflow for this compound production and analysis.

The biosynthesis of this compound is a complex process involving a dedicated biosynthetic gene cluster (BGC). The proposed pathway initiates from primary metabolic precursors and involves a series of enzymatic modifications.

Siderochelin_C_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Chorismate Chorismate HPA_synthesis 3-Hydroxypicolinic acid (3-HPA) Synthesis Chorismate->HPA_synthesis Serine L-Serine OAS_production O-acetylserine (OAS) Production Serine->OAS_production PKS_incorporation PKS-catalyzed incorporation of Methylmalonyl-CoA HPA_synthesis->PKS_incorporation Scaffold_incorporation Incorporation into Scaffold PKS_incorporation->Scaffold_incorporation OAS_production->Scaffold_incorporation Ring_closure Dihydropyrrole Ring Closure & Tailoring Reactions Scaffold_incorporation->Ring_closure Siderochelin_C This compound Ring_closure->Siderochelin_C

Proposed biosynthetic pathway of this compound.

Conclusion

The production of this compound is highly sensitive to the composition of the growth medium, with iron availability being a critical regulatory factor. The use of iron-depleted minimal medium has been shown to be effective for inducing its production in a laboratory setting. For researchers aiming to produce and study this compound, the detailed protocols provided in this guide offer a solid foundation for cultivation, extraction, and quantification. Further research into the optimization of this compound production in various complex and defined media will be invaluable for advancing its potential applications in science and medicine.

References

Validating Siderochelin C's Role in Virulence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in bacteriology and drug development, understanding the virulence factors of pathogenic bacteria is paramount. Siderophores, small-molecule iron chelators, are increasingly recognized as crucial for bacterial survival and pathogenesis within an iron-limited host environment. This guide provides a comparative framework for validating the role of a specific siderophore, Siderochelin C, in virulence using animal models. While direct experimental data for this compound in animal models is not yet available in published literature, this guide will draw comparisons with well-studied siderophores like Pyochelin and Pyoverdine from Pseudomonas aeruginosa to provide a robust template for experimental design and data interpretation.

Comparative Analysis of Siderophore-Mediated Virulence

To quantitatively assess the contribution of this compound to virulence, a comparative study using a wild-type this compound-producing strain and a genetically engineered mutant unable to produce this compound is essential. The following table presents a hypothetical yet expected outcome based on virulence studies of other siderophores, illustrating the type of data required to validate this compound as a virulence factor.

Strain Siderophore Production Mouse Model (Intraperitoneal Injection) Bacterial Load in Spleen (CFU/g) Survival Rate (%)
Wild-Type (this compound +)High1 x 10^7 CFU~ 5 x 10^620
ΔsidA Mutant (this compound -)None1 x 10^7 CFU~ 1 x 10^490
Complemented Strain (ΔsidA + psidA)Restored1 x 10^7 CFU~ 4.5 x 10^625

Table 1: Hypothetical Comparative Virulence Data. This table illustrates the expected experimental outcomes when comparing a wild-type this compound-producing strain, a this compound-deficient mutant (e.g., with a deletion in the biosynthesis gene sidA), and a complemented strain in a murine infection model. A significant decrease in bacterial load and an increase in survival rate in the mutant-infected group would strongly suggest this compound's role in virulence.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results. Below are key experimental methodologies for investigating the role of this compound in virulence.

Construction of a this compound-Deficient Mutant
  • Gene Identification: The biosynthetic gene cluster of this compound has been identified and includes genes such as sidA, sidB, sidC, sidD, sidEG, sidHIJ, and sidKLMNO.[1] The gene sidA, encoding a putative L-ornithine N5-oxygenase, is a suitable target for deletion to abolish this compound production.

  • Gene Deletion: Employ a standard allelic exchange protocol using a suicide vector to create an in-frame deletion of the target gene (e.g., sidA) in the wild-type bacterial strain.

  • Verification: Confirm the gene deletion by PCR and sequencing. Verify the loss of this compound production using a chrome azurol S (CAS) assay or by liquid chromatography-mass spectrometry (LC-MS).

Murine Model of Systemic Infection
  • Animal Model: Use 6- to 8-week-old female BALB/c mice.

  • Bacterial Preparation: Grow the wild-type, mutant, and complemented strains to mid-logarithmic phase in a defined iron-limited medium. Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension. A control group should be injected with sterile PBS.

  • Monitoring: Monitor the mice for signs of illness and mortality over a period of 7 days.

  • Bacterial Load Determination: At a predetermined time point (e.g., 48 hours post-infection), euthanize a subset of mice from each group. Aseptically remove organs such as the spleen and liver, homogenize the tissues, and plate serial dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

Quantitative Siderophore Assay (Chrome Azurol S - CAS Assay)
  • Principle: The CAS assay is a colorimetric method to detect and quantify siderophores based on their ability to remove iron from the iron-dye complex, resulting in a color change.

  • Procedure:

    • Prepare the CAS assay solution.

    • Grow bacterial strains in an iron-deficient liquid medium.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Mix the culture supernatant with the CAS assay solution.

    • Incubate at room temperature and measure the absorbance at 630 nm.

    • Calculate the quantity of siderophore production relative to a standard curve generated with a known siderophore.

Visualizing the this compound Pathway and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental design, the following diagrams were generated using Graphviz.

SiderochelinC_Pathway cluster_Extracellular Extracellular Space cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm Fe3+ Fe³⁺ SiderochelinC This compound Fe-SiderochelinC Fe³⁺-Siderochelin C SidG_Receptor SidG Receptor Fe-SiderochelinC->SidG_Receptor SidE_Transporter SidE Transporter SidG_Receptor->SidE_Transporter ABC_Transporter ABC Transporter SidE_Transporter->ABC_Transporter Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Iron Release Utilization Bacterial Metabolism Fe2+->Utilization Biosynthesis Biosynthesis (sid genes) Biosynthesis->SiderochelinC Secretion SiderochelinCFe3+ SiderochelinCFe3+ SiderochelinCFe3+->Fe-SiderochelinC Chelation

Figure 1: Putative this compound Iron Uptake Pathway. This diagram illustrates the proposed mechanism of iron acquisition by this compound, from its biosynthesis and secretion to the uptake of the iron-siderophore complex.

Virulence_Workflow cluster_Strain_Prep Strain Preparation cluster_Animal_Model Animal Model cluster_Data_Collection Data Collection cluster_Analysis Analysis WT Wild-Type Strain Infection Intraperitoneal Injection in Mice WT->Infection Mutant ΔsidA Mutant Mutant->Infection Complemented Complemented Strain Complemented->Infection Monitoring Monitor Survival Infection->Monitoring Bacterial_Load Determine Bacterial Load in Organs Infection->Bacterial_Load Comparison Compare Virulence (Survival, CFU) Monitoring->Comparison Bacterial_Load->Comparison Conclusion Validate Role of This compound Comparison->Conclusion

Figure 2: Experimental Workflow for Virulence Validation. This flowchart outlines the key steps for assessing the role of this compound in bacterial virulence using a murine infection model.

Conclusion

While direct evidence for the role of this compound in virulence from animal models is currently lacking, the established importance of other siderophores in bacterial pathogenesis provides a strong rationale for its investigation. By employing the comparative approach and detailed protocols outlined in this guide, researchers can effectively design experiments to elucidate the contribution of this compound to bacterial infection. Such studies are essential for a comprehensive understanding of bacterial virulence mechanisms and for the development of novel anti-infective strategies that target siderophore-mediated iron acquisition.

References

Structural comparison of Siderochelin C with synthetic iron chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Siderochelin C and Synthetic Iron Chelators for Researchers and Drug Development Professionals

Introduction

Iron is a critical element for most biological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron chelation therapy is the primary treatment for iron overload conditions, such as thalassemia and hemochromatosis. This therapy involves the administration of agents that bind to excess iron, forming stable, non-toxic complexes that are then excreted from the body.

This guide provides a detailed structural and functional comparison between this compound, a naturally occurring siderophore, and three clinically approved synthetic iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Structural Comparison

The ability of a chelator to bind iron is fundamentally dictated by its chemical structure, including the specific functional groups that act as iron ligands and their spatial arrangement. This arrangement determines the chelator's denticity—the number of coordination sites it offers to a single iron ion.

This compound is a natural siderophore produced by Actinomycetes species.[1] Its structure, (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, features a dihydropyrrole ring and a hydroxypyridine moiety.[1] A key distinguishing feature of the siderochelin family is its preferential chelation of ferrous iron (Fe²⁺) over the more common therapeutic target, ferric iron (Fe³⁺).[1]

Synthetic Iron Chelators have been specifically designed for clinical use.

  • Deferoxamine (DFO) is a bacterial siderophore produced by Streptomyces pilosus and is the historical standard for iron chelation therapy.[2][3] It is a hexadenta te chelator, meaning it uses six binding sites to form a highly stable 1:1 complex with a single iron ion.[2]

  • Deferiprone (DFP) is an orally administered bidentate chelator. Because it only provides two binding sites, three molecules of DFP are required to fully coordinate one iron ion, forming a 3:1 complex.[4][5]

  • Deferasirox (DFX) is also an oral chelator but is tridentate, offering three binding sites. Therefore, two molecules of DFX are needed to form a stable 2:1 complex with iron.[2][6][7]

G cluster_0 Chelator Types and Denticity cluster_1 Coordination with Iron Ion Chelator Iron Chelators SiderochelinC This compound Natural (Siderophore) Fe²⁺ Preference Bidentate* Chelator->SiderochelinC Natural Synthetic Synthetic Chelators (Fe³⁺ Preference) Chelator->Synthetic Synthetic DFO_node DFO (1 molecule) Synthetic->DFO_node Hexadentate (6 sites) DFP_node DFP (3 molecules) Synthetic->DFP_node Bidentate (2 sites) DFX_node DFX (2 molecules) Synthetic->DFX_node Tridentate (3 sites) Fe_ion Fe³⁺ DFO_node->Fe_ion 1:1 DFP_node->Fe_ion 3:1 DFX_node->Fe_ion 2:1 caption *this compound acts as a bidentate ligand, forming a 2:1 complex with Fe²⁺.

Figure 1. Comparison of chelator denticity and stoichiometry.

Quantitative Data Presentation

The following table summarizes key quantitative parameters for this compound and the three primary synthetic iron chelators. This data allows for a direct comparison of their physicochemical and therapeutic properties.

ParameterThis compoundDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Origin Natural (Siderophore)Natural (Siderophore)SyntheticSynthetic
Molecular Weight ( g/mol ) 249.27[1]560.68[8][9]139.15[10][11]373.4[12]
Iron Preference Ferrous (Fe²⁺)[1]Ferric (Fe³⁺)Ferric (Fe³⁺)[4]Ferric (Fe³⁺)[6]
Stoichiometry (Chelator:Iron) 2:11:13:1[4]2:1[6]
Iron Binding Affinity (log β) Not Available~30.6~37.4 (for 3:1 complex)Not Available (High Affinity)
Route of Administration N/A (Research)Parenteral (Subcutaneous/IV)OralOral
Common Side Effects UncharacterizedInjection site reactions, auditory/visual toxicityAgranulocytosis, arthralgia, gastrointestinal upsetRenal and hepatic impairment, gastrointestinal issues[2]

Mechanism of Action and Excretion Pathway

The primary goal of iron chelation therapy is to bind non-transferrin-bound iron (NTBI) from the plasma and excess iron from tissues. Once a stable complex is formed, it is excreted from the body.

The synthetic chelators DFO, DFP, and DFX all have a high affinity for ferric iron (Fe³⁺), allowing them to effectively sequester it from the body's iron stores. The resulting iron-chelator complexes are water-soluble and biologically inert. The DFO-iron complex (Ferrioxamine) and the DFX-iron complex are primarily excreted through the bile into the feces, while the DFP-iron complex is mainly eliminated via the urine.[4]

This compound's preference for ferrous iron (Fe²⁺) suggests a different potential mechanism, possibly interacting with the intracellular labile iron pool where iron is predominantly in the Fe²⁺ state. However, as it is not a clinical agent, its precise mechanism of action and metabolic fate in humans have not been characterized.

G cluster_0 Body Iron Compartments cluster_1 Chelation and Excretion IronOverload Iron Overload (Excess Tissue & Plasma Iron - NTBI) Tissue Tissues (Liver, Heart) Plasma Plasma (NTBI) Complex Stable, Water-Soluble Iron-Chelator Complex Tissue->Complex Removes Fe³⁺ Plasma->Complex Chelator Administered Iron Chelator (e.g., DFO, DFP, DFX) Chelator->Plasma Binds Fe³⁺ Excretion Excretion Complex->Excretion Urine Urine (e.g., DFP) Excretion->Urine Feces Feces (e.g., DFO, DFX) Excretion->Feces

Figure 2. General workflow of clinical iron chelation therapy.

Experimental Protocols

Evaluating the efficacy of potential iron chelators is a critical step in their development. A common in vitro method is the spectrophotometric Ferrous Ion Chelating (FIC) assay.

Ferrous Ion Chelating (FIC) Assay using Ferrozine

This assay quantifies a compound's ability to chelate ferrous iron (Fe²⁺). It is based on the competition between the test compound and ferrozine, a chromophore that forms a stable, intensely colored magenta complex with Fe²⁺, which absorbs strongly at 562 nm.[12] A potent chelator will sequester Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.

A. Reagents and Materials:

  • Test Chelator Compound (e.g., this compound)

  • Positive Control: EDTA

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Methanol or appropriate buffer

  • 96-well microplate

  • Microplate spectrophotometer

B. Experimental Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test chelator and the EDTA positive control in methanol or buffer.

  • Reaction Initiation: To each well of a 96-well plate, add 50 µL of the test compound or control solution.

  • Iron Addition: Add 50 µL of the FeCl₂ solution to each well. Mix and incubate for 5-10 minutes at room temperature to allow the test compound to chelate the iron.

  • Chromophore Addition: Add 100 µL of the ferrozine solution to each well to initiate the color-forming reaction with any unchelated Fe²⁺. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.[12] A blank containing all reagents except the chelator serves as the maximum absorbance control.

C. Data Analysis: The percentage of ferrous ion chelation is calculated using the following formula:

Chelating Activity (%) = [ (A₀ - A₁) / A₀ ] × 100

Where:

  • A₀ is the absorbance of the control (containing all reagents except the test chelator).

  • A₁ is the absorbance in the presence of the test chelator.

The results are often expressed as the IC₅₀ value, which is the concentration of the chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation.

Conclusion

This compound and synthetic iron chelators like DFO, DFP, and DFX exhibit significant structural and functional differences. The primary distinction lies in their iron state preference: this compound preferentially binds Fe²⁺, whereas the clinically approved synthetic agents are designed to target Fe³⁺, the form in which excess iron is stored and transported in pathological conditions.

While this compound's unique Fe²⁺ affinity is of scientific interest for studying intracellular iron metabolism, its therapeutic potential for iron overload diseases is limited compared to the proven efficacy and well-characterized profiles of DFO, DFP, and DFX. The synthetic chelators, particularly the oral agents Deferiprone and Deferasirox, represent significant advancements in patient compliance and management of chronic iron overload. Future research into novel chelators may draw inspiration from natural structures like siderophores, but clinical utility will depend on high affinity for ferric iron, oral bioavailability, and a favorable safety profile.

References

Independent Validation of Siderochelin C's Structure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the originally published structure of Siderochelin C and its subsequent independent validation, supported by experimental data. The iron-chelating agent Siderochelin, initially isolated from Nocardia sp. SC 11,340, has recently been re-examined, leading to a more refined understanding of its stereochemistry. This guide synthesizes the original findings with recent data, offering a clear overview of the structural confirmation and elucidation process.

Structural Elucidation: A Tale of Two Methods

The foundational structure of Siderochelin was first reported in 1981 by Liu et al.[1]. This initial work utilized X-ray crystallography to determine the molecular structure of Siderochelin, which was crystallized from acetonitrile as a mixture of diastereoisomers[1]. The molecular formula was established as C11H13N3O3 through elemental analysis and mass spectrometry[1].

More recently, a 2024 study by Schaenzer et al. independently validated the core structure of Siderochelin while investigating its biosynthetic gene cluster[2][3]. This research employed modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and tandem mass spectrometry (MS/MS)[2][3]. Their findings confirmed the planar structure and connectivity of Siderochelin. However, their analysis of purified Siderochelin revealed a racemic mixture of two epimers, Siderochelin A and Siderochelin B, with ambiguity remaining around the chiral center at the C7 position of the dehydropyrrole ring[2].

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the key quantitative data from the original and the validating studies, providing a direct comparison of the analytical findings.

Parameter Original Publication (Liu et al., 1981) Independent Validation (Schaenzer et al., 2024)
Method of Elucidation X-ray Crystallography1D & 2D NMR, MS/MS
Molecular Formula C11H13N3O3Confirmed
Molecular Weight Not explicitly stated235.0995 Da (observed), 235.0957 Da (expected)[3]
Stereochemistry Mixture of diastereoisomersRacemic mixture of Siderochelin A and B[3]

Table 1: Comparison of Structural Determination Methods and Findings.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 Schaenzer et al., 2024
Position Chemical Shift
H-3'8.18 (d, J=4.5 Hz)
H-4'7.61 (t, J=7.8 Hz)
H-5'7.98 (d, J=7.8 Hz)
H-27.30 (s)
H-46.90 (s)
H-74.98 (t, J=8.1 Hz)
H-8a3.25 (m)
H-8b2.95 (m)
H-9a2.25 (m)
H-9b2.05 (m)
NH27.45 (br s), 7.05 (br s)
OH11.8 (br s), 5.8 (br s)

Table 2: ¹H NMR Data for Siderochelin A/B from Schaenzer et al., 2024. (Note: The original 1981 publication did not provide detailed NMR data.)

Experimental Protocols

Original Structure Elucidation (Liu et al., 1981)
  • Fermentation and Isolation: Siderochelin was produced by submerged culture of Nocardia sp. SC 11,340 and purified from the fermentation broth by solvent extraction and recrystallization[1].

  • Crystallography: The antibiotic was crystallized from acetonitrile. The structure was ultimately elucidated by X-ray crystallography of these crystals[1].

Independent Validation (Schaenzer et al., 2024)
  • Culturing and Extraction: Siderochelin A and B were produced via coculture of Amycolatopsis sp. WAC04611 and Tsukamurella sp. WAC06889b. The compounds were then purified from the culture extracts[2][3].

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was performed on the purified sample. The fragmentation patterns of the major and minor peaks were found to be identical[2].

  • NMR Spectroscopy: 1D and 2D NMR experiments were conducted on a Bruker AVIII 700 MHz instrument equipped with a cryoprobe in deuterated DMSO. Chemical shifts were reported in parts per million relative to tetramethylsilane, using the residual solvent signals as an internal standard[2].

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the independent validation process for the structure of this compound.

G cluster_orig Original Structure Elucidation (1981) cluster_valid Independent Validation (2024) orig_iso Isolation from Nocardia sp. orig_xtal X-ray Crystallography orig_iso->orig_xtal orig_struct Proposed Structure of Siderochelin orig_xtal->orig_struct valid_iso Isolation from Coculture orig_struct->valid_iso Basis for Comparison valid_ms Mass Spectrometry (MS/MS) valid_iso->valid_ms valid_nmr 1D & 2D NMR Spectroscopy valid_iso->valid_nmr valid_struct Validated Core Structure valid_ms->valid_struct valid_nmr->valid_struct valid_stereo Clarified Stereochemistry (Racemic Mixture of A and B) valid_nmr->valid_stereo valid_struct->valid_stereo

Caption: Workflow for the independent validation of the this compound structure.

Conclusion

The independent validation of this compound's structure using modern spectroscopic methods has confirmed the core molecular framework established by the original X-ray crystallography study. The recent work has further refined our understanding of Siderochelin's stereochemistry, identifying it as a racemic mixture of Siderochelins A and B. This comparative analysis underscores the importance of re-evaluating historical structural data with advanced analytical techniques to achieve a more complete and accurate picture of natural products.

References

Safety Operating Guide

Proper Disposal of Siderochelin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Siderochelin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the safe disposal of this compound, in line with established laboratory safety protocols.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that comprehensive toxicological and environmental fate data for this compound are limited, which underscores the need for cautious handling and disposal.

PropertyValueSource
CAS Number 93973-61-6[1][2]
Molecular Formula C12H15N3O3[3]
Molecular Weight 249.27 g/mol [3]
IUPAC Name (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide[3]
Boiling Point (Predicted) 590.5 ± 50.0 °C[4]
Toxicity to fish No data available
Toxicity to daphnia and other aquatic invertebrates No data available
Toxicity to algae No data available
Persistence and degradability No data available
Bioaccumulative potential No data available
Mobility in soil No data available

Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound. This protocol is based on general principles of laboratory chemical waste management and specific recommendations from available safety data sheets.

Step 1: Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as chemical waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Keep solid and liquid waste in separate, clearly labeled containers.

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use chemically resistant, leak-proof containers for waste collection. Ensure the container material is compatible with this compound and any solvents used.

  • Label Containers Clearly: Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "93973-61-6"

    • The primary hazards associated with the chemical (if known).

    • The accumulation start date (the date the first drop of waste is added to the container).

    • The name and contact information of the generating laboratory or researcher.

Step 3: Storage of Chemical Waste
  • Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

Step 4: Final Disposal

The recommended final disposal methods for this compound are as follows:

  • Licensed Chemical Destruction Plant: The primary recommended disposal method is to send the waste to a licensed and certified chemical destruction facility. This ensures that the compound is destroyed in a controlled and environmentally sound manner.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing. This process must be carried out in a permitted hazardous waste incinerator to ensure complete combustion and to capture any potentially harmful byproducts.

Crucially, do not discharge this compound or its containers to sewer systems.

Step 5: Disposal of Contaminated Packaging
  • Triple Rinse: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Render Unusable: After triple rinsing, puncture the container to make it unusable for other purposes.

  • Dispose of as Solid Waste: Once decontaminated, the container can typically be disposed of in a sanitary landfill, in accordance with local regulations. Combustible packaging materials may be incinerated in a controlled manner.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Route A This compound Waste Generated (Unused product, contaminated labware, solutions) B Segregate Waste (Solid vs. Liquid, avoid mixing with incompatible chemicals) A->B C Select & Label Waste Container (Chemically resistant, leak-proof, proper labeling) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Securely Closed E->F G Arrange for Waste Pickup by Environmental Health & Safety (EHS) or Licensed Contractor F->G H Transport to a Licensed Chemical Destruction Plant G->H I Controlled Incineration with Flue Gas Scrubbing G->I J Prohibited: Do Not Discharge to Sewer System G->J

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Siderochelin C

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Siderochelin C. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety practices.

Personal Protective Equipment (PPE)

Due to the limited availability of a comprehensive safety profile for this compound, a cautious approach to personal protection is essential. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatChemical-resistant apron or gown
Respiratory Protection Not generally required for small quantities in a well-ventilated areaUse a certified respirator (e.g., N95 or higher) if there is a risk of aerosolization or if working with powders outside of a ventilated enclosure.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory when working with this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory.

    • For procedures that may generate dust or aerosols, use a chemical fume hood or a Class II biological safety cabinet.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust or aerosols.

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials. Specific chemical compatibility data for this compound is limited; therefore, it is prudent to avoid storage with strong oxidizing agents, acids, and bases.

Disposal Plan

  • Waste Categorization :

    • Treat all this compound waste as hazardous chemical waste.

  • Containerization :

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the waste.

  • Disposal :

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: this compound Biosynthesis Pathway

This compound is a siderophore, a small, high-affinity iron-chelating compound produced by microorganisms.[1] Its biosynthesis is a complex process involving a dedicated gene cluster. The following diagram illustrates a simplified representation of the proposed biosynthetic pathway.

Siderochelin_Biosynthesis cluster_synthesis Core Scaffold Synthesis cluster_modification Tailoring and Release Precursor_A Chorismate Intermediate_1 2,3-dihydroxybenzoate Precursor_A->Intermediate_1 SidN, SidC Precursor_B L-glutamate Intermediate_2 L-ornithine Precursor_B->Intermediate_2 Multiple Steps Intermediate_3 Siderochelin Core Intermediate_1->Intermediate_3 SidF Intermediate_2->Intermediate_3 SidF Siderochelin_C This compound Intermediate_3->Siderochelin_C SidL

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

This document is intended as a guide for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any experimental work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.